Aniline nitrate
Description
Structure
2D Structure
Properties
IUPAC Name |
aniline;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.HNO3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5H,7H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQAPPPKAMUNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62-53-3 (Parent) | |
| Record name | Anilinium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-15-4 | |
| Record name | Benzenamine, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anilinium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anilinium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ANILINIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4E2X9L3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis of Aniline Nitrate and Nitroanilines
Abstract: This technical guide provides a comprehensive examination of the reaction between aniline and nitric acid, a process that can follow two distinct chemical pathways: a simple acid-base reaction to form aniline nitrate (anilinium nitrate), or a more complex electrophilic aromatic substitution to yield nitroaniline isomers. The guide details the underlying mechanisms, reaction conditions that favor each pathway, and common side reactions. It offers detailed experimental protocols for the synthesis of both anilinium nitrate and, more specifically, p-nitroaniline, a commercially significant isomer. The challenges associated with the direct nitration of aniline, such as the formation of meta-isomers and oxidation byproducts, are discussed, along with the common industrial strategy of using a protecting group to achieve regioselective synthesis. Quantitative data, including product distributions and spectroscopic characterizations, are summarized for clarity. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of aniline chemistry.
Core Concepts: Aniline's Dual Reactivity with Nitric Acid
Aniline's reaction with nitric acid is fundamentally dictated by the reaction conditions. The basic amino group (-NH₂) can act as a proton acceptor in an acid-base reaction, or it can act as a powerful activating group that directs electrophilic attack on the aromatic ring.
-
Acid-Base Reaction (Salt Formation): In the presence of dilute nitric acid and typically at cold temperatures, aniline acts as a base.[1] The amino group is protonated by nitric acid to form the anilinium cation, with the nitrate ion acting as the counter-ion, yielding anilinium nitrate salt.[1][2] The chemical equation for this reaction is: C₆H₅NH₂ + HNO₃ → C₆H₅NH₃⁺NO₃⁻[2].
-
Electrophilic Aromatic Substitution (Nitration): Under strong acidic conditions, typically using a mixture of concentrated nitric acid and concentrated sulfuric acid, an electrophilic aromatic substitution occurs.[3] This "nitrating mixture" generates the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile.[2][3] However, the strong acidity protonates the aniline's amino group, converting it into the anilinium ion (-NH₃⁺). This ion is a deactivating, meta-directing group, which complicates the reaction and leads to a mixture of products, including a significant amount of meta-nitroaniline.[3][4] Furthermore, concentrated nitric acid is a strong oxidizing agent and can oxidize aniline to products like p-benzoquinone.[5][6]
Synthesis Mechanism I: Anilinium Nitrate (Salt Formation)
The formation of anilinium nitrate is a straightforward acid-base neutralization. The lone pair of electrons on the nitrogen atom of the aniline's amino group accepts a proton (H⁺) from nitric acid.
Caption: Mechanism of Anilinium Nitrate Salt Formation.
Experimental Protocol: Synthesis of Anilinium Nitrate
This protocol is adapted from standard laboratory procedures for acid-base salt formation.[1][2]
-
Dissolution: Dissolve a measured quantity of pure aniline in heated deionized water in a suitable reaction vessel.
-
Acid Addition: While stirring the aniline solution, slowly and carefully add a stoichiometric amount of 65% nitric acid.
-
Temperature Control: Maintain the reaction temperature below 80°C throughout the addition to prevent unwanted oxidative side reactions.[2] The reaction is exothermic and may require external cooling (e.g., an ice bath) to manage.[2]
-
Crystallization: Cool the resulting solution slowly to room temperature, and then further in an ice bath to induce crystallization of the anilinium nitrate salt.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold water or ethanol to remove any unreacted starting materials, and then dry them thoroughly.
Synthesis Mechanism II: Nitration of Aniline
The direct nitration of aniline is a multi-step electrophilic aromatic substitution reaction.[3]
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3]
-
Protonation of Aniline: In the highly acidic medium, the basic amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).[3][4]
-
Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring. Because the anilinium group (-NH₃⁺) is strongly deactivating and meta-directing, a substantial amount of the meta-nitroaniline is formed.[3][4] Some nitration still occurs on the small amount of unprotonated aniline present in equilibrium, which is strongly ortho-, para-directing, leading to a mixture of isomers.[3]
-
Re-aromatization: The resulting intermediate, known as a sigma complex or arenium ion, loses a proton to regenerate the aromaticity of the ring, yielding the nitroaniline product.[3]
Caption: Pathways in the direct nitration of aniline.
Controlled Synthesis of p-Nitroaniline via Acetanilide
To avoid the formation of meta-isomers and oxidation products, the highly activating amino group is temporarily protected as an amide (acetanilide). This strategy allows for a clean, high-yield synthesis of p-nitroaniline.[3][7][8]
-
Protection: Aniline is reacted with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, preventing polysubstitution and oxidation.
-
Nitration: The acetanilide is then nitrated with a mixture of nitric and sulfuric acid. Due to steric hindrance from the bulky acetamido group, the nitration occurs predominantly at the para position.
-
Deprotection: The resulting p-nitroacetanilide is hydrolyzed using aqueous acid or base to remove the acetyl group, yielding the final p-nitroaniline product.[7][8]
Caption: Experimental workflow for p-nitroaniline synthesis.
Experimental Protocol: Synthesis of p-Nitroaniline
This protocol is a generalized procedure based on common multi-step organic syntheses.[7][8]
Step 1: Preparation of Acetanilide [8]
-
In a flask, dissolve 2.5 mL of aniline in 60 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Warm the solution to approximately 50°C and add 4 mL of acetic anhydride.
-
Immediately add a solution of sodium acetate to neutralize the HCl and catalyze the reaction.
-
Stir for 10-15 minutes as the acetanilide precipitates. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude acetanilide by vacuum filtration and wash with cold water.
Step 2: Nitration of Acetanilide [7]
-
Add 2.7 g of dry acetanilide to 5 mL of concentrated sulfuric acid in a flask, stirring until dissolved. Cool the solution in an ice bath to 0-5°C.
-
Separately, prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, let the mixture stand for 20-30 minutes.
-
Pour the reaction mixture onto 25 mL of crushed ice and water. The p-nitroacetanilide will precipitate as a solid.
-
Collect the product by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of p-Nitroacetanilide [7]
-
Transfer the crude p-nitroacetanilide to a flask containing 15-20 mL of a 10% sulfuric acid solution.
-
Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide.
-
Cool the solution in an ice bath. The p-nitroaniline will precipitate.
-
Carefully neutralize the excess acid by adding concentrated aqueous ammonium hydroxide in portions until the solution is alkaline.[7]
-
Collect the yellow p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.
Data Summary
Table 1: Physical and Chemical Properties of Anilinium Nitrate
| Property | Value | Reference |
| CAS Number | 542-15-4 | [2][9] |
| Molecular Formula | C₆H₈N₂O₃ | [9] |
| Molecular Weight | 156.14 g/mol | [2][9] |
| Appearance | Crystalline solid | [10] |
| Crystal System | Orthorhombic | [10] |
Table 2: Typical Product Distribution in Direct Nitration of Aniline
| Product | Yield | Rationale |
| p-Nitroaniline | Low | Formed from unprotonated aniline |
| o-Nitroaniline | Very Low | Formed from unprotonated aniline, sterically hindered |
| m-Nitroaniline | High (~47%) | Formed from the protonated anilinium ion (-NH₃⁺)[4] |
| Oxidation Products | Variable | Due to the strong oxidizing nature of nitric acid[6] |
Table 3: Key Spectroscopic Data for Anilinium Nitrate
| Vibrational Mode | Wavenumber (cm⁻¹) - Infrared (IR) | Wavenumber (cm⁻¹) - Raman | Reference |
| N-H Stretching | High-frequency region | Not specified | [2] |
| Aromatic C-H Stretching | > 3000 | Not specified | [2] |
| NO₃⁻ Antisymmetric Stretch | 1340 | 1344 | [10] |
| NO₃⁻ Symmetric Stretch | 1038, 1031 | 1035 | [10] |
| NO₃⁻ Out-of-plane Bend | 847, 822 | Not specified | [10] |
References
- 1. How are nitrates of aniline prepared? | Filo [askfilo.com]
- 2. This compound | 542-15-4 | Benchchem [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Aniline reacts with conc. HNO_3 to give | Filo [askfilo.com]
- 6. Aniline reacts with conc. \\[\\;{\\text{HN}}{{\\text{O}}_{\\text{3}}}\\] to give:-\n \n \n \n \n [vedantu.com]
- 7. Aromatic Nitration [cs.gordon.edu]
- 8. scribd.com [scribd.com]
- 9. This compound | C6H8N2O3 | CID 6452955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Aniline nitrate chemical properties and structure
Aniline nitrate, with the chemical formula C₆H₈N₂O₃, is an organic salt formed from the reaction of aniline, the simplest aromatic amine, with nitric acid.[1][2] This compound is of interest to researchers due to its layered crystal structure and the extensive hydrogen bonding network that governs its solid-state properties.[3] Its study provides insights into the interactions between organic cations and inorganic anions, which is relevant in the fields of materials science and crystal engineering.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of approximately 190°C.[4] As a salt, it exhibits significantly different properties compared to its parent molecule, aniline, which is an oily liquid at room temperature.[5] The formation of the anilinium cation (C₆H₅NH₃⁺) and the nitrate anion (NO₃⁻) leads to a compound that is soluble in water.[2]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | [4] |
| Molar Mass | 156.14 g/mol | [1] |
| Melting Point | ~190°C (rough estimate) | [4] |
| Boiling Point | ~280.35°C (rough estimate) | [4] |
| Density | ~1.356 g/cm³ | [4] |
| CAS Number | 542-15-4 | [1] |
Molecular and Crystal Structure
The structure of this compound is characterized by the ionic interaction between the anilinium cation and the nitrate anion.[3] The anilinium cation is formed by the protonation of the amino group of the aniline molecule.[2]
Formation of this compound
Single-crystal X-ray diffraction studies have revealed that the crystal structure of this compound consists of alternating organic and inorganic layers. The organic layers are composed of the aromatic phenyl groups of the anilinium cations, while the inorganic layers contain the ammonium groups (-NH₃⁺) and the nitrate anions (NO₃⁻).[3]
A defining feature of the crystal structure is the extensive network of hydrogen bonds.[2] These are primarily N-H···O interactions between the hydrogen atoms of the anilinium's ammonium group and the oxygen atoms of the nitrate anion.[2][3] These hydrogen bonds create a robust, three-dimensional network that links the cations and anions, significantly influencing the compound's stability and physical properties.[2]
Hydrogen Bonding in this compound
Spectroscopic Properties
Fourier Transform Infrared (FTIR) and Raman spectroscopy are valuable techniques for investigating the vibrational modes of this compound. The spectra are a composite of the vibrations from the anilinium cation and the nitrate anion.[2]
Key Vibrational Modes of this compound [6]
| Vibrational Mode | Wavenumber (cm⁻¹) - IR | Wavenumber (cm⁻¹) - Raman | Assignment |
| C-H Stretch | 3108-2970 | - | Phenyl Ring |
| N-O Stretch (antisymmetric) | 1340, 1306 | 1344 | NO₃⁻ Anion |
| N-O Stretch (symmetric) | 1038, 1031 | 1035 | NO₃⁻ Anion |
| Ring Breathing | 1005 | 1004 | Phenyl Ring |
| N-O Bending | 749, 620 | 750 | NO₃⁻ Anion |
The formation of N-H···O hydrogen bonds typically results in a red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the FTIR spectrum.[2]
Experimental Protocols
Synthesis of this compound
The most direct method for synthesizing this compound is through the acid-base reaction between aniline and nitric acid.[2]
Materials:
-
Aniline (C₆H₅NH₂)
-
Nitric acid (HNO₃, 65%)
-
Deionized water
-
Ice bath
-
Reaction flask
-
Stirring apparatus
Procedure: [2]
-
Dissolve aniline in heated deionized water in a reaction flask.
-
Place the reaction flask in an ice bath to cool the solution.
-
While stirring, slowly and carefully add 65% nitric acid to the aniline solution. The addition should be dropwise to control the exothermic reaction and maintain a temperature below 80°C to prevent unwanted oxidative side reactions.
-
Continue stirring for a period to ensure the reaction goes to completion.
-
The this compound product will precipitate out of the solution upon cooling.
-
The crystals can be collected by filtration, washed with a small amount of cold water, and then dried.
Experimental Workflow for this compound
Characterization Methods
-
Single-Crystal X-ray Diffraction: This is the primary technique used to determine the precise crystal structure, including bond lengths, bond angles, and the arrangement of ions in the crystal lattice.[3]
-
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present and to study the effects of hydrogen bonding on the molecular vibrations.[6]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the melting point and to investigate the occurrence of any phase transitions.[6]
References
- 1. This compound | C6H8N2O3 | CID 6452955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 542-15-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Aniline Nitrate: A Technical Guide for Researchers
CAS Number: 542-15-4
This technical guide provides an in-depth overview of Aniline Nitrate, including its chemical and physical properties, available safety data, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and drug development professionals.
Core Data Summary
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 542-15-4 | N/A |
| Molecular Formula | C₆H₈N₂O₃ | N/A |
| Molecular Weight | 156.14 g/mol | N/A |
| Appearance | Crystalline solid | N/A |
| Melting Point | Approximately 190°C (decomposes) | N/A |
| Solubility | Soluble in water | N/A |
Safety and Toxicity Data
Note: The following data is primarily for Aniline, the parent compound of this compound. Specific toxicological data for this compound is limited. Researchers should handle this compound with extreme caution, assuming it possesses hazards similar to or greater than aniline and is a strong oxidizing agent due to the nitrate group.
| Hazard Category | Data for Aniline (CAS: 62-53-3) | Source(s) |
| Acute Oral Toxicity (LD50) | 250 mg/kg (Rat) | [1] |
| Acute Dermal Toxicity (LD50) | 820 mg/kg (Rabbit) | [1] |
| Carcinogenicity | Probable human carcinogen (Group B2) | [2] |
| Mutagenicity | Suspected of causing genetic defects | [3] |
| Target Organs | Blood, spleen, kidneys, liver, cardiovascular system, central nervous system (CNS) | [4] |
GHS Hazard Statements for Aniline (representative for this compound):
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[5]
-
H317: May cause an allergic skin reaction.[5]
-
H318: Causes serious eye damage.[5]
-
H341: Suspected of causing genetic defects.[5]
-
H351: Suspected of causing cancer.[5]
-
H372: Causes damage to organs through prolonged or repeated exposure.[5]
-
H410: Very toxic to aquatic life with long-lasting effects.[5]
Experimental Protocols
Synthesis of this compound
This protocol details a common laboratory-scale synthesis of this compound.
Materials:
-
Aniline (C₆H₅NH₂)
-
Concentrated Nitric Acid (HNO₃, 68%)
-
Deionized water
-
Ice bath
-
Stirring plate and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
In a fume hood, place a beaker containing a stir bar on a stirring plate.
-
Add a measured amount of aniline to the beaker.
-
Place the beaker in an ice bath to cool the aniline.
-
Slowly and dropwise, add a stoichiometric equivalent of concentrated nitric acid to the cooled and stirring aniline. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 20°C.
-
Continue stirring for 30 minutes after the addition of nitric acid is complete.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.
-
Dry the this compound crystals in a desiccator.
Visualized Workflow and Logical Relationships
Synthesis of this compound Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Toxicological Pathway of Aniline
While a specific signaling pathway for this compound is not well-documented, the toxicity of its parent compound, aniline, is known to involve oxidative stress and damage to the spleen. One of the proposed mechanisms involves the formation of nitrotyrosine.[2][6]
Caption: Proposed mechanism of Aniline-induced splenic toxicity.
References
An In-depth Technical Guide to the Physical Properties of Anilinium Nitrate Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of anilinium nitrate (C₆H₅NH₃⁺NO₃⁻) crystals. Anilinium nitrate, an organic salt formed from the reaction of aniline and nitric acid, is a material of interest due to the properties conferred by its layered crystal structure and extensive hydrogen-bonding network. This document collates crystallographic, spectroscopic, thermal, and solubility data, and provides detailed experimental protocols for its synthesis and characterization.
General and Crystallographic Properties
Anilinium nitrate is a molecular salt with the chemical formula C₆H₈N₂O₃ and a molar mass of 156.14 g/mol .[1][2] At room temperature, it exists as a crystalline solid.
The crystal structure of anilinium nitrate has been determined by single-crystal X-ray diffraction. The crystals belong to the orthorhombic system with the centrosymmetric space group Pbca.[3] The structure is characterized by a distinct layered arrangement, consisting of alternating organic and inorganic layers. The organic layers contain the interdigitated phenyl groups of the anilinium cations, while the inorganic layers are composed of the ammonium groups (-NH₃⁺) and the nitrate anions (NO₃⁻).[4]
A defining feature of the crystal packing is the robust three-dimensional network of hydrogen bonds. These interactions are primarily of the N-H···O type, occurring between the hydrogen atoms of the anilinium cation's ammonium group and the oxygen atoms of the nitrate anion.[4][5] This extensive hydrogen bonding is a key factor in the stability and overall structure of the crystal lattice.
Table 1: Crystallographic and General Properties of Anilinium Nitrate
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₈N₂O₃ | [2] |
| Molar Mass | 156.14 g/mol | [1][2] |
| CAS Number | 542-15-4 | [1] |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pbca | [3] |
| Lattice Parameters (at 293 K) | a = 10.158(2) Å, b = 9.277(2) Å, c = 16.177(3) Å | [3] |
| Unit Cell Volume (V) | 1522.4 (10) ų | |
| Molecules per Unit Cell (Z) | 8 | [3] |
| Calculated Density (Dₓ) | 1.369 Mg/m³ | |
| Melting Point | ~190 °C (estimate) | [1] |
| Refractive Index | ~1.5010 (estimate) | [1] |
Synthesis and Crystal Growth
Anilinium nitrate crystals are typically prepared via an acid-base reaction between aniline and nitric acid in an aqueous solution. High-quality single crystals suitable for X-ray diffraction can be grown by the slow evaporation method.
Experimental Protocol: Synthesis and Crystal Growth
Objective: To synthesize anilinium nitrate and grow single crystals by slow evaporation.
Materials:
-
Aniline (C₆H₅NH₂)
-
Nitric Acid (HNO₃, 65%)
-
Deionized Water
Procedure:
-
In a fume hood, dissolve a specific molar quantity of aniline in a minimal amount of gently heated deionized water (temperature should be maintained below 80°C).[5]
-
Slowly, and with constant stirring, add an equimolar amount of 65% nitric acid to the aniline solution. This reaction is exothermic and should be performed with care, potentially using an ice bath to control the temperature.[5] The reaction is as follows: C₆H₅NH₂ + HNO₃ → C₆H₅NH₃⁺NO₃⁻.[5]
-
Once the addition is complete, allow the solution to cool to room temperature.
-
Filter the resulting solution to remove any impurities.
-
Transfer the clear filtrate to a clean beaker or crystallizing dish.
-
Cover the beaker with perforated parafilm to allow for slow solvent evaporation.
-
Place the beaker in a vibration-free environment at a constant, ambient temperature.
-
Monitor the beaker over several days to weeks for the formation of well-defined, transparent single crystals.
Caption: Workflow for the synthesis of anilinium nitrate crystals.
Spectroscopic Properties
The vibrational properties of anilinium nitrate have been investigated using Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. The resulting spectra are a combination of the vibrational modes of the anilinium cation (C₆H₅NH₃⁺) and the nitrate anion (NO₃⁻).[5]
The key vibrational modes for the nitrate anion include an antisymmetric stretching mode observed around 1340-1344 cm⁻¹ and symmetric stretching modes around 1031-1038 cm⁻¹.[3] The phenyl ring of the anilinium cation exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and a ring breathing mode near 1004 cm⁻¹.[6] The presence of strong N-H···O hydrogen bonds in the crystal lattice can cause a red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands.[5]
Table 2: Key Vibrational Frequencies for Anilinium Nitrate
| Wavenumber (cm⁻¹) - IR | Wavenumber (cm⁻¹) - Raman | Assignment | Reference(s) |
| ~3108 - 2970 | - | Aromatic C-H Stretching | [6] |
| 1340 | 1344 | NO₃⁻ Antisymmetric Stretching | [3][6] |
| 1038, 1031 | - | NO₃⁻ Symmetric Stretching | [3] |
| 1005 | 1004 | Phenyl Ring Breathing Mode | [6] |
| 835, 822 | - | NO₃⁻ Out-of-plane Bending | [3] |
| 749 | 750 | NO₃⁻ Deformation | [6] |
In UV-Visible spectroscopy, the electronic transitions are primarily associated with the π → π* transitions of the anilinium cation's phenyl ring. The protonation of the amino group in aniline to form the anilinium ion results in a hypsochromic (blue) shift compared to pure aniline.[5]
Thermal Properties
The thermal stability and behavior of anilinium nitrate are critical for its handling and potential applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine properties like melting point and decomposition temperature.
An estimated melting point for anilinium nitrate is approximately 190°C.[1] DSC studies performed in the temperature range of 113–293 K (-160 to 20 °C) did not clearly indicate any phase transitions.[3] TGA can reveal the decomposition pathway, which for nitrate salts often involves the release of nitrogen oxides.
Experimental Protocol: Thermal Analysis (TGA/DSC)
Objective: To determine the thermal stability, melting point, and decomposition profile of anilinium nitrate crystals.
Instrumentation: A simultaneous TGA/DSC instrument.
Procedure:
-
Calibrate the instrument for temperature and heat flow using appropriate standards (e.g., indium for melting point).
-
Weigh approximately 2-5 mg of finely ground anilinium nitrate crystal into an aluminum or ceramic sample pan.
-
Place the pan into the instrument furnace. An empty pan is used as a reference.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a temperature above its expected decomposition (e.g., 30°C to 400°C) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to identify the onset of melting (endothermic peak on DSC curve without weight loss) and decomposition events (sharp weight loss on TGA curve, often accompanied by exothermic peaks on DSC).
Caption: Standard workflow for physicochemical characterization.
Solubility and Other Properties
The formation of the anilinium salt significantly alters the solubility of the parent aniline molecule. Aniline itself is only slightly soluble in water (approximately 3.4 g/100 mL at 20°C).[7] The protonation of the amino group to form the anilinium cation (C₆H₅NH₃⁺) increases its polarity, thereby enhancing its solubility in polar solvents like water.[8] Quantitative solubility data for anilinium nitrate in various solvents is not widely published, but it is expected to be readily soluble in water.
Experimental Protocol: Solubility Determination
Objective: To determine the solubility of anilinium nitrate in a given solvent at a specific temperature.
Procedure:
-
Prepare a saturated solution of anilinium nitrate in the chosen solvent (e.g., deionized water) at a constant temperature by adding an excess of the solid to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.
-
Carefully withdraw a known volume of the clear supernatant liquid, ensuring no solid particles are transferred.
-
Weigh the withdrawn aliquot to determine its mass.
-
Evaporate the solvent from the aliquot completely under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point).
-
Weigh the remaining dry solid (anilinium nitrate).
-
Calculate the solubility in grams per 100 mL or other desired units based on the mass of the dissolved solid and the initial volume of the aliquot.
Structure-Property Relationships
The physical properties of anilinium nitrate are intrinsically linked to its molecular and crystal structure. The logical relationship between these aspects is crucial for understanding its behavior and predicting its potential applications.
// Edges HBond -> Thermal [color="#34A853", label="determines lattice energy"]; HBond -> CrystalProp [color="#34A853", label="governs packing"]; Layering -> CrystalProp [color="#34A853", label="defines structure"]; Anilinium -> Spectro [color="#EA4335", label="π-π* transitions (UV)"]; Anilinium -> Solubility [color="#FBBC05", label="hydrophobic part"]; Nitrate -> Spectro [color="#EA4335", label="N-O vibrations (IR/Raman)"]; Nitrate -> Solubility [color="#FBBC05", label="hydrophilic part"]; HBond -> Spectro [color="#EA4335", label="shifts N-H bands"]; }
Caption: Relationship between structure and physical properties.
References
- 1. chembk.com [chembk.com]
- 2. Aniline nitrate | C6H8N2O3 | CID 6452955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 542-15-4 | Benchchem [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
Protonation of Aniline with Nitric Acid: A Technical Guide to Reaction Mechanisms and Synthetic Protocols
This in-depth technical guide explores the core principles governing the reaction between aniline and nitric acid, with a specific focus on the initial protonation step. For researchers, scientists, and professionals in drug development, understanding this fundamental acid-base interaction is critical, as it dictates the regiochemical outcome of aniline nitration—a key transformation in the synthesis of many pharmaceutical and industrial compounds. This document provides a detailed examination of the reaction mechanisms, quantitative data, and experimental protocols necessary for controlling and optimizing this reaction.
The Aniline-Nitric Acid Interaction: An Acid-Base Equilibrium
Aniline is an aromatic amine and acts as a weak base due to the lone pair of electrons on the nitrogen atom.[1] In the presence of a strong acid like nitric acid (HNO₃), particularly within a nitrating mixture containing concentrated sulfuric acid (H₂SO₄), the amino group (-NH₂) is readily protonated.[2] This rapid acid-base reaction forms the anilinium ion (C₆H₅NH₃⁺).[3][4]
The position of this equilibrium is dictated by the relative acid strengths of the species involved. The pKa of the anilinium ion is approximately 4.6, while the pKa of nitric acid is significantly lower, indicating it is a much stronger acid.[5][6] This substantial difference in acidity ensures that in a strongly acidic medium, the equilibrium heavily favors the formation of the protonated anilinium ion.
Table 1: Acid Dissociation Constants (pKa) This table summarizes the relevant pKa values that govern the protonation of aniline by nitric acid.
| Compound | Conjugate Acid | pKa of Conjugate Acid | Reference |
| Aniline (C₆H₅NH₂) | Anilinium ion (C₆H₅NH₃⁺) | ~4.6 | [5][6] |
| Nitrate ion (NO₃⁻) | Nitric Acid (HNO₃) | ~ -1.4 | N/A |
Mechanism: The Duality of Aniline Nitration
The protonation of aniline is the critical step that determines the product distribution during electrophilic aromatic substitution (EAS). The reaction proceeds via two competing pathways, which explains the complex mixture of isomers obtained from direct nitration.
-
Pathway A: Reaction of the Anilinium Ion (-NH₃⁺) The anilinium ion, being the predominant species in the strong acid, undergoes nitration. The positively charged -NH₃⁺ group is a powerful electron-withdrawing group due to its inductive effect.[7] This deactivates the aromatic ring towards electrophilic attack and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[2][8][9]
-
Pathway B: Reaction of Free Aniline (-NH₂) Although the equilibrium favors the anilinium ion, a small, trace amount of unprotonated aniline still exists.[2] The -NH₂ group is a potent activating group that directs incoming electrophiles to the ortho and para positions via resonance stabilization.[7][10] Because the free aniline is so highly activated, its reaction rate is fast enough to produce a significant amount of the para and ortho products, despite its low concentration.[2]
The result of these competing pathways is a product mixture that contains significant amounts of both meta and para isomers. Direct nitration of aniline typically leads to tarry oxidation byproducts as well.[7]
Table 2: Typical Product Distribution for Direct Aniline Nitration The following table presents the approximate yields of the isomeric nitroanilines from the direct nitration of aniline with a mixture of nitric and sulfuric acid.
| Product | Position of -NO₂ | Approximate Yield (%) | Rationale |
| p-Nitroaniline | para | 51% | Formed from highly reactive unprotonated aniline; sterically favored over ortho.[10] |
| m-Nitroaniline | meta | 47% | Formed from the abundant, but deactivated, anilinium ion.[10][11] |
| o-Nitroaniline | ortho | 2% | Formed from unprotonated aniline, but sterically hindered.[7][11] |
Experimental Protocols
Due to the formation of multiple products and oxidative side reactions, direct nitration of aniline is often avoided when a specific isomer is desired.[12] The most common strategy to synthesize p-nitroaniline selectively is to first protect the amino group by converting it to an amide (acetanilide), which moderates its reactivity and sterically hinders the ortho positions.[2][13]
Protocol 1: Direct Nitration of Aniline (Illustrative)
-
Warning: This reaction can be vigorous and produce hazardous byproducts. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid with constant swirling.[3] Keep the mixture cool.
-
Reaction: In a separate test tube, cool 1 mL of aniline in the ice bath.[3]
-
Addition: Add the cold nitrating mixture dropwise to the aniline with continuous swirling, ensuring the temperature remains low.[3]
-
Workup: After the addition is complete, allow the mixture to stand for a short period before pouring it onto crushed ice. The precipitated nitroaniline isomers can then be separated, typically through chromatography.
Protocol 2: Synthesis of p-Nitroaniline via Acetanilide Protection
This multi-step protocol is the preferred method for obtaining a high yield of p-nitroaniline.
-
Step 1: Synthesis of Acetanilide (Protection)
-
Dissolve aniline in glacial acetic acid.
-
Add acetic anhydride to the solution and gently heat the mixture under reflux for approximately 30 minutes.
-
Pour the hot mixture into a beaker of cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Step 2: Nitration of Acetanilide
-
In a flask, dissolve the dried acetanilide in glacial acetic acid and cool the mixture in an ice bath.[13]
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.[13]
-
Add the nitrating mixture dropwise to the cooled acetanilide solution while stirring, maintaining a low temperature (0-5 °C).[13]
-
After the addition, allow the reaction to proceed for about one hour in the ice bath.
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide. Collect the solid by vacuum filtration.
-
-
Step 3: Hydrolysis of p-Nitroacetanilide (Deprotection)
-
Heat the crude p-nitroacetanilide in a solution of aqueous sulfuric acid (e.g., 70%) under reflux for 30-60 minutes to hydrolyze the amide back to an amine.[13]
-
Cool the solution and carefully neutralize it with an aqueous base (e.g., ammonium hydroxide) to precipitate the p-nitroaniline.[13]
-
Collect the yellow solid product by vacuum filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to purify.[13]
-
Conclusion
The protonation of aniline by nitric acid is a defining feature of its nitration chemistry. The resulting equilibrium between the highly reactive, ortho,para-directing free amine and the deactivated, meta-directing anilinium ion leads to a complex product mixture and potential for undesirable side reactions. For synthetic applications in drug discovery and materials science, where regiochemical purity is paramount, direct nitration is often impractical. The use of a protecting group strategy, such as the acetylation of aniline, circumvents the issue of protonation, thereby enabling a controlled and selective synthesis of the desired nitroaniline isomers. A thorough understanding of this underlying acid-base chemistry is therefore essential for any scientist working with these foundational aromatic building blocks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. brainly.com [brainly.com]
- 4. Aniline reacts with conc. \\[\\;{\\text{HN}}{{\\text{O}}_{\\text{3}}}\\] to give:-\n \n \n \n \n [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. doubtnut.com [doubtnut.com]
- 9. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Aromatic Nitration [cs.gordon.edu]
An In-depth Technical Guide to the Formation and Stability of Aniline Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation, synthesis, and stability of aniline nitrate (also known as anilinium nitrate). It is intended to serve as a resource for professionals in research and development who require a detailed understanding of this compound's properties and handling. The guide includes detailed experimental protocols, quantitative data, and graphical representations of key processes.
Introduction to this compound
This compound, with the chemical formula C₆H₅NH₃⁺NO₃⁻, is the salt formed from the acid-base reaction between aniline (C₆H₅NH₂), a weak aromatic amine, and nitric acid (HNO₃).[1][2] It is crucial to distinguish the formation of this salt from the electrophilic aromatic substitution reaction known as nitration, where a nitro group (-NO₂) is introduced onto the aniline ring, typically using a mixture of concentrated nitric acid and sulfuric acid.[1][3][4] While this compound can be an intermediate in certain processes, its direct synthesis involves a straightforward protonation of the amino group.[2] The compound serves as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and explosives.[1][2]
Formation of this compound
The formation of this compound is an exothermic acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline's amino group accepts a proton (H⁺) from nitric acid.[2][5] This results in the formation of the anilinium cation (C₆H₅NH₃⁺) and the nitrate anion (NO₃⁻).
The overall reaction is as follows: C₆H₅NH₂ + HNO₃ → C₆H₅NH₃⁺NO₃⁻[2]
This reaction is typically carried out in a cold aqueous solution to control the exothermic nature of the reaction and to prevent unwanted side reactions, particularly the nitration of the benzene ring, which is favored at higher temperatures and with concentrated acids.[1][2]
Caption: this compound Formation Pathway.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol outlines a direct method for synthesizing this compound.[1][2]
Materials:
-
Aniline (C₆H₅NH₂)
-
Dilute Nitric Acid (HNO₃)
-
Deionized Water
-
Ice Bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and flasks
Procedure:
-
Dissolve Aniline: In a flask, dissolve pure aniline in a suitable amount of deionized water. The solution should be cooled in an ice bath to a temperature between 0-5°C.[1]
-
Acid Addition: While constantly stirring the cold aniline solution, slowly add dilute nitric acid dropwise. The reaction is exothermic, and maintaining a low temperature is critical to prevent the formation of nitroaniline byproducts.[1][2]
-
Crystallization: As the nitric acid is added, this compound will begin to crystallize out of the solution. Continue the addition of nitric acid until the reaction is complete (e.g., when no more precipitate forms).
-
Isolation: After the reaction is complete, allow the mixture to stand in the ice bath for a period to ensure maximum crystallization.
-
Filtration and Washing: Filter the crystalline this compound using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.
-
Drying: Dry the collected crystals, for example, in a desiccator over a suitable drying agent.
Caption: Experimental Workflow for this compound Synthesis.
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of other chemical agents.
-
Thermal Stability: this compound's thermal stability is a significant consideration. At elevated temperatures, a proton transfer can occur from the anilinium ion back to the nitrate ion, regenerating aniline and nitric acid. These regenerated species can then undergo further oxidation-reduction reactions.[2] The thermal decomposition of related compounds often yields products like nitrogen dioxide and water.[2]
-
Light and Air Exposure: The parent compound, aniline, is known to darken upon exposure to air and light and can polymerize into a resinous mass.[6] While the salt form offers greater stability, prolonged exposure to light and air should be avoided to maintain purity.
-
pH: The stability of aniline in aqueous solutions has been found to be best at a neutral pH (pH 7) and low temperatures (4°C).[6] Deviations from neutral pH, particularly in solution, can affect the equilibrium between the anilinium ion and free aniline, potentially impacting long-term stability.
-
Chemical Incompatibility: Aniline and its salts can react violently with strong oxidizing agents (such as perchlorates, peroxides, and nitrates) and strong acids.[7] Such contact can lead to fires and explosions and must be strictly avoided.
Caption: Factors Affecting this compound Stability.
Data Presentation
Physico-Chemical Properties
The following table summarizes key properties of aniline and its nitrate salt.
| Property | Aniline | This compound |
| Chemical Formula | C₆H₇N[8][9] | C₆H₈N₂O₃[10] |
| Molecular Weight | 93.13 g/mol [9] | 156.14 g/mol [10] |
| Appearance | Colorless to brownish oily liquid[6] | Crystalline solid[11] |
| Melting Point | -6 °C[6] | Not specified, decomposition may occur |
| Boiling Point | 184 °C[6] | Decomposes |
| Solubility in Water | Slightly soluble[6] | Soluble[2] |
| CAS Number | 62-53-3[9] | 542-15-4[10] |
Analytical and Characterization Methods
A variety of analytical techniques are employed for the analysis and characterization of aniline, its derivatives, and reaction products.
| Technique | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of aniline and nitroanilines in aqueous samples; often preferred over GC as no derivatization is needed. | [12][13] |
| Gas Chromatography (GC) | Used for determining aniline and its derivatives in environmental samples, often with a nitrogen-phosphorus selective detector (NPD) for enhanced sensitivity and selectivity. | [12][13][14] |
| UV-Vis Spectroscopy | To monitor reaction kinetics by observing changes in absorbance over time. The protonation of aniline to the anilinium ion causes a noticeable shift in the absorption spectrum. | [2][15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and study hydrogen bonding. The formation of the anilinium ion (NH₃⁺) and the presence of the nitrate ion (NO₃⁻) result in characteristic vibrational bands. | [2][11] |
| Mass Spectrometry (MS) | To identify thermal decomposition products and other volatile compounds by analyzing their fragmentation patterns. | [2] |
| Differential Scanning Calorimetry (DSC) | To study thermal properties, such as phase transitions or decomposition, as a function of temperature. | [11] |
Conclusion
The formation of this compound is a fundamental acid-base reaction critical for various applications in chemical synthesis. A thorough understanding of its synthesis protocol, with careful control of reaction conditions, is essential to ensure product purity and avoid the formation of nitrated byproducts. Furthermore, knowledge of its stability profile—particularly its sensitivity to heat, light, and oxidizing agents—is paramount for the safe handling, storage, and application of this compound in research and drug development settings. The analytical methods outlined provide the necessary tools for quality control and mechanistic studies involving this compound and related compounds.
References
- 1. How are nitrates of aniline prepared? | Filo [askfilo.com]
- 2. This compound | 542-15-4 | Benchchem [benchchem.com]
- 3. Reasons for Difficult Nitration of Aniline [cnchemshop.com]
- 4. brainly.com [brainly.com]
- 5. youtube.com [youtube.com]
- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. Aniline [webbook.nist.gov]
- 9. Aniline [webbook.nist.gov]
- 10. This compound | C6H8N2O3 | CID 6452955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
Vibrational Spectrum Analysis of Aniline Nitrate: A Technical Guide
This technical guide provides an in-depth analysis of the vibrational spectrum of aniline nitrate (C₆H₅NH₃⁺NO₃⁻), a salt formed from the protonation of aniline by nitric acid.[1] The vibrational spectrum of this compound is a composite of the vibrational modes of the anilinium cation (C₆H₅NH₃⁺) and the nitrate anion (NO₃⁻).[1] This document details the synthesis, experimental protocols for spectroscopic analysis, and a comprehensive breakdown of the compound's characteristic vibrational modes as identified by Fourier Transform Infrared (FTIR) and Raman spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for molecular characterization.
Synthesis of this compound
The most direct method for synthesizing this compound is through the acid-base reaction between aniline and nitric acid.[1] The amino group of aniline is protonated by the strong acid to form the anilinium cation.[1]
Experimental Protocol: Synthesis
A common laboratory-scale procedure for the synthesis of this compound is as follows:
-
Aniline is dissolved in heated deionized water.[1]
-
Nitric acid (e.g., 65% solution) is added gradually to the aniline solution.[1]
-
The reaction is exothermic, so the temperature should be carefully controlled, often kept below 80°C to prevent unwanted oxidative side reactions.[1]
-
The solution is then cooled, allowing for the crystallization of this compound.
-
The resulting crystals (C₆H₅NH₃⁺·NO₃⁻) can be collected by filtration and dried.[2]
Vibrational Spectroscopy Analysis
FTIR and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules.[1] For an ionic salt like this compound, the resulting spectra provide detailed information about the structure of the anilinium cation, the nitrate anion, and the interactions between them.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the crystalline this compound sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared spectrometer is used for the analysis.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000–400 cm⁻¹. A resolution of 4 cm⁻¹ is common for such analyses.[3] A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A small amount of the crystalline this compound powder is placed in a sample holder, such as a glass capillary tube or a small cup in a solid-state sample holder.[4]
-
Instrumentation: An FT-Raman spectrometer, often equipped with a Nd:YAG laser (1064 nm excitation), is used to minimize fluorescence.[4]
-
Data Acquisition: The laser is focused on the sample. The scattered light is collected and analyzed. Spectra are recorded over a similar range to FTIR, and multiple scans are often averaged to improve the signal-to-noise ratio.
Data and Vibrational Mode Assignment
The vibrational spectrum of this compound is interpreted by assigning observed bands to specific molecular motions within the anilinium cation and the nitrate anion.
Vibrational Modes of the Nitrate Anion (NO₃⁻)
The planar nitrate ion (D₃h symmetry) has four fundamental vibrational modes.[2] These modes serve as key markers in the spectrum of this compound.
| Vibrational Mode | Symmetry | Approx. Frequency (cm⁻¹) | Activity |
| Symmetric Stretch (ν₁) | A₁' | ~1040 | Raman |
| Out-of-Plane Bend (ν₂) | A₂" | ~800 | IR |
| Antisymmetric Stretch (ν₃) | E' | ~1330 | IR, Raman |
| In-Plane Bend (ν₄) | E' | ~730 | IR, Raman |
| Data sourced from ResearchGate.[2] |
Observed Vibrational Frequencies of this compound
The following table summarizes the key experimental vibrational frequencies observed for this compound crystals and their assignments, distinguishing between the contributions from the nitrate anion and the anilinium cation.
| Observed IR (cm⁻¹) | Observed Raman (cm⁻¹) | Assignment | Originating Group |
| 1340 | 1344 | Antisymmetric Stretching | NO₃⁻ |
| 1038, 1031 | 1035 | Symmetric Stretching | NO₃⁻ |
| 835, 822 | - | Out-of-Plane Bending | NO₃⁻ |
| - | ~3047 | C-H Stretching | Anilinium Cation |
| ~3500-3300 | ~3500-3300 | N-H Stretching | Anilinium Cation |
| ~1622 | - | N-H Bend | Anilinium Cation |
| ~1300 | ~1300 | C-N Stretching | Anilinium Cation |
| ~1100-1200 | ~1100-1200 | C-H In-Plane Deformation | Anilinium Cation |
| Data for nitrate modes in this compound sourced from ResearchGate.[2] Comparative data for aniline modes sourced from various studies.[5][6][7][8] |
Discussion of Assignments:
-
Nitrate Anion Modes: The strong bands observed around 1340-1344 cm⁻¹ are characteristic of the antisymmetric stretching mode (ν₃) of the nitrate group.[2] The symmetric stretching mode (ν₁) appears around 1031-1038 cm⁻¹ in the IR and at 1035 cm⁻¹ in the Raman spectrum.[2] The out-of-plane bending mode (ν₂) is identified in the IR spectrum at 835 cm⁻¹ and 822 cm⁻¹.[2]
-
Anilinium Cation Modes: The vibrational modes of the anilinium cation are derived from those of the aniline molecule, with shifts due to the protonation of the amino group.
-
N-H Stretching: The protonated amino group (-NH₃⁺) exhibits strong stretching vibrations, typically in the 3300-3500 cm⁻¹ region.[8]
-
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.[5]
-
Ring Modes: Vibrations of the benzene ring, including C=C stretching and C-H bending, are found in the 1600-700 cm⁻¹ region. For instance, the C-N stretching vibration is typically found around 1250-1340 cm⁻¹.[7]
-
Conclusion
The vibrational analysis of this compound by FTIR and Raman spectroscopy provides a clear and detailed fingerprint of its molecular structure. The spectra are dominated by the characteristic modes of the nitrate anion and the anilinium cation. The distinct frequencies for the symmetric and antisymmetric stretches of the NO₃⁻ group, combined with the N-H and aromatic ring vibrations of the anilinium cation, allow for unambiguous identification and characterization of the salt. This guide provides the foundational data and protocols necessary for researchers to effectively apply these powerful analytical techniques in their work.
References
- 1. This compound | 542-15-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Determination of Nitrate in Water Using Fourier Transform Mid-Infrared Attenuated Total Reflectance Spectroscopy Coupled with Deconvolution Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plus.ac.at [plus.ac.at]
- 5. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Hydrogen Bonding in the Crystal Structure of Anilinium Nitrate: A Technical Guide
Abstract: The supramolecular architecture of anilinium nitrate (C₆H₈N⁺·NO₃⁻) is fundamentally governed by an extensive network of hydrogen bonds. These non-covalent interactions dictate the crystal packing, stability, and physicochemical properties of the compound. This technical guide provides an in-depth analysis of the hydrogen bonding within the anilinium nitrate crystal structure, summarizing key crystallographic data, outlining experimental protocols for its characterization, and visualizing the critical molecular interactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of organic salts and crystal engineering.
Core Crystal Structure and Crystallographic Data
Anilinium nitrate is an organic-inorganic salt formed by the protonation of aniline by nitric acid. Its crystal structure is characterized by the electrostatic interactions between the anilinium cation (C₆H₅NH₃⁺) and the nitrate anion (NO₃⁻).[1] The structure is organized into distinct alternating layers: an organic layer containing the aromatic phenyl groups and an inorganic layer composed of the ammonium groups (-NH₃⁺) and nitrate ions.[2]
Single-crystal X-ray diffraction studies have revealed that anilinium nitrate typically crystallizes in the orthorhombic system with the space group Pbca, with eight molecules per unit cell.[1][3] However, reports of a monoclinic system suggest the possibility of polymorphism, which may be influenced by crystallization conditions.[1]
Table 1: Crystallographic Data for Anilinium Nitrate (Orthorhombic System)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [3] |
| Space Group | Pbca (No. 61) | [3] |
| a (Å) | 10.158(2) | [3] |
| b (Å) | 9.277(2) | [3] |
| c (Å) | 16.177(3) | [3] |
| Z (molecules/unit cell) | 8 |[1][3] |
The Hydrogen Bonding Network
The defining feature of the anilinium nitrate crystal lattice is the robust, three-dimensional network of intermolecular hydrogen bonds.[1] These interactions are primarily of the N-H···O type, occurring between the hydrogen atoms of the anilinium cation's protonated amino group and the oxygen atoms of the nitrate anion.[1][2] This charge-assisted hydrogen bonding is the principal force stabilizing the crystal structure.
The inorganic layers are where this hydrogen-bonding network is established, linking the cations and anions into a cohesive assembly.[2] Studies have identified multiple distinct N-H···O hydrogen bonds, indicating that all three hydrogen atoms of the ammonium group are involved in these interactions with oxygen atoms from surrounding nitrate anions.[3][4]
Table 2: Representative Hydrogen Bond Geometry in Anilinium Nitrate
| Donor (D) - H ··· Acceptor (A) | D···A Distance (Å) | Reference |
|---|---|---|
| N-H ··· O | 2.81 - 2.88 | [1] |
Note: This table summarizes the reported range of bond lengths. Detailed bond distances and angles for each specific N-H···O interaction can be found in dedicated crystallographic studies.
Experimental Methodologies
The elucidation of the hydrogen bonding in anilinium nitrate relies on a combination of synthesis, diffraction, and spectroscopic techniques.
Synthesis of Anilinium Nitrate Crystals
High-quality single crystals suitable for X-ray diffraction are typically grown using the slow evaporation method.
Protocol:
-
Preparation of Solution: Aniline (C₆H₅NH₂) is dissolved in an aqueous solution.
-
Acidification: Nitric acid (HNO₃) is added dropwise to the aniline solution under constant stirring. The reaction is exothermic and results in the formation of anilinium nitrate in solution. The molar ratio is typically 1:1.
-
Crystallization: The resulting aqueous solution of anilinium nitrate is filtered to remove any impurities.
-
Evaporation: The clear filtrate is left undisturbed in a vessel covered with a perforated lid (to allow for slow solvent evaporation) at room temperature.
-
Crystal Harvesting: Over a period of several days to weeks, single crystals of anilinium nitrate will form. These are then harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise atomic positions and, consequently, the geometry of the hydrogen bonds.
Workflow:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction patterns at various orientations.
-
Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic model is refined against the experimental data to optimize atomic coordinates, and thermal parameters. Hydrogen atom positions are often located from the difference Fourier map and refined.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, allowing for a detailed analysis of the N-H···O hydrogen bonding network.
Spectroscopic Corroboration
Vibrational spectroscopy (FTIR and FT-Raman) provides complementary evidence for the presence and nature of hydrogen bonding.
Methodology:
-
Sample Preparation: A small amount of the crystalline anilinium nitrate is prepared for analysis, often as a KBr pellet for FTIR or directly in a sample holder for FT-Raman.
-
Spectral Acquisition: Infrared and Raman spectra are recorded.
-
Analysis: The formation of N-H···O hydrogen bonds weakens the N-H covalent bond. This results in a characteristic red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the FTIR and Raman spectra compared to a non-hydrogen-bonded amino group.[1] The vibrational modes of the nitrate anion are also affected by their participation in the hydrogen bond network.[3]
Visualization of Hydrogen Bonding Interactions
To illustrate the core interaction, the following diagrams visualize the logical relationship and the key hydrogen bond between the anilinium cation and the nitrate anion.
Caption: Workflow for the synthesis and characterization of anilinium nitrate.
Caption: An N-H···O hydrogen bond in anilinium nitrate.
Conclusion
The crystal structure of anilinium nitrate is a prime example of how charge-assisted hydrogen bonds orchestrate the formation of a stable, layered supramolecular assembly. The N-H···O interactions between the anilinium cation's ammonium group and the nitrate anion are the dominant forces in the crystal packing. A thorough understanding of this hydrogen bonding network, achieved through detailed experimental protocols involving X-ray diffraction and vibrational spectroscopy, is crucial for crystal engineering and the rational design of new materials with tailored properties for applications in pharmaceuticals and beyond.
References
An In-depth Technical Guide to the Basicity of Aniline and Its Reaction with Strong Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles governing the basicity of aniline and its reactivity towards strong acids. It includes quantitative data on the basicity of aniline derivatives, detailed experimental protocols, and visualizations of key chemical processes and workflows.
The Basicity of Aniline: A Quantitative Perspective
Aniline (C₆H₅NH₂) is an aromatic amine that exhibits weak basicity, a characteristic that is fundamental to its chemical behavior and applications. The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺).
Factors Attenuating the Basicity of Aniline
Unlike aliphatic amines such as cyclohexylamine (pKa of conjugate acid ≈ 11.2), aniline is a significantly weaker base (pKa of conjugate acid ≈ 4.6).[1] This reduced basicity is primarily attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system of the benzene ring.[2][3] This resonance effect disperses the electron density from the nitrogen atom, making the lone pair less available for protonation. The resonance stabilization of the neutral aniline molecule is greater than the stabilization of the anilinium cation, which further disfavors the protonation equilibrium.
The Effect of Ring Substituents on Basicity
The basicity of aniline can be modulated by the presence of substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) and methoxy (-OCH₃) groups increase the electron density on the aromatic ring and, by extension, on the nitrogen atom. This effect enhances the availability of the lone pair for protonation, thereby increasing the basicity of the aniline derivative compared to aniline itself.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) withdraw electron density from the ring. This inductive and/or resonance withdrawal further delocalizes the nitrogen lone pair, making it even less available for protonation and significantly decreasing the basicity.[4]
Quantitative Basicity Data
The basicity of amines is commonly expressed by the pKb of the amine or the pKa of its conjugate acid (the anilinium ion). A lower pKb or a higher pKa of the conjugate acid indicates a stronger base. The relationship between the two is given by the equation: pKa + pKb = 14 at 25°C.[3]
The following table summarizes the experimental pKb values for aniline and several of its para- and meta-substituted derivatives, illustrating the electronic effects of various functional groups.
| Substituent | Position | pKb Value | pKa of Conjugate Acid (Calculated) | Electronic Effect |
| -H | (Aniline) | 9.4 | 4.6 | Reference |
| -CH₃ | para | 8.9 | 5.1 | Electron-Donating (Inductive/Hyperconjugation) |
| -CH₃ | meta | 9.3 | 4.7 | Electron-Donating (Inductive) |
| -OCH₃ | para | 8.7 | 5.3 | Electron-Donating (Resonance) |
| -Cl | para | 10.0 | 4.0 | Electron-Withdrawing (Inductive > Resonance) |
| -Cl | meta | 10.5 | 3.5 | Electron-Withdrawing (Inductive) |
| -CN | para | 12.3 | 1.7 | Strong Electron-Withdrawing (Resonance/Inductive) |
| -NO₂ | para | 13.0 | 1.0 | Strong Electron-Withdrawing (Resonance/Inductive) |
| -NO₂ | meta | 11.5 | 2.5 | Strong Electron-Withdrawing (Inductive) |
Data sourced from multiple references, with primary values from reference[5]. pKa values are calculated.
Reaction of Aniline with Strong Acids
As a base, aniline readily reacts with strong acids in a classic acid-base neutralization reaction to form the corresponding anilinium salt. This protonation significantly alters the chemical properties of the molecule, most notably its solubility and the electronic nature of the substituent on the benzene ring.
General Acid-Base Reaction
The fundamental reaction involves the protonation of the amino group by a strong acid (HA) to form an anilinium ion and the conjugate base of the acid (A⁻).
References
Aniline Nitrate: A Versatile Precursor in Modern Organic Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Aniline nitrate, the salt formed from the reaction of aniline and nitric acid, serves as a pivotal precursor in a multitude of organic synthesis applications. Its utility stems from the dual reactivity of the anilinium cation and the nitrate anion, enabling its participation in a diverse array of chemical transformations. This guide provides a comprehensive overview of this compound's synthesis, properties, and its significant role as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other high-value organic compounds.
Synthesis and Properties of this compound
This compound is typically synthesized through a straightforward acid-base reaction between aniline and nitric acid. The exothermic nature of this reaction necessitates careful temperature control to prevent undesired side reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline (C₆H₅NH₂)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Deionized Water
-
Ice bath
Procedure:
-
In a flask, dissolve aniline in heated deionized water.
-
Cool the solution in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the cooled aniline solution with constant stirring, ensuring the temperature is maintained below 80°C.[1]
-
Continue the addition until a thick crystalline paste of this compound is formed.
-
The resulting this compound crystals can be collected by filtration and purified by recrystallization from a suitable solvent such as an ethanol-water mixture.
While a specific yield for this direct synthesis is not widely reported in the literature, the reaction is known to proceed with high efficiency under controlled conditions.
Physicochemical Properties
This compound is a crystalline solid with a molecular weight of 156.14 g/mol .[2] Its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol [2] |
| Appearance | Crystalline solid |
| Solubility | Soluble in water |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Characteristic Features |
| Infrared (IR) Spectroscopy | N-H stretching vibrations of the anilinium group (~3200 cm⁻¹), NO₃⁻ bands (~1380 cm⁻¹)[2] |
| Raman Spectroscopy | NO₃⁻ stretching vibrations (~1344 cm⁻¹, 1045-1071 cm⁻¹)[3] |
| UV-Vis Spectroscopy | Hypsochromic (blue) shift compared to aniline due to the protonation of the amino group.[1] |
This compound as a Precursor to Arenediazonium Salts
One of the most significant applications of this compound is its role as a precursor to arenediazonium salts. The anilinium ion is readily diazotized in the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid.
The Diazotization Reaction
The diazotization of aniline or its salts is a cornerstone of aromatic chemistry, providing a versatile intermediate for the introduction of a wide range of functional groups onto the aromatic ring. The reaction is highly sensitive to temperature and is typically carried out at 0-5°C to prevent the decomposition of the unstable diazonium salt.
Caption: General workflow for the diazotization of this compound.
Experimental Protocol: Preparation of Benzenediazonium Chloride
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
Procedure:
-
Dissolve aniline (e.g., 4.5 ml) in a mixture of concentrated hydrochloric acid (e.g., 10 ml) and water (e.g., 20 ml) in a beaker.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5°C.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 4 g) in water (e.g., 20 ml) and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution with constant stirring, ensuring the temperature does not exceed 5°C.
-
The resulting solution contains the benzenediazonium chloride.
The diazotization of anilines can proceed in quantitative yield under carefully controlled conditions.[4]
Synthetic Applications of Arenediazonium Salts Derived from Aniline
The diazonium group is an excellent leaving group (as N₂ gas), allowing for its substitution by a wide variety of nucleophiles. This reactivity forms the basis of several important named reactions in organic synthesis.
Sandmeyer Reaction: Halogenation and Cyanation
The Sandmeyer reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻).[5][6]
Caption: The Sandmeyer reaction for the synthesis of aryl halides and nitriles.
Table 1: Reported Yields for Sandmeyer and Related Reactions
| Starting Aniline Derivative | Reagents | Product | Yield (%) | Reference |
| Diverse Aryl Amines | In situ diazotization, electrochemical halogenation | Aryl Halides | 42-83 | [1] |
| 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄, KI | Iodine-substituted methoxy ether | 75 | [2] |
| Aniline | Conc. HCl, Ethyl nitrite, Br₂/Ammonium persulfate | Bromobenzene | 55-80 | [2] |
| Aniline | Diazotization, Coupling with Phenol | Orange Dye | ~100 (assumed) | [7] |
| Aniline | Diazotization, Hydrolysis | Phenol | 45 (step 1) | [8] |
| Phenol from previous step | Bromination | Tribromophenol | 70 (step 2) | [8] |
| Aryl Diazonium Salts | CuCN, KCN, 1,10-phenanthroline, dibenzo-18-crown-6, Cu(BF₄)₂ | Aryl Nitriles | 52-93 | [2] |
| Arenediazonium tetrafluoroborates | CuSCN, Trimethylsilyl cyanide, Cs₂CO₃ | Benzotrifluorides | 40-98 | [2] |
Gattermann Reaction
The Gattermann reaction is a variation of the Sandmeyer reaction that uses copper powder and the corresponding halogen acid to introduce a halogen.[9] While effective, the yields in the Gattermann reaction are often lower than those obtained in the Sandmeyer reaction.[9]
Other Transformations
Beyond halogenation and cyanation, diazonium salts derived from this compound can undergo a variety of other useful transformations, including:
-
Hydroxylation: Formation of phenols by warming the acidic diazonium salt solution.
-
Fluorination (Balz-Schiemann Reaction): Thermal decomposition of the diazonium fluoroborate salt to introduce fluorine.[1]
-
Iodination: Reaction with potassium iodide to yield iodobenzene.[1]
-
Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.[1]
Direct Nitration of Aniline: Challenges and Strategies
Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is complex. The strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion (-NH₃⁺). This group is a meta-director and deactivating, leading to a significant amount of the meta-nitroaniline product, which is often not the desired isomer.[5][10] Furthermore, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the aniline ring.[11]
To overcome these challenges, a common strategy is to protect the amino group by acetylation before nitration. The resulting acetanilide is less susceptible to oxidation, and the acetyl group is an ortho, para-director. Subsequent hydrolysis of the nitroacetanilide yields the desired ortho- or para-nitroaniline.
Caption: A strategic workflow for the synthesis of p-nitroaniline from aniline.
Conclusion
This compound is a readily accessible and highly versatile precursor in organic synthesis. Its ability to be easily converted into arenediazonium salts opens up a vast landscape of chemical transformations, enabling the synthesis of a wide variety of substituted aromatic compounds. While direct nitration of aniline presents challenges, strategic use of protecting groups allows for controlled synthesis of nitroaniline isomers. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the chemistry of this compound and its derivatives is essential for the design and execution of efficient and effective synthetic routes.
References
- 1. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. CA2367364C - Process for nitrating aniline derivatives - Google Patents [patents.google.com]
- 7. sarthaks.com [sarthaks.com]
- 8. doubtnut.com [doubtnut.com]
- 9. kvmwai.edu.in [kvmwai.edu.in]
- 10. youtube.com [youtube.com]
- 11. Aniline - Lab preparation, Properties, Reactions and Uses. [chemicalnote.com]
Dawn of a New Era in Chemistry: An In-depth Technical Guide to the Early Research on Aniline and its Acid Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational 19th-century research on aniline, a molecule that not only revolutionized the chemical industry but also laid the groundwork for significant advancements in pharmaceuticals and material science. We will explore the initial discovery and characterization of aniline, with a particular focus on its fundamental interactions with acids, presenting the available quantitative data and experimental protocols from this pioneering era.
From "Krystallin" to Aniline: A Chronology of Discovery
Aniline's entry into the world of chemistry was fragmented, with several scientists independently isolating the same compound under different names. It was the meticulous work of August Wilhelm von Hofmann in 1843 that unified these discoveries, establishing them as a single, remarkable substance.[1]
-
1826, Otto Unverdorben: Through the destructive distillation of indigo, Unverdorben isolated an oily substance he named "Krystallin."[1]
-
1834, Friedlieb Runge: While studying coal tar, Runge identified a substance that produced a vibrant blue color upon treatment with chloride of lime, which he called "kyanol."[1]
-
1840, Carl Julius Fritzsche: By treating indigo with caustic potash, Fritzsche obtained an oil he named "aniline," derived from 'anil,' the Portuguese word for indigo.[1]
-
1842, Nikolay Zinin: In a landmark synthesis, Zinin reduced nitrobenzene to produce a base he termed "benzidam."[1] This reaction was a critical step towards the large-scale production of aniline.
-
1843, August Wilhelm von Hofmann: Hofmann's comprehensive research demonstrated that Krystallin, kyanol, aniline, and benzidam were, in fact, the same compound.[2] He adopted the name "aniline," which has been used ever since.
This timeline highlights the gradual uncovering of aniline's existence from both natural product degradation and chemical synthesis, a convergence that set the stage for its intensive study.
Early Characterization and Physical Properties
Early researchers meticulously documented the physical characteristics of aniline. Though the precision of 19th-century instrumentation is not comparable to modern standards, their observations laid the essential groundwork for understanding this new compound.
| Property | Observed Value (19th Century) | Modern Value (for comparison) |
| Appearance | Colorless to yellowish oily liquid with a distinct odor.[3] | Colorless oily liquid when freshly purified.[3] |
| Boiling Point | ~184 °C | 184.13 °C |
| Melting Point | Not consistently reported in early sources. | -6.3 °C |
| Specific Gravity | Denser than water. | 1.0217 g/cm³ at 20 °C |
| Solubility in Water | Slightly soluble.[3] | 3.6 g/100 mL at 20 °C |
| Elemental Composition | C | C=77.38%, H=7.58%, N=15.04% |
Note: The 19th-century values are aggregated from various historical descriptions and may not represent a single definitive measurement. The primary method for determining elemental composition in this era was combustion analysis.
The Basic Nature of Aniline and its Interaction with Acids
From its initial discovery, the basic, or alkaline, nature of aniline was a key characteristic. Early chemists observed its ability to react with acids to form crystalline salts, a property analogous to that of ammonia. Aniline is a weak base, a fact that was qualitatively understood in the 19th century and is now explained by the delocalization of the nitrogen's lone pair of electrons into the aromatic ring.[1]
The fundamental reaction of aniline with a generic strong acid (HX) can be represented as follows:
Formation of Anilinium Salts
The reaction of aniline with mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) was a common practice in early laboratories for the purification and characterization of aniline. The resulting salts were typically crystalline solids, which were easier to handle and analyze than the oily aniline base.
Table of Early Observations on Anilinium Salts
| Anilinium Salt | Common 19th Century Name | Observed Properties |
| Anilinium Chloride (C₆H₅NH₃Cl) | Aniline Hydrochloride | Crystalline solid, soluble in water. |
| Anilinium Sulfate ((C₆H₅NH₃)₂SO₄) | Aniline Sulfate | Crystalline solid. |
Key Experimental Protocols of the Era
The following sections provide detailed methodologies for pivotal experiments in the early history of aniline research, reconstructed from historical accounts. It is important to note that the precision and safety standards of the time were vastly different from those of today.
Zinin's Synthesis of Aniline (as "Benzidam") from Nitrobenzene (1842)
Nikolay Zinin's reduction of nitrobenzene was a groundbreaking achievement, providing the first synthetic route to aniline from a readily available starting material.[1]
Objective: To prepare "benzidam" (aniline) by the reduction of nitrobenzene.
Experimental Workflow:
Methodology:
-
Preparation of the Reaction Mixture: A solution of nitrobenzene in ethanol was prepared. To this, a solution of ammonia in ethanol was added.
-
Reduction: A stream of hydrogen sulfide gas was passed through the ethanolic solution of nitrobenzene and ammonia. The reaction vessel was gently heated. The overall reaction can be summarized as: C₆H₅NO₂ + 3H₂S → C₆H₅NH₂ + 2H₂O + 3S
-
Workup and Isolation: After the reaction was deemed complete (often by a change in color and the cessation of sulfur precipitation), the mixture was distilled to remove the ethanol and any unreacted starting materials.
-
Purification: The resulting oily layer of aniline was separated. Further purification could be achieved by distillation.
Quantitative Data: Early reports on Zinin's synthesis often lacked precise yield calculations as are standard today. However, the significance of the experiment was in the successful transformation of the nitro group to an amino group, opening a new avenue for the production of aromatic amines.
Preparation of Aniline Hydrochloride
The formation of aniline hydrochloride was a crucial step for the purification, quantification, and characterization of aniline in the 19th century.
Objective: To prepare the crystalline salt of aniline with hydrochloric acid.
Methodology:
-
Reaction: Aniline was dissolved in a suitable solvent, such as ether. Concentrated hydrochloric acid was then added to this solution.
-
Precipitation: Upon the addition of hydrochloric acid, a white precipitate of aniline hydrochloride would form.
-
Isolation and Purification: The precipitate was collected by filtration and washed with a non-polar solvent like ether to remove any unreacted aniline or other impurities. The salt could then be recrystallized from a suitable solvent, such as ethanol or water, to achieve higher purity.
This straightforward acid-base reaction provided a reliable method for obtaining a solid derivative of aniline, which was essential for subsequent analysis and experimentation.
Perkin's Serendipitous Synthesis of Mauveine (1856)
While attempting to synthesize the antimalarial drug quinine, the teenage chemist William Henry Perkin made a discovery that would change the world of chemistry and fashion forever: the first synthetic dye, mauveine.[4]
Objective: (Intended) To synthesize quinine from the oxidation of aniline. (Actual) The synthesis of a novel purple dye.
Experimental Workflow:
Methodology:
-
Starting Material: Perkin used an impure sample of aniline, which, unbeknownst to him at the time, contained significant amounts of toluidine isomers (ortho- and para-toluidine). This "impurity" was crucial for the formation of mauveine.
-
Reaction: The impure aniline was dissolved in a mixture of sulfuric acid and water. To this acidic solution, a solution of potassium dichromate was added as the oxidizing agent.
-
Observation: Instead of the expected colorless quinine, a dark, black precipitate was formed.
-
Discovery: During the cleaning of the reaction flask with alcohol, Perkin noticed that the black precipitate dissolved to form an intensely purple solution. This solution was found to be an excellent dye for silk.
The discovery of mauveine from aniline marked the birth of the synthetic dye industry and was a direct result of investigating the reactivity of aniline.
The Legacy of Early Aniline Research
The initial investigations into aniline and its interactions with acids in the 19th century were foundational to the development of organic chemistry. The understanding of its basicity, its ability to form salts, and its reactivity in substitution and oxidation reactions paved the way for the synthesis of a vast array of dyes, pharmaceuticals, and polymers. The experimental protocols developed during this period, though rudimentary by modern standards, represent the ingenuity and perseverance of the pioneers of chemical science. This early work serves as a testament to the power of fundamental research in driving innovation and shaping the world we live in today.
References
Anilinium nitrate within aromatic amine chemistry
An In-Depth Technical Guide to Anilinium Nitrate in Aromatic Amine Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of anilinium nitrate, a fundamental salt in aromatic amine chemistry. It details the compound's physicochemical properties, synthesis, and structural characteristics, with a strong emphasis on its spectroscopic signature and the non-covalent interactions that define its solid state. A significant portion of this paper is dedicated to the critical role of the anilinium cation as an intermediate in the electrophilic nitration of aniline, a reaction of paramount importance in the synthesis of various industrial chemicals and pharmaceutical precursors. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in organic synthesis and drug development.
Physicochemical Properties
Anilinium nitrate (C₆H₅NH₃⁺NO₃⁻) is the salt formed from the acid-base reaction between aniline, a weak base, and nitric acid, a strong acid.[1] Its properties are largely defined by the ionic interaction between the anilinium cation and the nitrate anion. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Anilinium Nitrate
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 542-15-4 | [1][2] |
| Molecular Formula | C₆H₈N₂O₃ | [2][3] |
| Molar Mass | 156.14 g/mol | [2][3] |
| Melting Point | ~190°C (estimate) | [2] |
| Boiling Point | ~280.35°C (estimate) | [2] |
| Density | 1.3560 g/cm³ | [2] |
| Appearance | Crystalline solid | [4] |
| InChI Key | GUQAPPPKAMUNSP-UHFFFAOYSA-N |[3] |
Synthesis and Experimental Protocols
The most direct method for preparing anilinium nitrate is through the protonation of aniline's amino group with nitric acid.[1] This exothermic reaction requires careful temperature control to prevent undesired oxidative side reactions.[1]
Experimental Protocol: Synthesis of Anilinium Nitrate
This protocol outlines a standard laboratory procedure for the synthesis of anilinium nitrate.[1][5]
Reagents and Materials:
-
Aniline (C₆H₅NH₂)
-
Dilute Nitric Acid (HNO₃)
-
Deionized Water
-
Ice Bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution of Aniline: Dissolve pure aniline in a suitable amount of deionized water in a beaker. Gentle heating may be applied to aid dissolution.[1][5]
-
Reaction: Place the aniline solution in an ice bath and cool to 0-5°C with constant stirring.[5]
-
Acid Addition: Slowly add dilute nitric acid to the cold aniline solution dropwise, ensuring the temperature does not rise above the recommended range.[1][5] The reaction is as follows: C₆H₅NH₂ + HNO₃ → C₆H₅NH₃⁺NO₃⁻.[1]
-
Crystallization: Anilinium nitrate will begin to crystallize out of the solution. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Isolate the crystalline product by vacuum filtration, washing the crystals with a small amount of ice-cold water to remove any unreacted starting materials.
-
Purification: For high-purity samples, the product can be further purified by recrystallization from a water-ethanol mixture.[1]
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Structural and Spectroscopic Characterization
The solid-state structure of anilinium nitrate is a well-ordered crystalline lattice maintained by strong electrostatic forces and an extensive network of hydrogen bonds.[1][6]
Crystal Structure and Intermolecular Interactions
The crystal structure consists of alternating layers of organic anilinium cations and inorganic nitrate anions.[6] The most significant feature is the robust, three-dimensional network of intermolecular hydrogen bonds, primarily of the N-H···O type.[1] These bonds form between the hydrogen atoms of the anilinium cation's ammonium group (-NH₃⁺) and the oxygen atoms of the nitrate anion.[1] C-H···O interactions and π-stacking of the phenyl rings also contribute to the stability of the supramolecular assembly.[1]
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for characterizing anilinium nitrate. The resulting spectra are a composite of the vibrational modes of the anilinium cation and the nitrate anion.[1] Key assignments, supported by Density Functional Theory (DFT) calculations, are summarized in Table 2. The N-H stretching vibrations are typically observed in the high-frequency region, while aromatic C-H stretches appear above 3000 cm⁻¹.[1]
Table 2: Selected Vibrational Frequencies (cm⁻¹) for Anilinium Nitrate
| Assignment | IR (Experimental) | Raman (Experimental) | DFT (Calculated) | Reference(s) |
|---|---|---|---|---|
| C-H Stretch | 3108 - 2970 | - | 3109 - 2831 | |
| Ring Breathing | 1005 | 1004 | 1003 | |
| NO₃⁻ Stretch (antisym) | 1340 | 1344 | 1356, 1310 | [4] |
| NO₃⁻ Stretch (sym) | 1038, 1031 | 1035 | 974 | [4] |
| NO₃⁻ Deformation | 749, 620 | 750 | 739, 680, 654 | |
Structural Parameters
Computational studies using DFT and Hartree-Fock (HF) methods have been employed to calculate the molecular geometry of anilinium nitrate, which shows good agreement with experimental data from X-ray diffraction.[4]
Table 3: Selected Bond Lengths (Å) and Angles (°) for Anilinium Nitrate
| Parameter | DFT (Calculated) | Experimental | Reference(s) |
|---|---|---|---|
| C-N Bond Length | 1.4988 Å | 1.4662 Å | |
| N-H Bond Lengths | 1.008 - 1.0087 Å | - | |
| C-N-H Angles | 110.4 - 110.8° | - |
| H-N-H Angles | 108.2 - 108.4° | - | |
Role in Aromatic Amine Nitration
While anilinium nitrate can be isolated as a stable salt, the formation of the anilinium ion in situ is a critical mechanistic consideration during the electrophilic aromatic substitution of aniline, particularly under strong acidic conditions as used in nitration.
The Challenge of Direct Nitration
Direct nitration of aniline using a standard mixture of concentrated nitric acid and sulfuric acid is problematic.[7] The strongly acidic medium protonates the basic amino group, converting it into the anilinium ion (-NH₃⁺).[8][9] The -NH₂ group is a powerful activating, ortho-, para-directing group due to the delocalization of its lone pair of electrons into the benzene ring.[9] However, the protonated -NH₃⁺ group has no lone pair to donate and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[10] This leads to a complex mixture of products, including a significant amount of the meta-isomer and tarry oxidation byproducts.[7][8]
Table 4: Typical Product Distribution in the Direct Nitration of Aniline
| Product | Yield | Directing Group | Reference(s) |
|---|---|---|---|
| p-Nitroaniline | 51% | -NH₂ (ortho, para-director) | [7][8][9] |
| m-Nitroaniline | 47% | -NH₃⁺ (meta-director) | [7][8] |
| o-Nitroaniline | 2% | -NH₂ (ortho, para-director) |[8][9] |
Control Strategy: Use of a Protecting Group
To achieve selective synthesis of the desired para-nitroaniline, the highly activating nature of the amino group must be moderated.[7] This is accomplished by protecting the -NH₂ group via acetylation with acetic anhydride to form acetanilide.[11] The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group. This moderation prevents oxidation and disubstitution while sterically hindering the ortho positions, favoring the formation of the para-isomer.[9] The nitro group is introduced, and the protecting acetyl group is then removed by hydrolysis to yield the final product.[12]
Relevance in Drug Development
Aniline and its derivatives are versatile starting materials for the synthesis of dyes, polymers, and other industrial chemicals.[13][14] In the pharmaceutical industry, the aniline scaffold is present in numerous drugs. Aniline is used as an intermediate in the production of pharmaceuticals like sulfa drugs.[15] The nitration of protected anilines is a key step in synthesizing precursors for more complex molecular targets. However, the aniline moiety itself can present challenges in drug development, including metabolic instability and potential toxicity. Consequently, medicinal chemists often explore the replacement of the aniline group to optimize a drug candidate's pharmacological profile, enhancing properties like bioavailability, solubility, and receptor selectivity. Understanding the chemistry of aniline and its salts, like anilinium nitrate, is therefore fundamental for professionals engaged in the synthesis and modification of these important compounds.
References
- 1. Aniline nitrate | 542-15-4 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H8N2O3 | CID 6452955 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. How are nitrates of aniline prepared? | Filo [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Aniline - Wikipedia [en.wikipedia.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic Substitution in Aniline Nitration
Abstract: The nitration of aniline is a cornerstone of electrophilic aromatic substitution, yet it presents significant challenges due to the dual nature of the amino group. Direct nitration often leads to a complex mixture of products and oxidative decomposition. This technical guide provides a comprehensive examination of the underlying mechanisms, challenges, and strategic solutions for achieving regioselective nitration of aniline. We will delve into the formation of the anilinium ion, its influence on product distribution, and the standard industrial practice of amino group protection. This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to elucidate the controlled synthesis of nitroaniline isomers.
The Challenge of Direct Aniline Nitration
The direct nitration of aniline using a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is notoriously difficult to control.[1][2] The primary issues stem from the high reactivity of the aniline molecule and the basicity of the amino group.
Basicity and Anilinium Ion Formation
The amino group (–NH₂) is a potent activating group, donating electron density to the benzene ring and directing incoming electrophiles to the ortho and para positions.[3][4] However, in the strongly acidic conditions required for nitration, the basic amino group is readily protonated to form the anilinium ion (–NH₃⁺).[5][6]
The anilinium ion has a profoundly different electronic effect on the aromatic ring:
-
Deactivating Nature: The positively charged nitrogen atom strongly withdraws electron density from the ring via the inductive effect (–I effect). This deactivates the ring towards electrophilic attack.
-
Meta-Directing Influence: As a deactivating group, the anilinium ion directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[5][6][7]
Consequently, the reaction proceeds via two competing pathways: the nitration of the small amount of highly reactive free aniline in equilibrium and the nitration of the more abundant but less reactive anilinium ion.[8] This results in a mixture of para, meta, and ortho isomers.
Oxidation and Byproduct Formation
The –NH₂ group makes the aniline ring highly susceptible to oxidation by concentrated nitric acid, a strong oxidizing agent. This leads to the formation of dark, tarry polymerization and oxidation products, which complicates purification and significantly reduces the yield of the desired nitroanilines.[1][5]
Quantitative Product Distribution
Direct nitration of aniline yields a product mixture that is often synthetically unviable. The approximate distribution of isomers underscores the competing directing effects at play.
| Isomer | Position | Approximate Yield (%) | Rationale |
| p-Nitroaniline | Para | ~51% | Product from the highly activated, o,p-directing free aniline.[9][5] |
| m-Nitroaniline | Meta | ~47% | Product from the deactivated, meta-directing anilinium ion.[9][5][10] |
| o-Nitroaniline | Ortho | ~2% | Product from free aniline, but yield is low due to steric hindrance from the adjacent amino group.[9][11] |
Reaction Mechanisms and Pathways
The nitration of aniline involves the generation of a potent electrophile, which then attacks the aromatic ring. The complexity arises from the different pathways available to the aniline substrate in an acidic medium.
Generation of the Nitronium Electrophile
The first step in the reaction is the generation of the electrophile, the nitronium ion (NO₂⁺), from the reaction between concentrated nitric and sulfuric acids.[12][13] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Caption: Generation of the nitronium ion (NO₂⁺) electrophile.
Competing Pathways in Direct Nitration
The following diagram illustrates the logical relationship between aniline and the various products formed during direct nitration in a strong acid medium.
Caption: Competing reaction pathways in the direct nitration of aniline.
Controlled Nitration via Amino Group Protection
To overcome the challenges of direct nitration, the standard and most effective strategy is to temporarily protect the amino group.[14] This is typically achieved through acetylation.[7][15][16]
Acetylation of Aniline
Aniline is treated with acetic anhydride to form acetanilide.[8][17] The resulting acetamido group (–NHCOCH₃) has several crucial advantages:
-
Reduced Basicity: The lone pair on the nitrogen atom participates in resonance with the adjacent carbonyl group, making it significantly less basic and less susceptible to protonation.
-
Moderate Activation: It is still an ortho, para-directing and activating group, but its activating effect is attenuated compared to the free amino group. This moderation prevents oxidation of the ring.
-
Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions, leading to a strong preference for substitution at the para position.[10]
Nitration and Deprotection
Once protected as acetanilide, the molecule can be safely nitrated to yield p-nitroacetanilide as the major product. The protecting acetyl group is then easily removed by acid or base-catalyzed hydrolysis to give the final product, p-nitroaniline.[8][18]
Experimental Protocols
The following section outlines the standard laboratory procedure for the synthesis of p-nitroaniline from aniline, broken down into three key stages.
Experimental Workflow
Caption: Experimental workflow for the controlled synthesis of p-nitroaniline.
Step A: Protection (Synthesis of Acetanilide)
-
Reagents: Aniline, concentrated hydrochloric acid, acetic anhydride, sodium acetate, water.
-
Procedure:
-
Dissolve aniline (e.g., 2.5 mL) in a mixture of water (60 mL) and concentrated hydrochloric acid (2.5 mL) in an Erlenmeyer flask to form aniline hydrochloride.[18]
-
Warm the solution gently (to ~50°C) and add acetic anhydride (e.g., 4 mL).[18]
-
Immediately add a solution of sodium acetate (e.g., 4 g in 15 mL water). The sodium acetate acts as a base to deprotonate the anilinium hydrochloride and buffer the reaction.[18]
-
Cool the mixture in an ice bath to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Step B: Nitration of Acetanilide
-
Reagents: Acetanilide, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure:
-
Add the dried acetanilide from Step A to concentrated sulfuric acid in a flask, ensuring the temperature is kept low (e.g., 0-5°C) using an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate container, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining a low temperature (below 10°C) throughout the addition.
-
After the addition is complete, allow the mixture to stand at room temperature for a short period (e.g., 30-60 minutes).
-
Pour the reaction mixture onto crushed ice/water. The p-nitroacetanilide will precipitate as a solid.
-
Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
Step C: Deprotection (Hydrolysis of p-Nitroacetanilide)
-
Reagents: p-Nitroacetanilide, concentrated sulfuric acid, water, sodium hydroxide solution.
-
Procedure:
-
Heat a mixture of the crude p-nitroacetanilide from Step B with dilute sulfuric acid (e.g., 70% H₂SO₄) to reflux for approximately 20-30 minutes. This will hydrolyze the amide bond.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the excess acid by slowly adding a sodium hydroxide solution until the solution is alkaline.[18] The yellow p-nitroaniline will precipitate.
-
Collect the final product by vacuum filtration, wash with water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
-
Conclusion
The electrophilic nitration of aniline is a classic reaction that exemplifies the critical need for strategic functional group manipulation in organic synthesis. Direct nitration is impractical due to the formation of the meta-directing anilinium ion and significant oxidative side reactions. By employing a protection-deprotection strategy centered on the acetylation of the amino group, the reaction can be effectively controlled. This method mitigates oxidation and leverages steric hindrance to produce p-nitroaniline as the predominant isomer with high yield and purity. This controlled approach is fundamental for the industrial synthesis of nitroanilines, which are vital precursors in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals.
References
- 1. quora.com [quora.com]
- 2. brainly.in [brainly.in]
- 3. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 4. byjus.com [byjus.com]
- 5. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. testbook.com [testbook.com]
- 7. brainly.in [brainly.in]
- 8. Nitration - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. brainly.com [brainly.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. In the nitration of aniline, the amino group is protected by conversion into [infinitylearn.com]
- 16. During the nitration of aniline, the amino group is protected by [allen.in]
- 17. sarthaks.com [sarthaks.com]
- 18. scribd.com [scribd.com]
Theoretical studies on the anilinium nitrate ion pair
An in-depth analysis of the anilinium nitrate ion pair through theoretical and computational chemistry reveals crucial insights into its molecular structure, vibrational properties, and intermolecular interactions. These studies are vital for researchers in materials science and drug development, where understanding such interactions at a quantum level can inform the design of new materials and pharmaceutical compounds.
Theoretical studies have successfully modeled the geometry of the anilinium nitrate ion pair, primarily utilizing Hartree-Fock (HF) and Density Functional Theory (DFT) methods.[1] The optimized molecular structure is then compared with experimental data from X-ray diffraction to validate the computational methods.[1]
The anilinium nitrate crystal consists of anilinium cations (C₆H₈N⁺) and nitrate anions (NO₃⁻) arranged in alternating organic and inorganic layers. The organic layers contain the aromatic groups, while the inorganic layers are composed of the ammonium groups and nitrate ions.[2]
Computational Protocols
The primary computational approach for studying the anilinium nitrate ion pair involves geometry optimization followed by frequency calculations. This workflow allows for the determination of the minimum energy structure and the characterization of its vibrational modes.
Methodology:
-
Software: Calculations are commonly performed using software packages like Gaussian03.
-
Levels of Theory: A range of theoretical methods are employed, including:
-
Basis Sets: The 6-31G(d) basis set is frequently used for these calculations.[1]
The general workflow is depicted below.
References
Methodological & Application
Application Notes and Protocols for Aniline Nitrate as an Intermediate in Dye Synthesis
Abstract: Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of organic dyes, particularly azo dyes. The critical step in this process is the conversion of the primary aromatic amine functionality of aniline into a highly reactive diazonium salt intermediate. This intermediate can then be coupled with various aromatic compounds to produce intensely colored azo dyes. The term "aniline nitrate" can refer to the anilinium nitrate salt formed by reacting aniline with nitric acid, or it can allude to synthesis strategies involving nitrate sources for diazotization or the use of nitrated aniline derivatives. These application notes provide detailed protocols and data for the synthesis of dyes using aniline, focusing on the formation and reaction of the essential diazonium salt intermediate.
Application Note 1: Synthesis of an Azo Dye via Conventional Diazotization of Aniline
Principle
The traditional and most widely used method for synthesizing azo dyes from aniline involves a two-step process. First, aniline is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C) in a process called diazotization.[1][2] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[3] This reaction produces a benzenediazonium salt, a key reactive intermediate.[4]
In the second step, known as azo coupling, the electrophilic diazonium salt reacts with a nucleophilic, electron-rich aromatic compound (the coupling agent), such as 2-naphthol (β-naphthol).[3][5] This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- functional group, which is a strong chromophore responsible for the dye's vibrant color.[3] The entire process must be conducted at low temperatures to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas.[1]
Experimental Protocol: Synthesis of 1-Phenylazo-2-naphthol (A Red Azo Dye)
This protocol is adapted from established laboratory procedures for the preparation of 2-naphthol aniline dye.[3][6]
Step 1: Preparation of Benzenediazonium Chloride Solution (Diazotization)
-
In a 100 mL beaker, combine 5.0 mL of aniline and 15 mL of concentrated hydrochloric acid.
-
Add 15 mL of deionized water and stir until the aniline hydrochloride dissolves completely.
-
Cool the solution to 0–5 °C in an ice-water bath. Maintain this temperature throughout the procedure.[3]
-
In a separate 50 mL beaker, dissolve 4.0 g of sodium nitrite (NaNO₂) in 20 mL of deionized water and cool the solution in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring. Keep the temperature below 5 °C.[6] The formation of the benzenediazonium salt solution is now complete. This solution is used immediately in the next step.[7]
Step 2: Preparation of the Coupling Agent Solution
-
In a 250 mL beaker, dissolve 8.0 g of 2-naphthol in 50 mL of 10% sodium hydroxide (NaOH) solution.
-
Stir until the 2-naphthol is completely dissolved, then cool the solution to 0–5 °C in an ice bath.
Step 3: Azo Coupling Reaction
-
While maintaining the low temperature and stirring vigorously, slowly add the cold benzenediazonium chloride solution from Step 1 to the cold 2-naphthol solution from Step 2.[3]
-
A vibrant orange-red precipitate of the azo dye, 1-phenylazo-2-naphthol, will form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.
-
Filter the crude dye precipitate using a Buchner funnel and wash it thoroughly with cold deionized water to remove any soluble impurities.[3]
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or glacial acetic acid, to purify it.
-
Dry the purified dye in a desiccator or a low-temperature oven. Weigh the final product and calculate the percentage yield.
Data Presentation
Table 1: Reagents for Synthesis of 1-Phenylazo-2-naphthol
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |
| Aniline | C₆H₅NH₂ | 93.13 | 5.0 mL (~5.1 g, 55 mmol) | Primary Aromatic Amine |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 15 mL | Acid Catalyst |
| Sodium Nitrite | NaNO₂ | 69.00 | 4.0 g (58 mmol) | Nitrous Acid Precursor |
| 2-Naphthol | C₁₀H₈O | 144.17 | 8.0 g (55 mmol) | Coupling Agent |
| Sodium Hydroxide | NaOH | 40.00 | 5.0 g (in 50 mL H₂O) | Base for Coupling |
Table 2: Characterization Data for 1-Phenylazo-2-naphthol
| Property | Value | Reference |
| Appearance | Orange-Red Crystalline Solid | [3] |
| Yield | ~80-90% (typical) | N/A |
| FTIR (cm⁻¹) - OH stretch | ~3500 | |
| FTIR (cm⁻¹) - N=N stretch | ~1496 | |
| FTIR (cm⁻¹) - C-N stretch | ~1450 | |
| FTIR (cm⁻¹) - C=C stretch | ~1617, 1548 |
Diagrams
Caption: Workflow for conventional azo dye synthesis.
Caption: Chemical reaction pathway for azo dye synthesis.
Application Note 2: Advanced Diazotization via In Situ Nitrate Reduction
Principle
Recent advancements in chemical synthesis have introduced safer methods for diazotization that avoid the accumulation of potentially hazardous diazonium salts. One such strategy involves the in situ reduction of nitrate (NO₃⁻) to generate the active diazotizing agent.[8] This method is compatible with transition-metal catalysis, such as in the deaminative Suzuki–Miyaura-type coupling of anilines.[8]
In this system, a synergistic reduction of nitrate by reagents like bisulfite allows for the controlled, gradual formation of the fleeting diazonium intermediate, which is immediately consumed in the subsequent coupling reaction.[8] This approach offers significant safety advantages and demonstrates greater functional group tolerance compared to traditional methods that require stoichiometric diazotization.[8]
Conceptual Protocol
While a specific protocol for a simple azo dye is not detailed, the conceptual workflow for a cross-coupling reaction is as follows:
-
Reaction Setup: A reaction vessel is charged with the aniline substrate, a nitrate source (e.g., a simple inorganic nitrate), a reducing agent (e.g., sodium bisulfite), a transition metal catalyst (e.g., a palladium complex), and the coupling partner (e.g., a boronic acid for Suzuki-Miyaura coupling).
-
In Situ Generation: The reaction is initiated, and the nitrate is reduced in situ to form the reactive nitrogen species (e.g., NO⁺ equivalent).
-
Diazotization & Coupling: The aniline is converted to the diazonium intermediate, which is immediately trapped by the catalyst and undergoes cross-coupling with the partner molecule.
-
Workup: Standard purification techniques are used to isolate the final arylated product.
Data Presentation
Table 3: Key Components for Diazotization via Nitrate Reduction
| Component | Example | Role | Reference |
| Amine Substrate | Aniline | Starting material | [8] |
| Diazotization Reagent | Nitrate (e.g., NaNO₃) | Precursor to diazotizing agent | [8] |
| Reducing Agent | Sodium Bisulfite (NaHSO₃) | Reduces nitrate to active species | [8] |
| Catalyst | Palladium complex | For cross-coupling reactions | [8] |
| Coupling Partner | Arylboronic Acid | Provides the aryl group for coupling | [8] |
Diagram
Caption: Logical flow of diazotization via nitrate reduction.
Application Note 3: Dye Synthesis from a Nitrated Aniline Intermediate
Principle
An alternative pathway involves the modification of the aniline starting material before the diazotization step. A common modification is the nitration of aniline to form nitroaniline isomers, most notably p-nitroaniline.[9][10] The resulting p-nitroaniline, which contains a strongly electron-withdrawing nitro group, can then be used as the primary amine for a subsequent diazotization and coupling reaction.[10]
The synthesis involves three distinct stages:
-
Nitration: Aniline is nitrated using a nitrating mixture (e.g., nitric acid and sulfuric acid) to produce p-nitroaniline. The amino group is often protected by acetylation first to prevent oxidation and favor para-substitution.[11]
-
Diazotization: The p-nitroaniline is diazotized under standard conditions (NaNO₂/HCl, 0-5 °C) to form p-nitrobenzenediazonium salt.
-
Coupling: The diazonium salt is coupled with a suitable aromatic partner to yield the final dye.[10] The properties of the resulting dye, such as color and fastness, are influenced by the nitro group.
Experimental Protocol: Diazotization of p-Nitroaniline and Coupling
This protocol describes the second and third stages, starting with p-nitroaniline.
-
Diazotization: In a 250 mL beaker, suspend 1.38 g (10 mmol) of p-nitroaniline in 8 mL of concentrated hydrochloric acid. Add 15 mL of water and heat gently to dissolve.
-
Cool the solution rapidly in an ice bath to 0–5 °C to form a fine slurry of p-nitroaniline hydrochloride.
-
Prepare a solution of 0.7 g (10 mmol) of sodium nitrite in 10 mL of water and cool it in the ice bath.
-
Add the cold nitrite solution slowly to the p-nitroaniline slurry while stirring and keeping the temperature below 5 °C. Stir for 10 minutes to complete the formation of the p-nitrobenzenediazonium salt solution.
-
Coupling: In a separate beaker, prepare a solution of the coupling agent (e.g., 1.44 g of 2-naphthol in 15 mL of 10% NaOH). Cool this solution in an ice bath.
-
Slowly add the p-nitrobenzenediazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
A colored precipitate will form. Continue stirring in the ice bath for 15-20 minutes.
-
Filter, wash with cold water, and purify the resulting dye by recrystallization.
Data Presentation
Table 4: Properties of a p-Nitroaniline-Based Dye
| Property | Value | Note | Reference |
| Intermediate M.P. | 147 °C | Melting point of p-nitroaniline | [9][10] |
| Dye Absorbance (λmax) | 220 nm | For a specific p-nitroaniline reactive dye | [9][10] |
| Dye Exhaustion on Cotton | 73% | Indicates good uptake by the fabric | [9][10] |
| Wash Fastness Rating | 4 (out of 5) | Good resistance to fading from washing | [9] |
| Light Fastness Rating | 5 (out of 5) | Excellent resistance to fading from light | [9] |
| Heat Fastness Rating | 5 (out of 5) | Excellent resistance to fading from heat | [9] |
Diagram
Caption: Synthesis pathway for dyes from p-nitroaniline.
References
- 1. Learn About Diazonium Salts Preparation [unacademy.com]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abjournals.org [abjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes: Synthesis of Azo Compounds Using Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo compounds, characterized by the functional group R-N=N-R', are a significant class of organic molecules widely utilized across various industries.[1] Their extensive chromophoric systems make them valuable as dyes and pigments in the textile, printing, and food industries.[2] In the realms of research and drug development, the azo scaffold is a key building block in the synthesis of pharmaceuticals, including antibacterial drugs like Prontosil and anti-inflammatory agents such as Sulfasalazine.[3][4] Furthermore, their applications are expanding into advanced biomedical fields like bioimaging, drug delivery, and photopharmacology.[1][3]
The synthesis of azo compounds is most commonly achieved through a two-step process: the diazotization of a primary aromatic amine (such as an aniline derivative) to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling partner (e.g., a phenol or another aniline).[5] This document provides a detailed overview of this synthesis, focusing on the use of aniline derivatives, and includes experimental protocols and key data.
While the term "aniline nitrate" might be considered, standard laboratory procedures typically involve the diazotization of an aniline salt formed in situ by dissolving the aniline in a mineral acid like hydrochloric acid (HCl), which is then treated with a nitrite source.[2][6] The principles outlined here apply to the diazotization of any aniline salt.
General Workflow and Principles
The overall process involves the conversion of an aniline derivative into a highly reactive diazonium ion, which then acts as an electrophile in a substitution reaction with an activated aromatic ring.
Diazotization
In this step, a primary aromatic amine is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C) to yield a diazonium salt.[2][5] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as HCl or H₂SO₄.[7][8] The low temperature is critical to prevent the unstable diazonium salt from decomposing and prematurely releasing nitrogen gas.[7][9]
Azo Coupling
The resulting diazonium salt is a weak electrophile that reacts with an activated aromatic compound (the coupling agent), such as a phenol or an aromatic amine.[10][11] This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) bond, linking the two aromatic rings.[5] The pH of the reaction is crucial: coupling with phenols is typically performed under mildly alkaline conditions, while coupling with amines is done in weakly acidic solutions.[10]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irep.iium.edu.my [irep.iium.edu.my]
- 5. Azo coupling reaction of diazonium salts of aromatic amines - Vrindawan Coaching Center [coaching-center.in]
- 6. youtube.com [youtube.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Azo Coupling [organic-chemistry.org]
Application Notes & Protocols: Controlled Nitration of Aniline for Selective Ortho/Para Isomer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct nitration of aniline using a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is a challenging transformation. The process typically leads to a mixture of undesirable side products and a significant yield of the meta-substituted isomer, m-nitroaniline.[1][2] This lack of regioselectivity arises from two primary issues: the high reactivity of the amino group, which can lead to oxidation and the formation of tarry by-products, and the protonation of the amino group in the strongly acidic medium.[2][3] The resulting anilinium ion features a deactivating -NH₃⁺ group, which directs electrophilic substitution to the meta position.[1][4][5]
To overcome these challenges and achieve selective synthesis of ortho- and para-nitroanilines, a protection-deprotection strategy is employed. The amino group is first protected by acetylation to form acetanilide. This transformation moderates the activating nature of the amino group, prevents oxidation, and, most importantly, maintains its ortho, para-directing influence, leading to a much cleaner and more selective nitration reaction.[6][7]
The Principle of Controlled Nitration via Amine Protection
The core of this methodology is the temporary conversion of the highly activating and basic amino (-NH₂) group into a less activating and non-basic acetamido (-NHCOCH₃) group.
-
Direct Nitration Problem: In a strong acid medium, aniline is protonated to form the anilinium ion. The -NH₃⁺ group is an electron-withdrawing group, which deactivates the aromatic ring and directs the incoming electrophile (NO₂⁺) to the meta position.[8][9]
-
Protected Nitration Solution: The acetamido group in acetanilide is still an activating, ortho, para-directing group.[10] However, it is less powerful than the amino group, which helps prevent overreaction.[7] Furthermore, the bulkiness of the acetamido group sterically hinders the ortho positions, favoring the formation of the para-substituted product, p-nitroacetanilide, as the major isomer.[6] The amino group can be easily regenerated in a final hydrolysis (deprotection) step.[3]
Figure 1: A diagram illustrating the directing effects in direct vs. controlled nitration of aniline.
Overall Experimental Workflow
The controlled synthesis is a three-step process involving protection, nitration, and deprotection.
Figure 2: The sequential workflow for the controlled synthesis of p-nitroaniline from aniline.
Data Presentation: Product Isomer Distribution
The following table summarizes the typical isomer distribution obtained from the direct nitration of aniline versus the controlled nitration via the acetanilide intermediate.
| Nitration Method | Ortho Isomer Yield | Meta Isomer Yield | Para Isomer Yield | Notes |
| Direct Nitration of Aniline | ~2% | ~47% | ~51% | Significant oxidation and tar formation occurs.[4][8] |
| Controlled Nitration (via Acetanilide) | ~10% | Negligible | ~90% | Yields represent the distribution before purification. Recrystallization readily separates the isomers.[11] |
Experimental Protocols
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures involving concentrated acids and fuming nitric acid must be performed in a certified chemical fume hood.[10][12] Concentrated acids are highly corrosive.
Protocol 1: Protection of the Amino Group (Acetylation of Aniline)
Objective: To synthesize acetanilide from aniline.
Materials & Reagents:
-
Aniline
-
Acetic anhydride
-
Water
-
Erlenmeyer flask (250 mL)
-
Graduated cylinders
-
Büchner funnel and suction flask
-
Filter paper
Procedure:
-
In a 250 mL Erlenmeyer flask, mix 4.6 g of aniline with 40 mL of water.[13]
-
While vigorously stirring or swirling the suspension, add 6.6 mL of acetic anhydride.[13]
-
Continue to shake the reaction mixture for approximately 10-15 minutes. A spontaneous precipitation of crystalline acetanilide should be observed.[13]
-
Allow the mixture to stand for 30 minutes to ensure the reaction is complete.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water to remove impurities.
-
Press the crystals dry on the filter paper. The crude acetanilide can be used directly in the next step, assuming it is well-washed.
Protocol 2: Nitration of Acetanilide
Objective: To synthesize p-nitroacetanilide, the key intermediate.
Materials & Reagents:
-
Crude Acetanilide (from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-70%)[10]
-
Glacial Acetic Acid (optional solvent)[6]
-
Beakers (250 mL, 600 mL)
-
Ice-salt bath
-
Thermometer
-
Stirring rod or magnetic stirrer
-
Crushed ice
-
Büchner funnel and suction flask
Procedure:
-
Place 5.0 g of powdered acetanilide into a 100 mL beaker. Add 5 mL of glacial acetic acid and 10 mL of concentrated sulfuric acid, stirring to dissolve.[14]
-
Cool the mixture in an ice-salt bath until the temperature is between 0-5 °C.[14]
-
Prepare the Nitrating Mixture: In a separate clean, dry test tube, carefully add 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.[13]
-
Using a dropping pipette, add the cold nitrating mixture dropwise to the dissolved acetanilide solution. Crucially, maintain the reaction temperature below 10°C throughout the addition by ensuring continuous stirring and cooling.[12][15][16] This process should take about 15-20 minutes.
-
Once the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30-40 minutes to allow the reaction to complete.[6][12]
-
Pour the reaction mixture slowly and with constant stirring onto approximately 150 g of crushed ice in a larger beaker.[17]
-
A yellow precipitate of crude nitroacetanilide will form. Allow it to stand for 15 minutes.
-
Filter the crude product using a Büchner funnel and wash it thoroughly with cold water until the washings are no longer acidic (test with pH paper).
Purification (Recrystallization):
-
The primary impurity is the more soluble o-nitroacetanilide.[3][6]
-
Transfer the crude solid to a beaker and add a minimal amount of hot ethanol (approximately 20-30 mL) to dissolve the product.[6]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the colorless crystals of pure p-nitroacetanilide by vacuum filtration.
Protocol 3: Deprotection (Hydrolysis of p-Nitroacetanilide)
Objective: To hydrolyze p-nitroacetanilide to the final product, p-nitroaniline.
Materials & Reagents:
-
Pure p-Nitroacetanilide (from Protocol 2)
-
Concentrated Hydrochloric Acid (HCl, 35%) or 70% Sulfuric Acid[3][13]
-
Aqueous Ammonia solution or 10% Sodium Hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
pH paper
Procedure:
-
Place the purified p-nitroacetanilide (e.g., 2.5 g) in a round-bottom flask.[17]
-
Add 15-20 mL of 70% sulfuric acid or a mixture of 4 mL of concentrated HCl and 3 mL of water.[3]
-
Attach a reflux condenser and heat the mixture gently under reflux for 20-30 minutes. The solid should gradually dissolve, forming an orange-colored solution.[3][10]
-
After the reflux period, pour the hot solution into a beaker containing 30-40 g of crushed ice or cold water.[10]
-
Carefully neutralize the acidic solution by slowly adding aqueous ammonia or 10% NaOH with constant stirring until the solution is distinctly alkaline. A bright yellow precipitate of p-nitroaniline will form.[3][17]
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the yellow crystals of p-nitroaniline by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization from a large volume of hot water if necessary.[3]
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. studylib.net [studylib.net]
- 4. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. brainly.com [brainly.com]
- 6. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. magritek.com [magritek.com]
- 11. ivypanda.com [ivypanda.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. fchpt.stuba.sk [fchpt.stuba.sk]
- 14. scribd.com [scribd.com]
- 15. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 16. scribd.com [scribd.com]
- 17. scribd.com [scribd.com]
Application Notes and Protocols for the Determination of Aniline in Water using Flow Injection Analysis
These application notes provide detailed methodologies for the determination of aniline in aqueous samples using Flow Injection Analysis (FIA). The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Aniline is a primary aromatic amine widely used in the manufacturing of dyes, pharmaceuticals, pesticides, and polymers. Its presence in water sources is a significant environmental and health concern due to its toxicity and potential carcinogenicity. Flow Injection Analysis (FIA) offers a rapid, automated, and efficient alternative to traditional chromatographic methods for monitoring aniline concentrations in water. FIA is based on the injection of a discrete sample volume into a continuously flowing carrier stream, which then merges with reagent streams to form a detectable product. The transient signal is measured by a detector as the sample zone passes through it. This document outlines a detailed protocol for a spectrophotometric FIA method and discusses the applicability of electrochemical and chemiluminescence detection techniques.
Spectrophotometric Determination of Aniline via Diazotization-Coupling Reaction
This method is based on the diazotization of aniline with sodium nitrite in an acidic medium, followed by a coupling reaction with 1-naphthol in an alkaline medium to form a colored azo dye. The absorbance of the resulting dye is measured spectrophotometrically at 495 nm.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linear Range | 0.005 - 2.0 mg/L | [1] |
| Limit of Detection (LOD) | 0.001 mg/L | [1] |
| Relative Standard Deviation (RSD) | 0.7% (for 0.25 mg/L, n=11) | [1] |
| Wavelength of Maximum Absorbance (λmax) | 495 nm | [1] |
| Recoveries in Tannery Wastewater | 98.0% - 103.0% | [1] |
Experimental Protocol
1. Reagents and Solutions:
-
Carrier Stream (C): Deionized water.
-
Reagent 1 (R1): 0.1 M Hydrochloric Acid (HCl). Prepare by diluting concentrated HCl in deionized water.
-
Reagent 2 (R2): 0.5% (w/v) Sodium Nitrite (NaNO₂). Dissolve 0.5 g of NaNO₂ in 100 mL of deionized water. Prepare fresh daily.
-
Reagent 3 (R3): 1.0% (w/v) 1-Naphthol in 0.5 M Sodium Hydroxide (NaOH). Dissolve 1.0 g of 1-naphthol in 100 mL of 0.5 M NaOH.
-
Aniline Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of aniline, dissolve in a small amount of methanol, and dilute to 100 mL with deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock standard solution with deionized water.
2. FIA System Configuration:
-
Pump: A peristaltic pump with multiple channels for the carrier and reagent solutions.
-
Injection Valve: A rotary injection valve with a fixed volume sample loop (e.g., 100 µL).
-
Reaction Coils: PTFE tubing for mixing and reaction. The lengths and diameters should be optimized, but typical starting points are 50-100 cm for the diazotization reaction and 30-60 cm for the coupling reaction.
-
Detector: A spectrophotometer with a flow-through cell, set to a wavelength of 495 nm.
-
Data Acquisition: A computer with appropriate software to record and process the detector signal.
3. Procedure:
-
Set up the FIA manifold as depicted in the workflow diagram below.
-
Pump the carrier and reagent solutions through the system at their optimized flow rates until a stable baseline is obtained.
-
Load the sample loop with the aniline standard or water sample.
-
Inject the sample into the carrier stream.
-
The sample merges with R1 (HCl) and then with R2 (NaNO₂) in the first reaction coil to form the diazonium salt.
-
The diazotized aniline then merges with R3 (1-naphthol in NaOH) in the second reaction coil, where the coupling reaction occurs to form the azo dye.
-
The colored product flows through the detector, and the absorbance is recorded as a peak.
-
The peak height or area is proportional to the aniline concentration in the sample.
-
Construct a calibration curve by injecting a series of standard solutions and plotting the peak response versus concentration.
-
Determine the concentration of aniline in the unknown samples by comparing their peak responses to the calibration curve.
Experimental Workflow
Caption: FIA manifold for spectrophotometric determination of aniline.
Technical Overview: Alternative Detection Methods
While spectrophotometry following a color-forming reaction is a robust and widely used method, other detection techniques can be coupled with FIA for aniline determination, potentially offering higher sensitivity or selectivity.
Electrochemical Detection
Flow injection analysis with amperometric detection is a powerful technique for the determination of electroactive species like aniline. Aniline can be oxidized at a suitable electrode surface at a specific applied potential.
Principle: A water sample containing aniline is injected into a carrier stream, which is typically a buffer solution that provides the appropriate pH and conductivity. The sample zone flows through a channel to an electrochemical flow cell containing a working electrode (e.g., glassy carbon, carbon paste, or a modified electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). A constant potential is applied to the working electrode, at which aniline undergoes oxidation. The resulting current is directly proportional to the concentration of aniline in the sample.
Potential Advantages:
-
High Sensitivity: Electrochemical methods can achieve very low detection limits.
-
Simpler Manifold: Often, no derivatization reagents are required, simplifying the FIA manifold.
-
Selectivity: The applied potential can be optimized to selectively oxidize the target analyte, minimizing interferences.
While a specific, detailed protocol for the FIA-amperometric determination of aniline was not found in the immediate literature, the principles are well-established for other aromatic amines. The development of such a method would involve optimizing the carrier solution composition (pH, buffer), flow rate, and the working potential of the electrode.
Chemiluminescence Detection
Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. FIA coupled with CL detection can be extremely sensitive. For aniline determination, an indirect CL method would likely be employed.
Principle: A potential reaction pathway involves the oxidation of aniline, which in turn generates a species that can participate in a light-emitting reaction. For example, a reaction could be designed to produce hydrogen peroxide (H₂O₂) as a byproduct of aniline oxidation (potentially catalyzed by an enzyme). The generated H₂O₂ then reacts with a chemiluminescent reagent, such as luminol, in the presence of a catalyst (e.g., potassium hexacyanoferrate(III)) to produce light. The intensity of the emitted light, measured by a photomultiplier tube, would be proportional to the initial aniline concentration.
Potential Advantages:
-
Extremely Low Detection Limits: Chemiluminescence is one of the most sensitive detection techniques available.
-
Wide Dynamic Range: CL detectors can often measure concentrations over several orders of magnitude.
The development of an FIA-CL method for aniline would require identifying a reliable reaction sequence to link aniline concentration to the production of a chemiluminescent species. While protocols exist for the FIA-CL determination of H₂O₂, the key is to find an efficient and specific reaction that generates H₂O₂ from aniline.
Logical Relationship of FIA Components
The following diagram illustrates the general logical flow of any FIA system.
Caption: Logical workflow of a Flow Injection Analysis system.
References
Application Notes: The Critical Role of Sulfuric Acid in Aniline Nitration Reactions
Introduction
The nitration of aniline is a cornerstone electrophilic aromatic substitution reaction in organic synthesis, pivotal for producing nitroaniline isomers that are key intermediates in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. The reaction typically involves treating aniline with a nitrating mixture, composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). While seemingly straightforward, the reaction is nuanced due to the basicity of aniline's amino group (-NH₂). Sulfuric acid plays a multifaceted and controlling role that dictates the reaction's course and the resulting product distribution.
The Dual Function of Sulfuric Acid
In the nitration of aniline, sulfuric acid serves two primary, competing functions:
-
Generation of the Electrophile: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2][3] This is the essential first step for the electrophilic attack on the aromatic ring. The reaction is as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Protonation of Aniline: Aniline is a basic compound. In the strongly acidic environment of the nitrating mixture, the lone pair of electrons on the nitrogen atom of the amino group readily accepts a proton from sulfuric acid.[4][5] This acid-base reaction is rapid and leads to the formation of the anilinium ion (C₆H₅NH₃⁺).[6][7][8]
Impact on Reaction Regioselectivity
The protonation of aniline is the critical factor influencing the regioselectivity of the nitration. The electronic properties of the substituent on the benzene ring determine the position of the incoming electrophile.
-
Aniline (-NH₂): The amino group is a powerful activating group and is ortho, para-directing.[9] It donates electron density to the benzene ring through resonance, increasing the nucleophilicity at the ortho and para positions, making them the preferred sites for electrophilic attack.
-
Anilinium Ion (-NH₃⁺): In contrast, the anilinium ion is a strongly deactivating group and is meta-directing.[4][5][10] The positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density of the entire ring, particularly at the ortho and para positions.[11][12] Consequently, the meta position becomes the most favorable site for electrophilic attack.[7][13]
Because the reaction medium contains both neutral aniline and the protonated anilinium ion in equilibrium, the nitration yields a mixture of all three isomers: ortho-nitroaniline, meta-nitroaniline, and para-nitroaniline.[6][10] A substantial amount of the meta product is formed, which is uncharacteristic for a reaction involving an amino-substituted benzene ring.[14]
Controlling the Reaction: The Acetanilide Protection Strategy
Direct nitration of aniline is difficult to control and often leads to oxidation and the formation of tarry byproducts, in addition to the problematic isomer mixture.[10] To achieve a high yield of the desired para-nitroaniline, a protection-nitration-deprotection strategy is employed.[15][16]
-
Protection: The amino group is protected by acetylation with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is less basic and less activating than the amino group, preventing both protonation and oxidative degradation.[15][17]
-
Nitration: The acetamido group is still ortho, para-directing. Nitration of acetanilide yields primarily para-nitroacetanilide due to the steric hindrance of the bulky acetamido group disfavouring ortho substitution.
-
Deprotection: The acetyl group is subsequently removed by acid or base hydrolysis to yield para-nitroaniline.[15]
Data Presentation
The presence of sulfuric acid directly influences the product isomer distribution.
Table 1: Typical Isomer Distribution in Direct Nitration of Aniline
| Product Isomer | Yield (%) | Directing Group |
|---|---|---|
| p-nitroaniline | ~51% | -NH₂ (on free aniline) |
| m-nitroaniline | ~47% | -NH₃⁺ (on anilinium ion) |
| o-nitroaniline | ~2% | -NH₂ (steric hindrance) |
(Data sourced from multiple consistent reports[10][14][18])
Table 2: Isomer Distribution in Nitration of Acetanilide (Protected Aniline)
| Product Isomer | Yield (%) | Directing Group |
|---|---|---|
| p-nitroacetanilide | High (Major Product) | -NHCOCH₃ |
| o-nitroacetanilide | Low (Minor Product) | -NHCOCH₃ |
| m-nitroacetanilide | Negligible | - |
Experimental Protocols
Protocol 1: Direct Nitration of Aniline
Objective: To synthesize nitroaniline isomers via the direct nitration of aniline.
Materials:
-
Aniline (C₆H₅NH₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Sodium Hydroxide (NaOH) solution, 10%
-
Beakers, Erlenmeyer flask, stirring rod, graduated cylinders
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a 250 mL Erlenmeyer flask, add 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to below 10°C.
-
Slowly and carefully, add 5 mL of aniline to the cold sulfuric acid with constant stirring. Anilinium sulfate will be formed.
-
Prepare the nitrating mixture by cautiously adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid in a separate flask, keeping it cool in the ice bath.
-
Add the nitrating mixture dropwise to the aniline solution over 30 minutes. Use a thermometer to ensure the reaction temperature does not exceed 20°C.
-
After the addition is complete, allow the mixture to stand at room temperature for 1 hour to complete the reaction.
-
Pour the reaction mixture slowly onto 100 g of crushed ice in a beaker.
-
Neutralize the solution by slowly adding 10% NaOH solution until it is alkaline to litmus paper. This will precipitate the nitroaniline isomers.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The resulting solid is a mixture of isomers and requires separation by techniques like column chromatography or fractional crystallization.
Protocol 2: Synthesis of p-Nitroaniline via Acetanilide Protection
Objective: To synthesize p-nitroaniline with high selectivity by protecting the amino group.
Part A: Protection (Synthesis of Acetanilide)
-
In a 250 mL flask, add 5 mL of aniline and 50 mL of water.
-
Add 5 mL of concentrated hydrochloric acid to dissolve the aniline.
-
Prepare a solution of 8 g of sodium acetate in 30 mL of water.
-
Warm the aniline hydrochloride solution to 50°C, then add 6 mL of acetic anhydride and immediately add the sodium acetate solution.
-
Cool the mixture in an ice bath and stir vigorously to precipitate the acetanilide.
-
Collect the acetanilide crystals by vacuum filtration and wash with cold water.
Part B: Nitration of Acetanilide [19]
-
Place 2.7 g of dry acetanilide in a 125 mL Erlenmeyer flask.[19]
-
Add 5 mL of concentrated sulfuric acid and stir until the acetanilide dissolves. Cool the solution in an ice bath.[19]
-
In a separate container, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping it cold.[19]
-
Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10°C.[19]
-
After addition, let the mixture stand for 20 minutes.[19]
-
Pour the reaction mixture onto 50 g of crushed ice to precipitate the p-nitroacetanilide.
-
Collect the yellow crystals by vacuum filtration and wash thoroughly with cold water.
Part C: Deprotection (Hydrolysis of p-Nitroacetanilide) [19]
-
Transfer the crude p-nitroacetanilide to a flask containing 20 mL of a 70% sulfuric acid solution (prepared by adding 14 mL of concentrated H₂SO₄ to 10 mL of water).
-
Gently boil the mixture for 15-20 minutes until the solid dissolves.[19]
-
Cool the solution and pour it onto 100 g of crushed ice.
-
Neutralize the solution with concentrated aqueous ammonium hydroxide or NaOH solution to precipitate the p-nitroaniline.[19]
-
Collect the solid p-nitroaniline by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to purify.
Visualizations
Caption: Reaction mechanism of aniline nitration in the presence of sulfuric acid.
Caption: Experimental workflow for the synthesis of p-nitroaniline via protection strategy.
Caption: Logical relationship between acidic conditions and product distribution.
References
- 1. brainly.com [brainly.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitration of aniline gives meta product also due to Formation of carbocat.. [askfilo.com]
- 5. Explain why the amino group (-NH2) is ortho and para directing in aromati.. [askfilo.com]
- 6. quora.com [quora.com]
- 7. gauthmath.com [gauthmath.com]
- 8. Nitration of aniline treating with h2so4 | Filo [askfilo.com]
- 9. quora.com [quora.com]
- 10. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. testbook.com [testbook.com]
- 12. Nitration of aniline in the strong acidic medium also gives $m - $ nitroaniline because ________.A: In absence of substitutes, the nitro group always goes to $m - $ positions.B: In spite of substituents, the nitro group always goes to only $m - $ positions.C: In strong acidic medium aniline is present as anilinium ion.D: In electrophilic substitution reactions, the amino group is Meta directive. [vedantu.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Nitration of aniline in strong acidic medium also gives m-nitroaniline be.. [askfilo.com]
- 15. scribd.com [scribd.com]
- 16. youtube.com [youtube.com]
- 17. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 18. doubtnut.com [doubtnut.com]
- 19. Aromatic Nitration [cs.gordon.edu]
Application Notes & Protocols: Synthesis of Conductive Polymers Using Aniline Derivatives
Introduction
Polyaniline (PANI) and its derivatives are a prominent class of intrinsically conducting polymers (ICPs) that have garnered significant research interest due to their unique combination of properties. These include tunable electrical conductivity, straightforward synthesis, environmental stability, and a wide range of potential applications in sensors, anti-corrosion coatings, energy storage devices, and organic electronics.[1][2][3] The conductivity of polyaniline is highly dependent on its oxidation state and the degree of protonation (doping).[3][4]
Polyaniline typically exists in three primary oxidation states[5][6]:
-
Leucoemeraldine: The fully reduced form, which is an insulator.
-
Pernigraniline: The fully oxidized form, also an insulator.
-
Emeraldine: The half-oxidized, half-reduced state. In its base form (emeraldine base), it is an insulator, but upon protonation with an acid (doping), it converts to the conductive emeraldine salt.[5][7]
This document provides detailed protocols for the synthesis of polyaniline and its derivatives via chemical oxidative polymerization, summarizes key quantitative data, and outlines common characterization techniques.
Synthesis Pathway Overview
The most common method for synthesizing polyaniline is chemical oxidative polymerization. This process involves the oxidation of aniline monomers in an acidic medium, leading to the formation of polymer chains. The resulting polymer's properties can be significantly altered by introducing functional groups onto the aniline monomer's aromatic ring.[1][8]
Caption: General workflow for chemical oxidative polymerization of aniline.
Experimental Protocols
Protocol 1: Synthesis of Polyaniline (Emeraldine Salt)
This protocol describes the synthesis of the conductive emeraldine salt form of polyaniline via in-situ chemical oxidative polymerization using ammonium persulfate (APS) as the oxidant.[9][10]
Materials and Equipment:
-
Aniline (distilled before use)
-
Ammonium persulfate (APS), (NH₄)₂S₂O₈
-
Hydrochloric acid (HCl), 1.5 M
-
Methanol
-
Distilled water
-
Beakers or reaction flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Vacuum filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare the monomer solution: In a 250 mL beaker, dissolve 10 mL of aniline in 125 mL of 1.5 M HCl solution.[9] Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare the oxidant solution: In a separate beaker, dissolve 11.5 g of ammonium persulfate (APS) in 125 mL of 1.5 M HCl.[9] Pre-cool this solution in the ice bath.
-
Initiate polymerization: Add the APS solution dropwise to the stirring aniline solution over a period of about 30 minutes.[9][11] The reaction mixture will gradually turn from colorless to pale blue and finally to a dark green, indicating the formation of polyaniline in its conductive emeraldine salt form.[3][10]
-
Continue polymerization: Allow the reaction to proceed with continuous stirring for 3-4 hours in the ice bath to ensure complete polymerization.[9]
-
Isolate the product: Collect the dark green precipitate by vacuum filtration.
-
Wash the product: Wash the precipitate on the filter paper multiple times with distilled water and then with methanol to remove any unreacted monomer, oxidant, and oligomers.[9][11]
-
Dry the product: Dry the final polyaniline powder in an oven at 40-60 °C for 24-48 hours.[9][11]
Protocol 2: Synthesis of a Substituted Derivative - Poly(2-chloroaniline)
This protocol details the synthesis of a halogen-substituted polyaniline, which can exhibit different solubility and conductivity properties compared to unsubstituted PANI.[8][12]
Materials and Equipment:
-
2-chloroaniline
-
Ammonium persulfate (APS), (NH₄)₂S₂O₈
-
Hydrochloric acid (HCl), 1.5 M
-
Organic solvents for solubility testing (e.g., NMP, DMSO)
-
All equipment listed in Protocol 1
Procedure:
-
Prepare the monomer solution: Dissolve 8.76 mmol of 2-chloroaniline in 100 mL of 1.5 M HCl.[8] Maintain the solution temperature at 2-5 °C using an ice bath.
-
Prepare the oxidant solution: Prepare a solution of APS in 1.5 M HCl, maintaining an oxidant-to-monomer molar ratio of 2:1.[8] Pre-cool the solution.
-
Initiate polymerization: Slowly add the oxidant solution to the stirring monomer solution.
-
Continue polymerization: Keep the mixture stirring at 2-5 °C for several hours.
-
Isolate and wash: Collect the resulting polymer precipitate by vacuum filtration. Wash thoroughly with 1.5 M HCl and distilled water.
-
Dry the product: Dry the polymer powder under vacuum. The resulting poly(2-chloroaniline) can then be characterized.
Data Presentation: Electrical Conductivity
The electrical conductivity of polyaniline and its derivatives is a key parameter that depends on the monomer structure, the oxidant used, and the doping level.
Table 1: Conductivity of Polyaniline
| Polymer State | Dopant | Conductivity (S/cm) | Reference(s) |
| Undoped Polyaniline | None | 6.28 x 10⁻¹¹ | [7] |
| Doped Polyaniline | 4% HBr | 4.60 x 10⁻⁷ | [7] |
| Doped Polyaniline | 1 M HCl | 8 x 10⁰ | [13] |
| Doped Polyaniline | 2 M HCl | 7.9 x 10¹ | [13] |
| Emeraldine Base | None | ~10⁻¹⁰ | [6] |
| Emeraldine Salt | Acid | up to 30 | [6] |
Table 2: Conductivity of Substituted Polyaniline Derivatives
The synthesis of substituted polyanilines is a common strategy to improve solubility and other properties, though it often impacts conductivity due to steric effects.[8]
| Polymer Derivative | Oxidant | Conductivity (S/cm) | Reference(s) |
| Poly(2-fluoroaniline) | (NH₄)₂S₂O₈ | 1.15 x 10⁻⁴ | [8] |
| Poly(2-chloroaniline) | (NH₄)₂S₂O₈ | 1.32 x 10⁻³ | [8][12] |
| Poly(2-bromoaniline) | (NH₄)₂S₂O₈ | 2.15 x 10⁻⁴ | [8] |
| Poly(2-iodoaniline) | (NH₄)₂S₂O₈ | 1.05 x 10⁻⁵ | [8] |
| Poly-ortho-toluidine | - | Lower than PANI | [14] |
| Poly-ortho-ethylaniline | - | Lower than Poly-ortho-toluidine | [14] |
Characterization and Analysis
To confirm the successful synthesis and evaluate the properties of the polymers, several characterization techniques are employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic chemical bonds and confirm the polymer structure. The presence of peaks corresponding to quinoid and benzenoid ring stretching vibrations confirms the formation of polyaniline.[8]
-
UV-Visible (UV-Vis) Spectroscopy: Helps to identify the electronic transitions within the polymer, which are related to its oxidation state. Shifts in absorption wavelengths can indicate changes in the polymer backbone due to substitution.[8]
-
Electrical Conductivity Measurement: Typically performed using a four-probe technique on a pressed pellet of the polymer powder to determine its bulk conductivity.[8][12]
-
Electrochemical Impedance Spectroscopy (EIS): A powerful technique to study the electrical properties, including bulk conductivity, charge transfer, and capacitive behavior of the conductive polymers.[15]
Caption: Oxidation states of polyaniline and the doping/de-doping process.
References
- 1. Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08644G [pubs.rsc.org]
- 2. ijcmas.com [ijcmas.com]
- 3. physicsjournal.in [physicsjournal.in]
- 4. Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjet.net [irjet.net]
- 6. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyaniline - Wikipedia [en.wikipedia.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chalcogen.ro [chalcogen.ro]
- 14. researchgate.net [researchgate.net]
- 15. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a fundamental process in organic synthesis, enabling the conversion of primary aromatic amines into highly versatile diazonium salts. These intermediates are pivotal in the synthesis of a wide array of organic compounds, including azo dyes, aryl halides, and other functionalized aromatic systems. This document provides detailed application notes and protocols for the diazotization of aniline nitrate and its subsequent use in key synthetic transformations. The protocols are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.
Core Concepts
The diazotization reaction involves treating a primary aromatic amine, in this case, aniline, with nitrous acid (HNO₂) to form a diazonium salt.[1][2] Nitrous acid is typically generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid.[1][2] The resulting diazonium salt is highly reactive and is generally used immediately in subsequent reactions without isolation.[1] The overall reaction is highly exothermic and requires careful temperature control, typically being carried out at 0-5 °C to prevent the decomposition of the unstable diazonium salt.[1][3]
While the classic procedure involves dissolving aniline in an acid like hydrochloric acid, the use of this compound as a starting material implies that the aniline is already protonated with nitric acid. The subsequent addition of sodium nitrite in an acidic medium will then generate the necessary nitrous acid to proceed with the diazotization.
Experimental Protocols
Preparation of Benzenediazonium Nitrate from this compound
This protocol describes the in situ generation of benzenediazonium nitrate.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Nitric acid (HNO₃), concentrated
-
Distilled water
-
Ice
Equipment:
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
Procedure:
-
In a beaker, prepare a solution of this compound in dilute nitric acid. For a typical reaction, a starting concentration of 1M this compound can be used.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. An equimolar amount of sodium nitrite to the this compound is typically used.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution while stirring vigorously.
-
Monitor the temperature closely and ensure it does not rise above 5 °C. The addition should be slow enough to control the exothermic reaction.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.
-
The resulting solution contains the benzenediazonium nitrate and is ready for immediate use in subsequent synthetic applications.
Safety Precautions:
-
Diazonium salts are unstable and can be explosive when dry. Always handle them in solution and at low temperatures.[1]
-
Nitrous acid is toxic. The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthetic Applications
The in situ prepared benzenediazonium nitrate solution can be directly used for various synthetic transformations.
Application 1: Synthesis of Azo Dyes (Azo Coupling)
Azo coupling is a characteristic reaction of diazonium salts with electron-rich aromatic compounds like phenols and anilines to produce brightly colored azo compounds, which are widely used as dyes.[4][5]
Protocol: Synthesis of 2-Naphthol Aniline Dye (An Azo Dye)
-
Prepare the benzenediazonium nitrate solution as described in the previous protocol.
-
In a separate beaker, dissolve an equimolar amount of 2-naphthol in a dilute sodium hydroxide solution.
-
Cool the 2-naphthol solution in an ice bath to 0-5 °C.
-
Slowly add the cold benzenediazonium nitrate solution to the 2-naphthol solution with constant stirring.
-
A brightly colored precipitate of the azo dye will form immediately. The color is typically red or orange.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the precipitated dye by filtration, wash it with cold water, and dry it.
Application 2: Sandmeyer Reaction for the Synthesis of Aryl Halides
The Sandmeyer reaction is a versatile method for introducing a halide (Cl, Br) or cyanide (CN) group onto an aromatic ring by reacting the corresponding diazonium salt with a copper(I) salt.[6]
Protocol: Synthesis of Chlorobenzene
-
Prepare the benzenediazonium nitrate solution as described above.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution in an ice bath.
-
Slowly and carefully add the cold benzenediazonium nitrate solution to the copper(I) chloride solution.
-
Nitrogen gas will be evolved, and an organic layer of chlorobenzene will form.
-
After the addition is complete, gently warm the mixture to ensure the complete decomposition of the diazonium salt.
-
Separate the organic layer, wash it with sodium hydroxide solution and then with water, dry it over anhydrous calcium chloride, and purify by distillation.
Quantitative Data Summary
The following table summarizes representative yields for the synthetic applications described. Note that these yields are based on general diazotization procedures and may vary depending on the specific reaction conditions and the purity of the starting materials.
| Starting Material | Reagent(s) | Product | Application | Typical Yield (%) | Reference(s) |
| Substituted Anilines | NO, H₂O, HCl | Diazonium Salts | Diazotization | Quantitative | [7] |
| p-Nitroaniline | Barbituric acid, p-TsA, NaNO₂ (grinding) | Azo Dye | Azo Coupling | 50-80 | [8] |
| Aniline | 2-Naphthol, NaNO₂, HCl | 2-Naphthol Aniline Dye | Azo Coupling | High (not specified) | [4] |
| Aniline | CuCl, NaNO₂, HCl | Chlorobenzene | Sandmeyer Reaction | Good (not specified) | [6] |
Diagrams
Reaction Mechanism: Diazotization of Aniline
References
- 1. byjus.com [byjus.com]
- 2. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. Give the diazotization reaction of aniline. Also, give the chemical reaction involved in the preparation of red azo dye and light yellow azo dye. [vedantu.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Application Notes and Protocols: Aniline Salts as Reagents in Qualitative Analysis
Introduction
In the field of qualitative analysis, particularly in chromatography, the identification of certain classes of compounds relies on the use of specific visualizing reagents. Aniline-based reagents are prominently used for the detection of carbohydrates, especially reducing sugars. These reagents react with sugars upon heating to produce colored compounds, enabling their identification on chromatograms. While various aniline salts are utilized, aniline phthalate and aniline acetate are among the most commonly documented for this purpose.[1] It is important to note that the use of aniline nitrate as a specific reagent for this application is not widely reported in scientific literature; aniline phthalate is a more common and well-characterized alternative.
The underlying principle of these tests involves the acid-catalyzed degradation of pentoses and hexoses to furfural and hydroxymethylfurfural, respectively. These aldehydes then condense with aniline to form colored Schiff bases. The specific color produced can help in the preliminary identification of the type of sugar present.
Application: Detection of Reducing Sugars in Thin-Layer Chromatography (TLC)
Aniline salt solutions are highly effective as spray reagents for the post-chromatographic visualization of reducing sugars separated by thin-layer chromatography (TLC). This method is widely applicable in food analysis, biochemistry, and natural product research for the qualitative screening of carbohydrate content in various samples.
Data Presentation
Table 1: Composition of Aniline Phthalate Spray Reagent
| Component | Quantity | Purpose |
| Aniline | 0.93 g | Primary reacting amine for color formation |
| o-Phthalic Acid | 1.66 g | Acid catalyst and salt formation |
| n-Butanol (water-saturated) | 100 mL | Solvent |
Source: Delloyd's Lab-Tech Chemistry resource[1]
Table 2: Expected Colorimetric Results for Sugars with Aniline Phthalate Reagent
| Sugar Type | Typical Colors Observed |
| Pentoses | Red-violet |
| Hexoses | Green |
| Methylpentoses | Yellow-green |
| Uronic Acids | Brown |
Note: The exact color and intensity can vary based on the concentration of the sugar and the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Aniline Phthalate Spray Reagent
Objective: To prepare a 100 mL solution of aniline phthalate for the detection of reducing sugars on TLC plates.
Materials:
-
Aniline (0.93 g)
-
o-Phthalic acid (1.66 g)
-
n-Butanol
-
Distilled water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare water-saturated n-butanol by mixing n-butanol and distilled water in a separatory funnel, shaking vigorously, and allowing the layers to separate. Use the top n-butanol layer.
-
Weigh 0.93 g of aniline and 1.66 g of o-phthalic acid.
-
Transfer the weighed aniline and o-phthalic acid into a 100 mL volumetric flask.
-
Add the water-saturated n-butanol to the flask to dissolve the solids.
-
Use a magnetic stirrer to ensure the components are fully dissolved.
-
Once dissolved, add water-saturated n-butanol up to the 100 mL mark.
-
Store the reagent in a dark, cool place.
Protocol 2: Qualitative Analysis of Reducing Sugars using TLC
Objective: To separate and identify reducing sugars in a sample using thin-layer chromatography and visualization with aniline phthalate reagent.
Materials:
-
TLC plates (Silica gel)
-
Sample containing unknown carbohydrates
-
Standard sugar solutions (e.g., glucose, xylose, fructose)
-
Aniline phthalate spray reagent (from Protocol 1)
-
TLC developing chamber
-
Mobile phase (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v, upper phase)
-
Capillary tubes for spotting
-
Heating plate or oven
-
Fume hood
-
Spraying apparatus
Procedure:
-
Preparation of TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of the TLC plate. Mark the points for sample and standard application.
-
Spotting: Using capillary tubes, apply small spots of the sample and each standard sugar solution onto the marked points on the starting line.
-
Development: Place the spotted TLC plate into the developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1-2 cm from the top edge.
-
Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate completely in a fume hood. A gentle stream of warm air can be used to accelerate drying.
-
Visualization: a. In a fume hood, spray the dried TLC plate evenly with the aniline phthalate reagent.[1] b. Briefly dry the plate with hot air. c. Heat the plate at 105-110°C for approximately 10 minutes.[1][2]
-
Analysis: Observe the colored spots that develop. Compare the retention factor (Rf) values and the colors of the spots from the sample with those of the standard solutions to identify the sugars present.
Visualizations
Caption: Workflow for TLC analysis of reducing sugars.
Caption: Preparation of aniline phthalate spray reagent.
References
Application Note: Experimental Protocol for the Preparation of Acetanilide from Aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the synthesis of acetanilide via the acetylation of aniline. Acetanilide, or N-phenylacetamide, is a vital intermediate in the manufacturing of various pharmaceuticals and dyes.[1] The procedure detailed below involves the reaction of aniline with acetic anhydride, followed by the purification of the crude product through recrystallization. This protocol emphasizes safety, efficiency, and purity of the final product.
Reaction Principle and Mechanism
The synthesis of acetanilide from aniline is a classic example of nucleophilic acyl substitution.[1] The reaction involves the acetylation of the amino group (-NH₂) of aniline. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[2] This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group to yield the stable amide, acetanilide.[1] To facilitate the reaction, the aniline is first dissolved in hydrochloric acid to form aniline hydrochloride; subsequent addition of a buffer like sodium acetate regenerates the free aniline nucleophile in situ for the reaction to proceed.[3][4]
Caption: Figure 1: Reaction Mechanism of Aniline Acetylation.
Data Presentation: Reactants and Product
The following table summarizes the key quantitative data and physical properties of the primary chemicals involved in this synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mL) | Amount (g) | Moles (mol) | Role |
| Aniline | C₆H₅NH₂ | 93.13 | 1.022 | 2.0 | 2.04 | ~0.022 | Starting Material |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.08 | 2.5 - 3.0 | 2.7 - 3.24 | ~0.026-0.032 | Acetylating Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 1.18 | ~2.0 | - | - | Catalyst/Solubilizer |
| Sodium Acetate | CH₃COONa | 82.03 | - | - | ~3.0 | ~0.037 | Buffer |
| Acetanilide (Product) | C₈H₉NO | 135.17 | - | - | ~2.97 (Theo.) | ~0.022 | Final Product |
Experimental Protocol
This protocol is divided into two main stages: the synthesis of crude acetanilide and its subsequent purification by recrystallization.
Materials and Reagents
-
Aniline (C₆H₅NH₂)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate (CH₃COONa)
-
Activated Charcoal
-
Distilled Water
-
Ice
Apparatus
-
125 mL & 250 mL Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Hot plate
-
Glass stirring rod
-
Filter paper
-
Melting point apparatus
Part A: Synthesis of Crude Acetanilide
-
Preparation of Anilinium Chloride: In a 125 mL Erlenmeyer flask, add 2.0 mL of aniline to 60 mL of distilled water.[5] In a fume hood, add 2.0 mL of concentrated hydrochloric acid to the mixture and swirl until the aniline fully dissolves, forming a clear solution of anilinium chloride.[4][5]
-
Acetylation: Gently warm the solution to approximately 50°C.[5] Add 3.0 mL of acetic anhydride to the warm solution, and immediately add a solution of 3.0 g of sodium acetate dissolved in 10 mL of water.[5]
-
Precipitation: Swirl the flask vigorously to ensure thorough mixing. A white precipitate of crude acetanilide will form almost immediately.[3][6]
-
Crystallization and Isolation: Cool the mixture in an ice-water bath for 15-20 minutes to maximize crystal formation.[5] Collect the crude acetanilide crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove soluble impurities.[5] Continue to apply suction to partially dry the product.
Part B: Purification by Recrystallization
-
Dissolving the Crude Product: Transfer the crude acetanilide to a 250 mL Erlenmeyer flask. Add approximately 50 mL of distilled water and a boiling chip.[7]
-
Heating: Heat the mixture on a hot plate until it boils and all the acetanilide dissolves.[8] If the solid does not dissolve completely, add small additional portions of hot water until a clear solution is obtained.[7]
-
Decolorization: If the solution is colored, remove it from the heat and add a small spatula-tip of activated charcoal to adsorb colored impurities.[8] Return the flask to the hot plate and bring it back to a gentle boil for a few minutes.[7]
-
Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper and funnel into a clean Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.[7][8]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Pure, shiny crystals of acetanilide will begin to form.[9] Once at room temperature, place the flask in an ice-water bath to complete the crystallization process.[9]
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold water.[9] Allow the crystals to dry completely on the filter paper or a watch glass.
Characterization
-
Weigh the final dried product and calculate the percentage yield.
-
Determine the melting point of the purified acetanilide. Pure acetanilide has a melting point of 114-116°C.[10] A sharp melting point within this range indicates high purity.
Caption: Figure 2: Experimental Workflow for Acetanilide Synthesis.
Safety Precautions
-
Aniline: Toxic and can be absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate gloves.[5]
-
Acetic Anhydride: Corrosive and lachrymatory (causes tearing). Handle with care in a fume hood.[5]
-
Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns. Use gloves and eye protection.[5]
-
Heating: Do not add activated charcoal to a boiling solution, as it can cause violent frothing.[7] Always use a boiling chip when heating liquids. Never heat a closed system.
References
- 1. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 2. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Preparation of acetanilide [cs.gordon.edu]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. cerritos.edu [cerritos.edu]
- 10. What is the mechanism of Acetanilide? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Aniline Nitration Temperature Control
Welcome to the technical support center for controlling temperature in exothermic aniline nitration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical process.
Troubleshooting Guides
This section addresses specific issues that may arise during the nitration of aniline, with a focus on temperature-related causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition rate of nitrating agent (mixed acid) is too fast. 2. Inadequate cooling capacity of the reaction setup. 3. Initial temperature of the reaction mixture is too high. 4. Concentration of reactants is too high. | 1. Immediately stop the addition of the nitrating agent. 2. Increase the efficiency of the cooling bath (e.g., add more ice, switch to a cryo-coolant). 3. Add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. 4. For future experiments, reduce the addition rate, use a more dilute solution, or employ a more efficient cooling system. |
| Low Yield of Desired Nitroaniline Isomer | 1. Side Reactions: Elevated temperatures can lead to the formation of oxidation byproducts (tar-like substances).[1][2] 2. Over-nitration: Higher temperatures can promote the formation of dinitroaniline derivatives.[3] 3. Poor Selectivity: Temperature fluctuations can affect the regioselectivity of the nitration. | 1. Maintain a consistently low reaction temperature, typically between 0-10 °C, using an ice-salt bath or a cryo-cooler.[4] 2. Protect the amino group by acetylation before nitration to moderate the reaction's reactivity and prevent oxidation.[2][5][6] 3. Utilize a continuous flow reactor for superior temperature control and improved selectivity.[7] |
| Significant Formation of meta-Nitroaniline | 1. Protonation of the Amino Group: In a highly acidic medium, the aniline's amino group can be protonated to form the anilinium ion, which is a meta-directing group.[8][9][10][11] This is often exacerbated by local hot spots in the reaction mixture. | 1. Protect the amino group via acetylation to prevent its protonation. This makes the group ortho, para-directing.[5][6] 2. Ensure efficient stirring and slow addition of the nitrating agent to minimize localized areas of high acid concentration and temperature. |
| Product Fails to Precipitate Upon Quenching | 1. Incorrect pH: The pH of the aqueous layer after quenching might not be optimal for product precipitation. 2. Cleavage of Protecting Group: If a protecting group was used, it might have been unintentionally cleaved under the acidic conditions.[12] 3. Insufficient Product Concentration: The concentration of the product in the solution may be too low to precipitate. | 1. Adjust the pH of the quenched reaction mixture. For instance, if a protecting group was cleaved, basifying the solution might be necessary.[12] 2. Concentrate the aqueous layer under reduced pressure to induce precipitation. 3. Extract the product with a suitable organic solvent like ether or DCM.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in aniline nitration?
A1: Aniline nitration is a highly exothermic reaction, meaning it releases a significant amount of heat.[13] Without proper temperature control, the reaction rate can accelerate, leading to a dangerous "runaway reaction" which can result in an explosion.[13][14] Furthermore, elevated temperatures can lead to undesirable side reactions such as oxidation of the aniline, over-nitration to form dinitro compounds, and a decrease in the yield and selectivity of the desired product.[1][3]
Q2: What is the ideal temperature range for the nitration of aniline?
A2: The ideal temperature range for aniline nitration is typically kept low, often between 0 °C and 10 °C. This is usually achieved by using an ice bath or an ice-salt bath.[4] Maintaining this low temperature helps to control the reaction rate and minimize the formation of byproducts.
Q3: How does protecting the amino group of aniline help in controlling the reaction?
A3: Protecting the amino group, commonly through acetylation to form acetanilide, has two main benefits. Firstly, the acetyl group reduces the activating effect of the amino group, making the reaction less vigorous and easier to control.[2] Secondly, it prevents the protonation of the amino group in the acidic nitrating mixture. The protonated anilinium ion is meta-directing, so protecting the group ensures the formation of the desired ortho and para isomers.[5][6][10][11]
Q4: What are the advantages of using a continuous flow reactor for aniline nitration?
A4: Continuous flow reactors, or microreactors, offer excellent heat and mass transfer capabilities.[7] This allows for precise temperature control (often within ±2 °C), which is difficult to achieve in traditional batch reactors.[7] The high surface-area-to-volume ratio in these reactors enables rapid dissipation of the heat generated during the exothermic reaction, leading to improved safety, higher yields, and better selectivity.[7]
Q5: What are some common cooling methods used in laboratory and industrial settings?
A5: In a laboratory setting, common cooling methods include ice baths, ice-salt baths, and dry ice/acetone baths. For more precise and lower temperature control, cryo-coolers or circulators that use a heat transfer fluid are employed.[15][16] In industrial-scale operations, jacketed reactors with circulating refrigerants (like cold brine) or more advanced cryogenic cooling systems using liquid nitrogen are common.[15][17][18]
Experimental Protocols
Protocol 1: Nitration of Acetanilide (Protected Aniline)
This protocol outlines the nitration of aniline after protecting the amino group as an acetanilide.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid to concentrated nitric acid in a 2:1 ratio while cooling the mixture in an ice bath.
-
Dissolution of Acetanilide: Dissolve the prepared acetanilide in glacial acetic acid or concentrated sulfuric acid in the main reaction flask.
-
Cooling: Cool the acetanilide solution to 0-5 °C using an ice-salt bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 10 °C and stirring vigorously.
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Quenching: Pour the reaction mixture slowly over crushed ice with stirring.
-
Isolation: The p-nitroacetanilide will precipitate as a solid. Isolate the product by vacuum filtration and wash with cold water.
-
Hydrolysis: The p-nitroacetanilide can then be hydrolyzed back to p-nitroaniline using acidic or basic conditions.
Visualizations
Logical Workflow for Temperature Control in Aniline Nitration
Caption: Workflow for maintaining temperature control during batch nitration of aniline.
Relationship Between Temperature and Reaction Outcomes
Caption: Impact of reaction temperature on the outcomes of aniline nitration.
References
- 1. researchgate.net [researchgate.net]
- 2. Why is nitration of aniline difficult? [vedantu.com]
- 3. quora.com [quora.com]
- 4. brainly.com [brainly.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. When aniline is nitrated with nitrating mixture in ice cold condition, the major product obtained is:a) p-nitroanilineb) 2,4-dinitroanilinec) o-nitroanilined) m-nitroaniline [vedantu.com]
- 12. reddit.com [reddit.com]
- 13. iokinetic.com [iokinetic.com]
- 14. icheme.org [icheme.org]
- 15. Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling | A Linde Company [praxair.co.in]
- 16. asynt.com [asynt.com]
- 17. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 18. The principle and application of production cooling process in pharmaceutical engineering - LNEYA Industrial Chillers Manufacturer Supplier-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
Technical Support Center: Aniline Nitrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering a red coloration in their aniline nitrate precipitate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the red color in my this compound precipitate?
The red coloration is most often due to the oxidation of aniline.[1][2] Aniline is susceptible to oxidation, especially when exposed to air, light, or oxidizing agents, leading to the formation of strongly colored impurities.[1] While pure aniline is a colorless to pale yellow oil, it can darken to reddish-brown upon storage due to the formation of these oxidized species.[1][2]
Q2: What are the specific chemical compounds responsible for the red color?
The red color can be attributed to a mixture of oxidation products. Key compounds include:
-
p-Benzoquinone: Formed from the oxidation of aniline, it is a known colored impurity.[3][4][5][6]
-
Azobenzene: Can be formed under certain oxidative conditions and is colored.[1][2]
-
Polymeric oxidation products: Aniline can polymerize to form complex, highly colored structures, often referred to as "aniline black."[1][7]
Q3: Can the nitric acid used in the synthesis cause this oxidation?
Yes, nitric acid is a strong oxidizing agent.[4][5][6] If the reaction conditions are not carefully controlled, nitric acid can oxidize a portion of the aniline instead of simply protonating it to form the anilinium nitrate salt. This is why it is crucial to manage the reaction temperature and the concentration of nitric acid.[8]
Q4: Is a faint pink or red color in the final product always an indication of significant impurity?
Not necessarily. Even trace amounts of highly colored impurities can impart a noticeable tint to the bulk product. However, for applications requiring high purity, any discoloration should be addressed through purification.
Troubleshooting Guide
If you are observing a red or discolored this compound precipitate, consult the following troubleshooting guide.
Problem: this compound Precipitate is Red or Pink
| Potential Cause | Recommended Action | Preventative Measures |
| Oxidized Aniline Starting Material | Purify the aniline before use. Common purification methods include distillation under reduced pressure or steam distillation.[7] | Store aniline under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dark place. Use freshly purified aniline for best results. |
| Oxidation During Reaction | The colored impurities can be removed from the final product by recrystallization. | Maintain a low reaction temperature (ideally below 10°C) when adding nitric acid to the aniline solution.[8] Perform the reaction under an inert atmosphere to minimize contact with atmospheric oxygen. |
| Excessive Nitric Acid Concentration or Temperature | If the coloration is intense, it may be necessary to discard the batch and restart the synthesis with stricter temperature and concentration controls. | Use a diluted solution of nitric acid and add it slowly to the aniline solution with efficient stirring and cooling.[8] One recommended procedure is to keep the temperature below 80°C when using 65% nitric acid.[8] |
| Contamination | Ensure all glassware is scrupulously clean and free of any potential oxidizing contaminants (e.g., residual metal ions). | Use high-purity reagents and solvents. |
Troubleshooting Workflow
Caption: Troubleshooting flowchart for red this compound precipitate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to minimize the formation of colored impurities.
Materials:
-
Aniline (freshly distilled)
-
Concentrated Nitric Acid (65%)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Erlenmeyer Flask
-
Dropping Funnel
Procedure:
-
In a clean Erlenmeyer flask, dissolve 10.0 g of freshly distilled aniline in 100 mL of deionized water.
-
Place the flask in an ice bath and allow the solution to cool to below 10°C with continuous stirring.
-
Slowly add a solution of 7.0 g (approximately 5 mL) of 65% nitric acid diluted with 20 mL of cold deionized water from a dropping funnel over a period of 30 minutes. Crucially, maintain the temperature of the reaction mixture below 10°C throughout the addition.
-
After the addition is complete, continue to stir the mixture in the ice bath for another 30 minutes.
-
A white crystalline precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of ice-cold deionized water.
-
Proceed with the purification protocol below.
Protocol 2: Purification of this compound by Recrystallization
This protocol is effective for removing colored impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Hot Plate
-
Erlenmeyer Flasks
-
Buchner Funnel and Filter Paper
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a 1:1 ethanol/water mixture to the flask.
-
Gently heat the mixture on a hot plate with stirring until the this compound is completely dissolved. Do not overheat.
-
If the solution is colored, you can add a small amount of activated charcoal and briefly heat the solution.
-
Hot filter the solution to remove the activated charcoal (if used) or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the purified, colorless crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a desiccator.
Signaling Pathways and Logical Relationships
Aniline Oxidation Pathway
Caption: Formation of colored byproducts from aniline oxidation.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. askfilo.com [askfilo.com]
- 5. Aniline when treated with conc. `HNO_3` gives [allen.in]
- 6. Aniline reacts with conc. \\[\\;{\\text{HN}}{{\\text{O}}_{\\text{3}}}\\] to give:-\n \n \n \n \n [vedantu.com]
- 7. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. This compound | 542-15-4 | Benchchem [benchchem.com]
Technical Support Center: Aniline and Nitric Acid Hypergolic Reaction
This technical support center provides essential information for researchers, scientists, and drug development professionals working with aniline and nitric acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the safe and effective handling of these hypergolic reactants.
Frequently Asked Questions (FAQs)
Q1: What makes the reaction between aniline and nitric acid hypergolic?
A1: The reaction between aniline and a strong oxidizer like nitric acid is highly exothermic.[1] When aniline, the fuel, comes into contact with concentrated nitric acid, particularly red fuming nitric acid (RFNA), the chemical reaction initiates almost instantaneously, releasing a significant amount of energy in the form of heat and rapidly expanding gases, which results in spontaneous ignition.[2][3] This self-igniting property is known as a hypergolic reaction.[4]
Q2: What are the primary hazards associated with aniline and nitric acid?
A2: Both substances present significant risks:
-
Aniline: Aniline is toxic and can be absorbed through the skin, inhaled, or ingested.[2] It is an irritant to the skin, eyes, and respiratory tract.[2] Exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like headaches, dizziness, and a bluish discoloration of the skin (cyanosis).[5] Aniline is also considered a probable human carcinogen.
-
Nitric Acid: Concentrated nitric acid is a powerful oxidizing agent and is highly corrosive.[6] It can cause severe burns to the skin and eyes and is destructive to the respiratory tract if inhaled.[6] It reacts violently with many organic compounds and combustible materials, posing a significant fire and explosion risk.[5][7]
Q3: What type of nitric acid is most reactive with aniline?
A3: Red fuming nitric acid (RFNA), which contains dissolved nitrogen dioxide, is particularly reactive and is known to ignite spontaneously upon contact with aniline.[2] White fuming nitric acid (WFNA) is also highly reactive. The concentration of the nitric acid is a critical factor; lower concentrations may not result in a hypergolic reaction.[8]
Q4: Can I perform a nitration of aniline using concentrated nitric and sulfuric acids without it being hypergolic?
A4: While the nitration of aniline is a common organic synthesis procedure, it is typically performed under controlled conditions, often at reduced temperatures, to prevent a runaway reaction.[9] The reaction of aniline with a mixture of concentrated nitric acid and sulfuric acid is highly exothermic.[10] Without proper temperature control and slow, careful addition of reagents, the reaction can become uncontrollable and exhibit hypergolic characteristics. To control the reaction and favor the formation of p-nitroaniline, the amino group of aniline is often first protected by acetylation.[3]
Q5: What immediate actions should be taken in case of accidental skin contact with aniline or nitric acid?
A5: In case of skin contact with either chemical, immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove any contaminated clothing while continuing to flush. For nitric acid burns, immediate medical attention is required as the corrosive damage can be severe.[6] For aniline exposure, it is also crucial to seek medical attention, as systemic toxic effects can be delayed.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| No ignition or delayed ignition | - Nitric acid concentration is too low.- Ambient temperature is too low.- Impurities in the reactants.- Insufficient mixing. | - Use a higher concentration of nitric acid, such as red fuming nitric acid.- Perform the experiment at a higher ambient temperature, if safe to do so.- Ensure high purity of both aniline and nitric acid.- Ensure rapid and adequate mixing of the reactants. |
| Reaction is more violent than expected | - The volume of reactants is too large.- The concentration of nitric acid is very high.- Rapid, uncontrolled mixing of large quantities. | - Always start with very small quantities of reactants for any demonstration.- Use appropriate shielding (fume hood sash, blast shield).- Add the aniline dropwise to the nitric acid rather than pouring it all at once. |
| Formation of unexpected products (e.g., meta-nitroaniline) | - In nitration reactions, the highly acidic medium protonates the aniline's amino group to form the anilinium ion, which is a meta-director.[10][11] | - To obtain the para-nitro product, protect the amino group via acetylation before nitration. This forms acetanilide, which can then be nitrated and subsequently hydrolyzed to yield p-nitroaniline.[10] |
| Discoloration of aniline before use | - Aniline is susceptible to oxidation and will darken upon exposure to air and light. | - While slight discoloration may not significantly affect the hypergolic properties for demonstration purposes, for analytical or synthetic work, it is best to use purified (distilled) aniline. Store aniline in a cool, dark place under an inert atmosphere. |
Quantitative Data
The ignition delay is a critical parameter in hypergolic reactions, representing the time from initial contact of the reactants to the onset of ignition.[12] This delay can be influenced by several factors including temperature, pressure, and the chemical composition of the fuel and oxidizer.
| Fuel | Oxidizer | Temperature | Pressure | Average Ignition Delay (ms) |
| Aniline | Red Fuming Nitric Acid (16% NO₂, 3.5% H₂O) | 110°F (43°C) | Sea level to 94,000 ft altitude | 13 |
| Aniline | Red Fuming Nitric Acid (16% NO₂, 3.5% H₂O) | -95°F (-71°C) | Sea level to 94,000 ft altitude | 55 |
| Monomethylhydrazine (MMH) | White Fuming Nitric Acid (WFNA) | Ambient | Ambient | 19 - 22 |
| Monomethylhydrazine (MMH) | 90% Nitric Acid | Ambient | Ambient | 70 - 100 |
Data compiled from various sources.[8][13]
Experimental Protocols
Safe Demonstration of Aniline-Nitric Acid Hypergolic Reaction
Objective: To safely demonstrate the hypergolic ignition of aniline and red fuming nitric acid.
Materials:
-
Aniline (high purity)
-
Red Fuming Nitric Acid (RFNA)
-
Dropper pipettes
-
Small crystallizing dish or a similar non-reactive, heat-resistant container
-
Sand
-
Appropriate waste containers for aniline and nitric acid
Personal Protective Equipment (PPE):
-
Chemical splash goggles and a face shield[14]
-
Acid-resistant gloves (e.g., butyl rubber or Viton)
-
Flame-retardant lab coat
-
Closed-toe shoes
-
Ensure a safety shower and eyewash station are immediately accessible[6]
Procedure:
-
Preparation: This experiment must be conducted in a certified chemical fume hood with the sash positioned as low as possible to act as a barrier.
-
Place a layer of sand in the bottom of the crystallizing dish to absorb any excess reactants and contain the reaction.
-
Reactant Setup: Using a clean, designated pipette, carefully place a small pool (approximately 1-2 mL) of red fuming nitric acid in the center of the sand-filled dish.
-
Using a separate, clean pipette, draw up a small amount (approximately 1 mL) of aniline.
-
Initiation of Reaction: From a safe distance, but within the fume hood, carefully add one to two drops of aniline to the pool of nitric acid. DO NOT lean over the experimental setup.
-
Observe the reaction from behind the fume hood sash. Spontaneous ignition should occur.
-
Post-Reaction: Allow the reaction to fully subside and the setup to cool down before proceeding with cleanup.
-
Decontamination and Waste Disposal: Neutralize any remaining acid with a suitable agent like sodium bicarbonate.[15] All contaminated materials, including the sand and pipettes, must be disposed of as hazardous waste according to institutional guidelines. Do not mix nitric acid waste with organic waste.[15]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the safe demonstration of the aniline-nitric acid hypergolic reaction.
Emergency Spill Response Logic Diagram
Caption: Decision-making workflow for responding to a chemical spill in the laboratory.
References
- 1. youtube.com [youtube.com]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. youtube.com [youtube.com]
- 5. nj.gov [nj.gov]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. carlroth.com [carlroth.com]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
- 10. quora.com [quora.com]
- 11. collegedunia.com [collegedunia.com]
- 12. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. nbaa.org [nbaa.org]
- 15. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Technical Support Center: Synthesis of p-Nitroaniline
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of para-nitroaniline from aniline.
Frequently Asked Questions (FAQs)
Q1: Why can't aniline be directly nitrated to produce a high yield of p-nitroaniline?
A1: Direct nitration of aniline with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is problematic for two main reasons. Firstly, the amino group (-NH2) is highly susceptible to oxidation by nitric acid, which can lead to the formation of undesirable byproducts and even decomposition of the starting material.[1][2][3][4] Secondly, the strongly acidic conditions of the nitrating mixture protonate the amino group to form the anilinium ion (-NH3+). This ion is a meta-directing group, leading to the formation of a significant amount of m-nitroaniline alongside the ortho and para isomers, making purification difficult and lowering the yield of the desired p-nitroaniline.[5]
Q2: What is the purpose of the acetylation step in the synthesis of p-nitroaniline?
A2: The acetylation of aniline to form acetanilide is a crucial protection step.[3][6] The acetamido group (-NHCOCH3) in acetanilide is less activating than the amino group and is also sterically bulkier. This protection serves two key purposes: it prevents the oxidation of the nitrogen atom by the nitrating mixture and, due to its steric hindrance and electronic effects, it directs the incoming nitro group primarily to the para position, thus significantly increasing the yield of the desired p-nitroacetanilide intermediate.[5][6]
Q3: How are the ortho and para isomers of nitroacetanilide separated?
A3: The separation of o-nitroacetanilide and p-nitroacetanilide is typically achieved through recrystallization, most commonly with ethanol.[2][7][8] The ortho isomer is significantly more soluble in ethanol than the para isomer.[2][7] When the crude mixture is dissolved in hot ethanol and allowed to cool, the less soluble p-nitroacetanilide crystallizes out, while the more soluble o-nitroacetanilide remains in the filtrate.[7][8]
Q4: What is the mechanism of the final hydrolysis step?
A4: The final step is the hydrolysis of p-nitroacetanilide to p-nitroaniline, which is typically carried out under acidic conditions.[9][10] The mechanism involves the protonation of the carbonyl oxygen of the amide group by the acid catalyst. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[9][10][11] The resulting tetrahedral intermediate then undergoes rearrangement and elimination of acetic acid to yield the protonated p-nitroaniline, which is subsequently deprotonated to give the final product.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of acetanilide | Incomplete reaction; hydrolysis of acetic anhydride before reaction. | Ensure aniline is dry. Add acetic anhydride to the aniline/acetic acid mixture and heat gently to ensure the reaction goes to completion.[12] |
| Dark, tar-like substance formed during nitration | Reaction temperature was too high, leading to oxidation and side reactions. | Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture.[7][13] Add the nitrating mixture slowly and with constant stirring to dissipate heat effectively.[12] |
| Low yield of p-nitroacetanilide | Inadequate cooling during nitration, leading to the formation of more ortho isomer and oxidation byproducts. | Use an ice-salt bath to maintain a temperature below 20°C, ideally closer to 0-5°C, during the addition of the nitrating mixture.[7][13] |
| Final product is off-white or brownish instead of yellow | Incomplete hydrolysis of p-nitroacetanilide; presence of impurities. | Ensure the hydrolysis step is carried out for a sufficient amount of time under reflux to ensure complete conversion.[14][15] Recrystallize the final p-nitroaniline product from hot water or an ethanol/water mixture to remove impurities.[12][14][16] |
| Difficulty in filtering the final p-nitroaniline product | Crystals are too fine. | Allow the solution to cool slowly without disturbance to encourage the formation of larger crystals. After initial cooling, place the flask in an ice bath to maximize precipitation before filtration.[12] |
| Product contains a significant amount of o-nitroaniline | Inefficient separation of nitroacetanilide isomers. | Perform a careful recrystallization of the p-nitroacetanilide intermediate from ethanol. Ensure the minimum amount of hot solvent is used to dissolve the solid, and allow for slow cooling.[7][8] Column chromatography can also be used for more precise separation.[17][18] |
Experimental Protocols
Protocol 1: Acetylation of Aniline to Acetanilide
-
In a 250 mL flask, add 9 mL (approx. 0.1 mol) of aniline to 15 mL of glacial acetic acid.[3]
-
To this solution, add 15 mL of acetic anhydride.[3]
-
Attach a reflux condenser and heat the mixture to boiling for 10-15 minutes.[3]
-
Allow the reaction mixture to cool slightly before pouring it into a beaker containing approximately 50 mL of cold water and 40-50 g of crushed ice.[3]
-
Stir the mixture vigorously to precipitate the acetanilide.
-
Collect the crude acetanilide by vacuum filtration and wash it with cold water.[12]
-
Recrystallize the crude product from hot water to obtain pure acetanilide.
Protocol 2: Nitration of Acetanilide to p-Nitroacetanilide
-
In a 125 mL Erlenmeyer flask, dissolve 3.4 g of dry acetanilide in 4 mL of glacial acetic acid, warming gently if necessary.[12]
-
Cool the solution in an ice bath, then slowly add 5 mL of concentrated sulfuric acid. Keep the mixture in the ice bath.[12]
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.8 mL of concentrated nitric acid to 2.5 mL of cold concentrated sulfuric acid in an ice bath.[12]
-
Add the nitrating mixture dropwise to the cooled acetanilide solution with constant swirling. Maintain the reaction temperature between 20-25°C.[12]
-
After the addition is complete, let the mixture stand at room temperature for 40-60 minutes to allow the reaction to complete.[1][12]
-
Pour the reaction mixture onto 15-20 g of crushed ice in a beaker. A yellow precipitate of p-nitroacetanilide will form.[7]
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[12]
-
Recrystallize the crude product from hot ethanol to separate it from the more soluble ortho isomer.[7]
Protocol 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Place the recrystallized p-nitroacetanilide (approx. 0.7 g) in a round-bottom flask.[7]
-
Prepare a solution of 70% sulfuric acid by carefully adding 4 mL of concentrated sulfuric acid to 3 mL of water. Add this solution to the flask.[7]
-
Heat the mixture under reflux for 20-30 minutes, or until the solid has completely dissolved.[7][14]
-
Allow the solution to cool and then pour it into a beaker containing 20 mL of cold water.[7]
-
Neutralize the solution by slowly adding a sodium hydroxide solution until it is distinctly alkaline. A yellow precipitate of p-nitroaniline will form.[7][14][16]
-
Cool the mixture in an ice bath to ensure complete precipitation.[7]
-
Collect the p-nitroaniline by vacuum filtration and wash it with cold water.[16]
-
The product can be further purified by recrystallization from hot water or an ethanol-water mixture.[12][14][16]
Data Presentation
| Step | Reactants | Key Conditions | Typical Yield | Melting Point (°C) |
| Acetylation | Aniline, Acetic Anhydride, Glacial Acetic Acid | Reflux for 10-15 min | 85-95% | 113-115 |
| Nitration | Acetanilide, Conc. HNO₃, Conc. H₂SO₄ | 0-25°C, dropwise addition | 60-70% (para isomer) | 215-217 |
| Hydrolysis | p-Nitroacetanilide, 70% H₂SO₄ | Reflux for 20-30 min | 70-95% | 146-149 |
Visualizations
Caption: Workflow for the multi-step synthesis of p-nitroaniline.
Caption: Mechanism for the electrophilic nitration of acetanilide.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. youtube.com [youtube.com]
- 2. byjus.com [byjus.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. slideshare.net [slideshare.net]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. azom.com [azom.com]
- 14. prepchem.com [prepchem.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. Suggest a method to separate a mixture of ortho and para nitro aniline. a Distillation b Chromotography c Differential extraction d All of these [doubtnut.com]
- 18. Chromatography Separation Of Ortho And P-Nitro Aniline - 284 Words | Bartleby [bartleby.com]
Navigating the Selective Nitration of Aniline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Direct nitration of aniline is a notoriously challenging reaction, often leading to a mixture of unwanted byproducts and oxidation. To achieve selective nitration, particularly at the para-position, protection of the highly reactive amino group is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers in successfully blocking the amino group of aniline for controlled nitration.
Troubleshooting Guide: Common Issues and Solutions in Aniline Protection and Nitration
This guide addresses specific problems that may be encountered during the experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of acetanilide during protection step. | Incomplete reaction due to insufficient heating or reaction time. Hydrolysis of acetic anhydride. | Ensure the reaction mixture is gently warmed to completely dissolve the aniline. Use fresh acetic anhydride. Extend the reaction time if necessary. |
| Nitration reaction mixture turns dark brown or black. | Oxidation of the aniline or acetanilide due to excessive temperature. | Maintain a low temperature (0-10°C) throughout the addition of the nitrating mixture. Add the nitrating mixture slowly and dropwise with vigorous stirring. |
| Product does not precipitate upon pouring the reaction mixture onto ice. | Product may be too soluble in the aqueous acidic solution. Insufficient product formation. | Add a small amount of seed crystals to induce crystallization. If the product is suspected to be oily, try scratching the inside of the beaker with a glass rod. Extraction with an organic solvent like ethyl acetate may be necessary. |
| The isolated p-nitroacetanilide is yellow or orange instead of pale yellow/white. | Presence of the o-nitroacetanilide isomer or unreacted starting material. Contamination with p-nitroaniline due to accidental hydrolysis. | Recrystallize the crude product from ethanol. The p-nitroacetanilide is less soluble and will crystallize out, leaving the more soluble o-isomer in the mother liquor.[1] Avoid excessive heating during workup to prevent hydrolysis. |
| Low yield of p-nitroaniline after hydrolysis. | Incomplete hydrolysis. Decomposition of the product during prolonged heating or at high temperatures. | Ensure complete dissolution of the p-nitroacetanilide in the acidic solution. Monitor the reaction by TLC. Avoid excessive heating and prolonged reaction times. |
| Difficulty in separating ortho and para isomers. | Similar solubility profiles in the chosen recrystallization solvent. | Recrystallization from ethanol is the most common method as p-nitroacetanilide is significantly less soluble than o-nitroacetanilide.[1] For the final nitroaniline products, column chromatography can be an effective separation technique. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of aniline before nitration?
A1: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is problematic for two main reasons. Firstly, the amino group is highly susceptible to oxidation by nitric acid, leading to the formation of tarry by-products and a low yield of the desired nitro product.[2] Secondly, in the strongly acidic medium, the amino group gets protonated to form the anilinium ion (-NH3+). This positively charged group is a meta-director, leading to a significant amount of m-nitroaniline, in addition to the expected ortho and para isomers.[3] Protecting the amino group, typically as an acetamide (acetanilide), deactivates it slightly, preventing oxidation and directing the nitration primarily to the para position due to steric hindrance at the ortho position.[4][5]
Q2: What is the most common protecting group for this reaction and why?
A2: The acetyl group (-COCH3) is the most widely used protecting group for the nitration of aniline. The protection is achieved by reacting aniline with acetic anhydride to form acetanilide. This amide is stable under the nitrating conditions and the acetyl group is a moderate activating group, directing substitution to the ortho and para positions. The bulkiness of the acetyl group sterically hinders the ortho positions, favoring the formation of the para isomer.[4] Furthermore, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group after nitration.[6]
Q3: What are the typical yields and ortho/para isomer ratios for the nitration of acetanilide?
A3: The nitration of acetanilide typically yields p-nitroacetanilide as the major product. The para isomer can be obtained in yields of up to 90%, with the ortho isomer being the minor product.[7] The exact ratio can be influenced by reaction conditions such as temperature and the specific nitrating agent used.
Q4: Are there any alternative protecting groups for aniline nitration?
A4: Yes, other protecting groups can be used. The formyl group (-CHO) is another option, which can be introduced by reacting aniline with formic acid. Similar to the acetyl group, it directs nitration to the para position. Sulfonamide protecting groups, such as the tosyl group (-SO2C7H7), can also be employed. Carbamate protecting groups like Boc (tert-butyloxycarbonyl) have also been used for the nitration of anilines.[8] The choice of protecting group may depend on the specific requirements of the overall synthetic route and the desired reactivity.
Data Presentation: Comparison of Protecting Groups for Aniline Nitration
The following table summarizes the effectiveness of different protecting groups for the selective nitration of aniline, focusing on the yield of the para-nitro product.
| Protecting Group | Reagents for Protection | Typical Yield of p-Nitro Product | Deprotection Conditions | Reference |
| Acetyl (-COCH3) | Acetic anhydride | ~90% (p-nitroacetanilide) | Acid or base hydrolysis (e.g., HCl or NaOH) | [7] |
| Formyl (-CHO) | Formic acid | High (qualitative) | Acid or base hydrolysis | [9] |
| Tosyl (-SO2C7H7) | p-Toluenesulfonyl chloride | Good (qualitative) | Strong acid (e.g., HBr in acetic acid) | [10] |
| Boc (-COOC(CH3)3) | Di-tert-butyl dicarbonate | Good (qualitative) | Acid (e.g., TFA or HCl) | [8] |
Experimental Protocols
Protection of Aniline: Synthesis of Acetanilide
-
Reagents: Aniline, Acetic Anhydride, Sodium Acetate, Hydrochloric Acid, Water.
-
Procedure:
-
In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.
-
Add a solution of sodium acetate in water.
-
To this mixture, add acetic anhydride dropwise with constant stirring.
-
Continue stirring for 10-15 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization of acetanilide.
-
Filter the crude acetanilide, wash with cold water, and dry.
-
Recrystallize from hot water to obtain pure acetanilide.
-
Nitration of Acetanilide: Synthesis of p-Nitroacetanilide
-
Reagents: Acetanilide, Glacial Acetic Acid, Concentrated Sulfuric Acid, Concentrated Nitric Acid.
-
Procedure:
-
Dissolve acetanilide in glacial acetic acid by gentle warming.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid.
-
In a separate beaker, prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C with constant stirring.[11]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.
-
Filter the product, wash thoroughly with cold water to remove any residual acid, and dry.
-
Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[1]
-
Deprotection of p-Nitroacetanilide: Synthesis of p-Nitroaniline
-
Reagents: p-Nitroacetanilide, Concentrated Sulfuric Acid, Water, Sodium Hydroxide solution.
-
Procedure:
-
Place p-nitroacetanilide in a round-bottom flask.
-
Add a solution of concentrated sulfuric acid in water.
-
Heat the mixture under reflux for 20-30 minutes until the solid dissolves completely.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with a sodium hydroxide solution until it is alkaline, which will precipitate the p-nitroaniline as a yellow solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Filter the p-nitroaniline, wash with cold water, and dry.
-
Visualizations
Caption: Workflow for the selective para-nitration of aniline.
References
- 1. byjus.com [byjus.com]
- 2. A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. ivypanda.com [ivypanda.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. p-Toluenesulfonamides [organic-chemistry.org]
- 11. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
Issues with aniline nitrate solubility during crystallization
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crystallization of aniline nitrate.
Troubleshooting Guide
This guide is designed to help you resolve specific problems you may encounter during your this compound crystallization experiments.
| Issue | Potential Cause | Recommended Solution |
| This compound does not crystallize upon cooling. | The solution is not supersaturated; too much solvent was used. | Reheat the solution and evaporate a portion of the solvent to increase the concentration of this compound. Allow it to cool again.[1] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[2][3] | |
| The presence of impurities is inhibiting crystal nucleation. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of this compound.[4] | |
| Crystallization happens too quickly, resulting in small or impure crystals. | The solution is too concentrated. | Add a small amount of additional hot solvent to the solution to slightly decrease the saturation level.[1] |
| The cooling rate is too fast. | Ensure a slow and gradual cooling process. Insulate the flask to slow down heat loss. | |
| The resulting crystals are discolored (e.g., yellow or brown). | Presence of colored impurities from the starting materials or oxidation of aniline. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that using too much charcoal can reduce your yield.[1] Aniline is known to darken upon exposure to air and light.[5][6] |
| Low yield of this compound crystals. | A significant amount of this compound remains dissolved in the mother liquor due to using too much solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the this compound.[2] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Loss of product during transfer steps. | Ensure all equipment is rinsed with a small amount of the cold solvent to recover any adhering crystals. | |
| Oily precipitate forms instead of crystals. | The solubility of this compound in the chosen solvent is too high, even at low temperatures. | Consider using a different solvent or a solvent mixture. A good crystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] |
| The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. | Purify the crude this compound using a different method, such as column chromatography, before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water at different temperatures?
Q2: What are suitable solvents for the crystallization of this compound?
A good solvent for recrystallization is one in which this compound is very soluble at high temperatures and has low solubility at low temperatures.[7] Water is a common solvent for the crystallization of salts. Organic solvents in which aniline is soluble, such as ethanol, acetone, and chloroform, could also be considered, potentially in mixtures with an anti-solvent.[5][8]
Q3: How does pH affect the solubility of this compound?
This compound is the salt of a weak base (aniline) and a strong acid (nitric acid). In acidic conditions, the anilinium ion (C6H5NH3+) is formed, which is highly soluble in water.[5] Therefore, maintaining a sufficiently acidic pH can help keep the this compound dissolved in the aqueous phase.
Q4: My aniline starting material is dark. Will this affect my crystallization?
Yes, the dark color indicates the presence of oxidized impurities.[5][6] These impurities can be carried through to the final product, resulting in discolored crystals. It is advisable to purify the aniline, for example, by distillation, before use or to use a decolorizing agent like activated charcoal during the crystallization process.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot deionized water in an Erlenmeyer flask. Heat the solution gently on a hot plate, stirring continuously until all the solid has dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum or in a desiccator.
Protocol 2: Two-Solvent Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound is readily soluble (e.g., ethanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether), ensuring the two solvents are miscible.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (ethanol).
-
Addition of Anti-solvent: While the solution is still warm, slowly add the "poor" solvent (diethyl ether) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the solvent mixture for washing.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
Technical Support Center: Degradation of Aniline Nitrate Under Denitrification Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of aniline nitrate under denitrification conditions.
Frequently Asked Questions (FAQs)
Q1: Is the biodegradation of aniline possible under denitrification conditions?
A1: Yes, studies have shown that aniline can be biodegraded under denitrification conditions. The degradation is dependent on the presence of nitrate as an electron acceptor. In the absence of nitrate, the concentration of aniline may remain unchanged. The process is microbial, involving deamination as a key step.[1]
Q2: What is the proposed degradation pathway of aniline under anaerobic/denitrifying conditions?
A2: While the complete pathway under strictly denitrifying conditions is still an area of active research, evidence suggests a pathway involving the formation of benzoic acid as a key intermediate.[2] This is distinct from the aerobic pathway, which typically proceeds through catechol.[2][3] The proposed anaerobic pathway involves the initial conversion of aniline to intermediates that are subsequently transformed into benzoic acid, which then enters the benzoate degradation pathway.[2]
Q3: What are the main intermediates identified during anaerobic aniline degradation?
A3: Under general anaerobic conditions, key intermediates identified include benzoic acid.[2] In contrast, aerobic degradation pathways of aniline are known to produce catechol, cis,cis-muconic acid, and beta-ketoadipic acid.[3] Researchers should be aware of the expected intermediates based on the specific redox conditions of their experiment.
Q4: What analytical methods are suitable for monitoring aniline and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the determination of aniline and its derivatives in aqueous media.[4][5] HPLC is often preferred as it does not typically require a derivatization step for these polar and thermolabile compounds.[5] For enhanced sensitivity, especially at low concentrations, online Solid-Phase Extraction (SPE) coupled with HPLC can be utilized.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No aniline degradation observed, or degradation is very slow. | Absence or insufficient concentration of nitrate. | Ensure that nitrate is supplied in sufficient quantities to act as the electron acceptor for denitrification. A concentration of 50 mg/L has been shown to be effective. |
| Inhibition by high concentrations of nitrate. | While nitrate is necessary, excessively high concentrations (e.g., 300-400 mg/L) can inhibit aniline degradation. Optimize the nitrate concentration in your experimental setup. | |
| Presence of inhibitory organic matter. | External or internal organic matter in the experimental matrix (e.g., sediment, sludge) can inhibit aniline degradation, especially at high nitrate concentrations. Consider pretreating your matrix to remove excess organic matter or running controls to assess its impact. | |
| Lack of acclimated microbial consortium. | The microbial community may require an acclimation period to develop the necessary enzymatic machinery for aniline degradation. Ensure a sufficient acclimation phase in your experimental design. | |
| Unexpected intermediates are detected, or expected intermediates are absent. | Presence of micro-aeration or oxygen intrusion. | Even small amounts of oxygen can lead to the formation of aerobic degradation byproducts like catechol. Ensure strict anaerobic conditions are maintained throughout the experiment. Flushing with an inert gas like N2 is crucial. |
| The microbial consortium utilizes an alternative degradation pathway. | The specific microbial community present will dictate the metabolic pathway. Characterize the microbial population to understand its metabolic potential. | |
| Poor recovery of aniline or its metabolites during analysis. | Inadequate extraction efficiency. | Optimize the extraction method. For aqueous samples, liquid-liquid extraction with methylene chloride at pH 11 has been shown to be effective.[4] For complex matrices, solid-phase extraction (SPE) may be necessary.[5] |
| Analyte instability. | Some aniline metabolites can be unstable. Analyze samples as quickly as possible after collection and store them appropriately (e.g., at 4°C).[4] | |
| High variability in replicate experiments. | Heterogeneity of the inoculum source. | Ensure the inoculum (e.g., sediment, sludge) is well-homogenized before dispensing into experimental units to minimize variability between replicates. |
| Inconsistent experimental conditions. | Maintain consistent temperature, pH, and substrate concentrations across all replicates. |
Quantitative Data Summary
Table 1: Influence of Nitrate and Organic Matter on Aniline Degradation
| Condition | Aniline Degradation | Reference |
| No nitrate present | No significant degradation | |
| 50 mg/L nitrate added | Degradation observed | |
| 300-400 mg/L nitrate in raw sediments | Inhibition of degradation | |
| 50 mg/L nitrate with external organic matter | Accelerated degradation | |
| 300-400 mg/L nitrate with organic matter removed | Inhibition still observed |
Experimental Protocols
Microcosm Setup for Aniline Degradation under Denitrification
This protocol is based on the methodology described for studying aniline degradation in riverbed sediments.
-
Preparation of Microcosms:
-
In appropriate bottles (e.g., serum bottles), add 20 g of sediment and 800 ml of groundwater or a defined mineral medium.
-
Spike the microcosms with a known concentration of this compound.
-
Add the desired concentration of a nitrate source (e.g., potassium nitrate).
-
Include other reagents as required for specific experimental arms (e.g., organic matter, metal oxides).
-
-
Establishing Anaerobic Conditions:
-
Flush the headspace of each bottle with N2 gas for at least 30 minutes to remove oxygen.
-
Seal the bottles with appropriate stoppers and crimp caps to maintain anoxia.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature.
-
-
Sampling:
-
At regular time intervals, withdraw aqueous samples from the microcosms using a sterile, N2-flushed syringe.
-
Filter the samples immediately to remove suspended solids.
-
-
Analysis:
-
Analyze the filtered samples for aniline, nitrate, and potential intermediates using HPLC or GC.
-
Chemical Oxygen Demand (COD) can also be measured to monitor overall organic matter degradation.
-
HPLC Analysis of Aniline and its Metabolites
This is a general protocol synthesized from multiple sources for the analysis of aniline and its potential degradation products.[6][7][8]
-
Instrumentation:
-
A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV or Photodiode Array (PDA) detector.
-
-
Column:
-
A reversed-phase C18 or C8 column is commonly used.
-
-
Mobile Phase:
-
A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or acetate buffer). The exact ratio will depend on the specific separation required.
-
-
Detection:
-
Set the detector wavelength to the absorbance maximum of the analytes of interest. Aniline has a strong absorbance around 254 nm.
-
-
Sample Preparation:
-
Aqueous samples may be directly injected after filtration.
-
For complex matrices or low concentrations, a pre-concentration step using Solid-Phase Extraction (SPE) may be necessary.[5]
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations for aniline and any expected intermediates.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Aniline nitrate stability and storage conditions
This guide provides essential information on the stability and storage of aniline nitrate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a salt formed from the weak base aniline and the strong acid nitric acid. Its stability is influenced by several factors, including temperature, light, humidity, and the presence of contaminants. While stable under recommended storage conditions, it can decompose over time or with improper handling.[1][2] The aniline component is known to be sensitive to oxidation and polymerization, which can be accelerated by exposure to air and light, leading to discoloration (yellow to brown).[2][3][4]
Q2: What are the optimal storage conditions for this compound?
To ensure maximum stability and shelf life, this compound should be stored in a cool, dry, and dark place.[5][6] A well-ventilated area is also crucial.[5][7] The container should be tightly sealed to prevent moisture absorption and exposure to air.[5][8] For enhanced stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]
Q3: What signs of degradation should I look for in my this compound sample?
The most common sign of degradation is a change in color from white or off-white to yellow or brown.[2][4] Other indicators may include a change in texture, the presence of an unusual odor, or decreased solubility in solvents where it is typically soluble.
Q4: Is this compound hygroscopic?
Yes, this compound is expected to be hygroscopic, meaning it can absorb moisture from the atmosphere.[3][10] This can lead to clumping and may accelerate decomposition. Therefore, it is critical to store it in a tightly sealed container in a dry environment.
Q5: What are the primary decomposition products of this compound?
Upon thermal decomposition, this compound is expected to break down into various volatile organic compounds and nitrogen oxides (NOx).[1] The decomposition process likely involves an initial proton transfer from the anilinium ion to the nitrate ion, regenerating aniline and nitric acid, which then undergo further reactions.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) | Exposure to light, air (oxidation), or elevated temperatures. | Store the compound in an amber or opaque, tightly sealed container in a cool, dark place. Consider storage in a desiccator or under an inert atmosphere. |
| Poor Solubility | Degradation or presence of impurities. The compound may have absorbed moisture, leading to hydrolysis or polymerization of the aniline moiety. | Use a fresh batch of this compound. If that is not possible, attempt to purify the compound by recrystallization, though this may not be feasible for extensively degraded samples. |
| Inconsistent Experimental Results | The use of a partially degraded sample. Inaccurate weighing due to moisture absorption. | Always use a fresh, properly stored sample for critical experiments. Equilibrate the container to room temperature before opening to minimize moisture condensation. Verify the purity of your sample using analytical techniques like HPLC or melting point determination. |
| Unexpected Exothermic Reaction | Contamination with incompatible materials, such as strong oxidizing agents, bases, or certain metals.[11] | Ensure all glassware is clean and dry. Avoid contact with incompatible materials. Refer to the Safety Data Sheet (SDS) for a comprehensive list of incompatibilities. |
Summary of Stability and Storage Data
| Parameter | Recommendation/Value | Source(s) |
| Storage Temperature | Cool, ambient temperature (e.g., 15-25°C) is generally recommended. For long-term stability of anilines, 4°C is suggested. | [2][5] |
| Light Exposure | Avoid direct light. Store in a dark place or use light-resistant containers. | [6][8] |
| Atmosphere | Store in a tightly sealed container. For optimal stability, store under an inert gas like nitrogen or argon. | [5][9] |
| Humidity | Store in a dry environment or in a desiccator to prevent moisture absorption. | [12] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and certain metals like iron, zinc, and aluminum. | [7][11][12] |
| Decomposition Temperature | The parent compound, aniline, decomposes at temperatures above 190°C. Metal nitrates generally decompose below 400°C. Specific data for this compound is not readily available, but thermal decomposition is a known hazard. | [3][13][14] |
Experimental Protocol: Stability Assessment of this compound via HPLC
This protocol outlines a method to assess the stability of this compound under accelerated conditions.
1. Objective: To determine the degradation of an this compound sample over time when exposed to elevated temperature and light.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Reference standard of pure this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled oven
-
UV light source
3. Experimental Workflow:
Caption: Experimental workflow for this compound stability testing.
4. Procedure:
-
Standard Preparation: Accurately prepare a stock solution of the this compound reference standard in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). Create a series of dilutions for a calibration curve.
-
Sample Preparation (Time Zero): Prepare a solution of the this compound test sample at the same concentration as one of the calibration standards.
-
Stress Conditions: Place accurately weighed solid samples of this compound in two separate, sealed, transparent vials. Place one vial in an oven at 40°C and the other under a UV light source at ambient temperature.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient (e.g., starting with 95% water with 0.1% formic acid and ramping up to 95% acetonitrile with 0.1% formic acid).
-
Set the UV detector to a wavelength appropriate for aniline (e.g., 254 nm).
-
Inject the "Time Zero" sample and the calibration standards.
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week), remove a small amount of the stressed samples, prepare solutions as in the "Time Zero" step, and inject them into the HPLC.
-
-
Data Analysis:
-
For each chromatogram, identify and integrate the peak corresponding to this compound.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
Using the peak area from the "Time Zero" sample as 100%, calculate the percentage of remaining this compound in the stressed samples at each time point.
-
5. Interpretation: A significant decrease in the peak area of this compound and the emergence of new peaks over time indicate instability under the tested stress conditions. This data can be used to estimate the shelf life and inform optimal storage recommendations.
Factors Influencing this compound Stability
Caption: Factors promoting the degradation of this compound.
References
- 1. This compound | 542-15-4 | Benchchem [benchchem.com]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. sia-toolbox.net [sia-toolbox.net]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ia801502.us.archive.org [ia801502.us.archive.org]
- 11. nj.gov [nj.gov]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. echemi.com [echemi.com]
- 14. US4141963A - Thermal decomposition of metal nitrates - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Aniline Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude aniline nitrate products, which typically result from the nitration of aniline and contain a mixture of nitroaniline isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound product?
A crude product from the nitration of aniline typically contains a mixture of ortho (o), meta (m), and para (p) isomers of nitroaniline.[1][2] The distribution of these isomers is highly dependent on the reaction conditions, particularly the acidity of the medium. In a strongly acidic medium, aniline is protonated to form the anilinium ion, which is a meta-directing group, leading to a significant amount of m-nitroaniline alongside the o- and p-isomers.[1][2][3] Other impurities can include unreacted aniline, dinitroanilines, and tarry oxidation byproducts.[4][5]
Q2: What are the primary methods for purifying crude nitroaniline mixtures?
The most common laboratory techniques for purifying crude nitroaniline mixtures are:
-
Recrystallization: This method leverages the differences in solubility of the nitroaniline isomers in various solvents. It is particularly effective for isolating the p-nitroaniline isomer.[6][7][8][9]
-
Column Chromatography: This technique is used to separate the different isomers from each other based on their differential adsorption to a stationary phase.[10]
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): While primarily analytical techniques to assess purity, they can be used on a preparative scale to separate small quantities of isomers.[11][12][13]
Q3: How can I separate o-nitroaniline from p-nitroaniline?
The separation of o- and p-nitroaniline can be achieved through recrystallization. p-Nitroaniline is generally less soluble in solvents like ethanol than o-nitroaniline. By dissolving the crude mixture in hot ethanol and allowing it to cool slowly, the p-nitroaniline will crystallize out, while the o-nitroaniline remains in the solution.[6] Column chromatography is another effective method for separating these isomers.[10]
Q4: My purified this compound product is colored. What does this indicate and how can I decolorize it?
Freshly purified aniline and its derivatives are often light-colored or colorless.[5] A yellow, red, or brown coloration typically indicates the presence of oxidized impurities or residual starting materials.[5] Decolorization can often be achieved during recrystallization by adding activated carbon to the hot solution before filtration. The activated carbon adsorbs the colored impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | - The chosen solvent is too effective, and the product remains in the mother liquor.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Product is still impure after recrystallization (as determined by TLC or melting point) | - Inefficient removal of isomers with similar solubility.- The cooling process was too rapid, trapping impurities in the crystals. | - Perform a second recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.- Consider using column chromatography for better separation.[10] |
| No crystals form upon cooling | - The solution is too dilute.- The product is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then try cooling again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Change the solvent system to one in which the product is less soluble. |
| Oily precipitate forms instead of crystals | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities can lower the melting point of the mixture. | - Use a lower-boiling solvent for recrystallization.- Try to "oil out" the product by adding a solvent in which it is insoluble to the oily layer. |
| Streaking or overlapping spots on TLC plate | - The sample is too concentrated.- The chosen solvent system is not optimal for separation. | - Dilute the sample before spotting it on the TLC plate.- Experiment with different solvent systems of varying polarities to achieve better separation of the spots.[11][12] |
Quantitative Data on Purification Methods
The efficiency of purification can be assessed by the yield of the purified product and its purity, often determined by melting point analysis or HPLC. The following table summarizes typical outcomes for common purification methods for a crude mixture of o- and p-nitroaniline.
| Purification Method | Target Isomer | Typical Yield (%) | Typical Purity (%) | Notes |
| Recrystallization (Ethanol/Water) | p-Nitroaniline | 70-85 | >98 | Highly effective for isolating the less soluble p-isomer.[8][9] |
| Recrystallization (Ethanol) | p-Nitroaniline | 60-75 | >99 | The o-isomer remains in the filtrate.[6] |
| Column Chromatography | o- and p-Nitroaniline | 50-70 (for each isomer) | >99 | Allows for the separation of both isomers from the same sample. |
Experimental Protocols
Protocol 1: Recrystallization of p-Nitroaniline from a Crude Mixture
This protocol is designed to isolate p-nitroaniline from a crude mixture containing both o- and p-isomers.
-
Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of a 1:1 ethanol/water mixture and heat the suspension to boiling while stirring. Continue adding small portions of the hot solvent until the solid material is completely dissolved.[8][9]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation and Drying: Collect the bright yellow crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of cold ethanol/water mixture. Allow the crystals to dry completely in the air or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value for p-nitroaniline (146-149 °C). Analyze the purity using TLC or HPLC.[11]
Protocol 2: Separation of o- and p-Nitroaniline using Column Chromatography
This protocol outlines the separation of o- and p-nitroaniline isomers using column chromatography.
-
Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, using a non-polar solvent such as hexane as the eluent.
-
Sample Loading: Dissolve a small amount of the crude nitroaniline mixture in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the non-polar solvent. The less polar o-nitroaniline will travel down the column faster than the more polar p-nitroaniline.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis of Fractions: Analyze the collected fractions using TLC to determine which fractions contain the pure o-nitroaniline and which contain the pure p-nitroaniline.
-
Solvent Evaporation: Combine the pure fractions of each isomer and evaporate the solvent to obtain the purified solid products.[10]
Visual Workflow and Logical Relationships
Caption: Workflow for the purification and analysis of crude this compound.
References
- 1. testbook.com [testbook.com]
- 2. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. (A) In the direct nitration of aniline significant amount of m-nitro aniline is formed.(R) In Anilinium ion NH3+group shows only negative inductive effect but not positive mesomeric effect. [infinitylearn.com]
- 4. researchgate.net [researchgate.net]
- 5. chempanda.com [chempanda.com]
- 6. studylib.net [studylib.net]
- 7. prepchem.com [prepchem.com]
- 8. youtube.com [youtube.com]
- 9. azom.com [azom.com]
- 10. studylib.net [studylib.net]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. PPT - Experiment 4: PowerPoint Presentation, free download - ID:6057880 [slideserve.com]
Optimizing reagent concentrations for aniline diazotization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reagent concentrations for aniline diazotization.
Troubleshooting Guide
This guide addresses common issues encountered during the diazotization of aniline.
| Question | Answer |
| Why is my reaction mixture turning dark or forming a black oily product? | This often indicates that the temperature of the reaction has exceeded the optimal 0-5°C range.[1][2] At higher temperatures, the diazonium salt becomes unstable and decomposes, leading to the formation of phenol and other byproducts, which can appear as a dark, oily mixture.[1][2] Solution: Ensure your reaction vessel is adequately submerged in an ice bath and that the sodium nitrite solution is added slowly to control the exothermic reaction and maintain the temperature below 5°C.[1] |
| My product yield is low. What are the likely causes? | Low yield can result from several factors: 1. Inadequate Temperature Control: As mentioned, temperatures above 5°C cause decomposition of the desired diazonium salt.[2] 2. Insufficient Acid: An excess of acid, typically hydrochloric acid, is crucial to prevent the newly formed diazonium salt from coupling with unreacted aniline, which forms a diazoamino compound byproduct.[3][4] 3. Incorrect Reagent Stoichiometry: The molar ratio of aniline to sodium nitrite is critical. While theoretically a 1:1 ratio is needed, in practice, a slight excess of sodium nitrite may be used to ensure complete conversion of the aniline.[5] However, a large excess should be avoided. |
| How do I know if the diazotization is complete? | A common method to check for the completion of the reaction is to test for the presence of a slight excess of nitrous acid. This is done by spotting the reaction mixture onto starch-iodide paper.[6] A blue-black color indicates the presence of excess nitrous acid, signifying that all the aniline has reacted.[6] |
| What should I do if I have excess nitrous acid at the end of the reaction? | Excess nitrous acid can sometimes interfere with subsequent coupling reactions. It can be removed by the addition of a small amount of urea or sulfamic acid.[4] These compounds react with nitrous acid to produce nitrogen gas, carbon dioxide, and water. |
| The diazonium salt solution is not clear. Is this a problem? | The diazonium salt solution should ideally be a clear, pale yellow solution. If it is cloudy or contains a precipitate, it could indicate the presence of insoluble byproducts or unreacted starting material. This may be due to impure aniline or incorrect acid concentration. |
| Can I use an acid other than hydrochloric acid? | Yes, other strong acids like sulfuric acid can be used.[7] The choice of acid can influence the stability of the resulting diazonium salt. The counter-ion from the acid (e.g., chloride from HCl) will be associated with the diazonium cation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for aniline diazotization?
The optimal temperature for the diazotization of aniline is between 0°C and 5°C.[1][2][8] This low temperature is critical for the stability of the resulting diazonium salt.[2] Above this temperature range, the diazonium salt will decompose, often leading to the formation of phenol and nitrogen gas.[1][2]
Q2: What is the ideal molar ratio of reagents?
While the stoichiometric reaction between aniline and nitrous acid is 1:1, it is common practice to use an excess of acid. A typical molar ratio is 1 mole of aniline to 2.5-3 moles of hydrochloric acid and 1-1.2 moles of sodium nitrite. The excess acid helps to keep the aniline in solution as its hydrochloride salt and prevents the formation of diazoamino compounds.[3][4]
Q3: Why is nitrous acid generated in situ?
Nitrous acid is unstable and decomposes readily.[1] Therefore, it is always prepared fresh in the reaction mixture (in situ) by the reaction of a stable salt, typically sodium nitrite, with a strong acid like hydrochloric acid.[1][8]
Q4: What are the visual signs of a successful diazotization reaction?
A successful diazotization reaction typically results in a clear, pale yellow solution of the benzene diazonium salt. The reaction mixture should be free of dark colors or oily precipitates, which would indicate decomposition or side reactions.[1]
Q5: How can I purify the diazonium salt?
Diazonium salts are generally unstable and are often explosive when isolated as solids.[1] For this reason, they are almost always used as solutions immediately after their preparation without isolation or purification.[9]
Data Presentation
The following table summarizes typical reagent concentrations and ratios for aniline diazotization from various experimental protocols.
| Aniline Derivative | Aniline (mmol) | Acid | Acid (mmol) | Sodium Nitrite (mmol) | Temperature (°C) | Notes |
| Aniline | ~48 | Concentrated HCl | ~117 | ~58 | < 5 | Used for synthesis of aniline yellow.[10] |
| p-Nitroaniline | 1.06 | p-Toluenesulfonic Acid | 1.06 | 1.06 | 0 | Grinding method.[5] |
| Aniline | ~10.7 | Concentrated HCl | ~53.5 | ~11.6 | 0-5 | For preparation of 1-phenyl-azo-2-naphthol.[9] |
| 4-Chloroaniline | 1.00 | 1 N HCl | 4.00 | 2.00 (from NO) | Room Temp. | Diazotization with nitrogen monoxide.[11] |
| Aniline | 0.0022 | Hydrochloric Acid | - | 0.0022 | 0-5 | H+ concentration maintained at 0.32-1.72 mol/L.[4] |
Experimental Protocols
Protocol 1: General Diazotization of Aniline
This protocol is a standard method for the preparation of a benzene diazonium chloride solution.
-
Dissolve aniline in an excess of dilute hydrochloric acid (e.g., 1 part aniline to 2.5-3 parts acid by molar ratio) in a beaker.
-
Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.[1]
-
Prepare a solution of sodium nitrite in water (approximately 1 to 1.1 molar equivalents to the aniline). Also, cool this solution in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution while continuously stirring and monitoring the temperature to ensure it does not rise above 5°C.[1]
-
After the addition is complete, the reaction mixture can be tested for the presence of a slight excess of nitrous acid using starch-iodide paper. A blue-black color indicates the reaction is complete.[6]
-
The resulting clear solution of benzenediazonium chloride is now ready for use in subsequent reactions and should be used promptly.[9]
Visualizations
Caption: Chemical pathway of aniline diazotization.
Caption: Experimental workflow for aniline diazotization.
Caption: Troubleshooting logic for common diazotization issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. quora.com [quora.com]
- 3. In diazotization reaction of aniline with \\[{\\rm{NaN}}{{\\rm{O}}_2}\\] and HCl, an excess of HCl is used to: A) suppress the formation of acetanilide B) suppress the concentration of free aniline available for couplingC) maintain the pH of the reactionD) prevent the formation of anilinium ion [vedantu.com]
- 4. US20170073303A1 - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aniline Nitrate Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the scale-up of aniline nitrate production.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for producing this compound?
This compound is formed through a straightforward acid-base reaction where the amino group of aniline is protonated by nitric acid.[1] The reaction is exothermic and results in the formation of the anilinium nitrate salt (C₆H₅NH₃⁺NO₃⁻).[1]
Q2: Why is the direct nitration of aniline to produce nitroaniline derivatives so challenging, especially during scale-up?
Direct nitration of aniline using a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is problematic for several reasons:
-
Protonation: Aniline's basic amino group (-NH₂) reacts with the strong acids to form the anilinium ion (-NH₃⁺).[2][3]
-
Deactivation: The anilinium ion is a strongly deactivating group and is meta-directing, leading to significant amounts of the undesired meta-nitroaniline (up to 47%).[2][4]
-
Oxidation: Nitric acid is a strong oxidizing agent and can oxidize aniline, leading to the formation of tar-like byproducts and a complex, difficult-to-purify product mixture.[3][5]
-
Exothermic Reaction: The reaction is highly exothermic and can become violent and difficult to control, posing a significant safety risk on a larger scale.[3][6]
Q3: What are the primary safety concerns when scaling up this process?
Scaling up nitration reactions presents considerable safety risks.[7] Key concerns include:
-
Thermal Runaway: The high exothermicity of the reaction can lead to a rapid increase in temperature and pressure if not managed effectively, potentially causing a runaway reaction.[6]
-
Explosive Mixtures: The nitrating agents and some intermediates can be explosive.[6][7] For instance, if acetic anhydride is used for amine protection, it can react with nitric acid to form potentially explosive acetyl nitrate.[6]
-
Corrosive and Toxic Materials: Aniline, nitric acid, and sulfuric acid are all corrosive and toxic.[8] Aniline is toxic if inhaled, ingested, or absorbed through the skin and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[8][9]
Q4: What is a common strategy to overcome the challenges of direct aniline nitration?
A widely used strategy is to protect the amino group by converting it into an amide, such as acetanilide, before nitration.[2] This approach involves three main steps:
-
Acetylation: The amino group of aniline is reacted with a reagent like acetic anhydride to form acetanilide. This makes the group less basic and activating.
-
Nitration: The acetanilide is then nitrated. The bulky acetyl group sterically hinders the ortho positions, leading to the para-isomer as the major product.
-
Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the desired p-nitroaniline.[2]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Q: We are experiencing a low yield of p-nitroaniline when attempting to scale up our nitration process. What are the likely causes and solutions?
A: Low yield during the scale-up of aniline nitration is a common issue, often stemming from side reactions and improper reaction control.
Possible Causes:
-
Direct Nitration Issues: If you are attempting direct nitration, a significant portion of your product is likely the meta-isomer, along with oxidation byproducts.[2][4]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.
-
Poor Temperature Control: Temperatures that are too high can favor the formation of unwanted byproducts and decomposition, while temperatures that are too low can slow the reaction rate excessively.[7]
Solutions:
-
Implement a Protection Strategy: Use an acetylating agent to protect the amine group before nitration. This will direct the substitution to the para position and minimize oxidation.
-
Optimize Reaction Temperature: Carefully control the temperature during the addition of the nitrating agent. For many industrial nitrations, temperatures are maintained between -10°C and 10°C.[7]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it has gone to completion before quenching.
-
Consider Continuous Flow Chemistry: For industrial-scale production, transitioning from batch to continuous flow processing can significantly improve safety, heat management, and yield by allowing for precise control over reaction parameters.[6][10]
Problem 2: High Levels of Impurities and Byproducts
Q: Our final product is contaminated with significant amounts of colored impurities and isomeric byproducts. How can we improve the purity?
A: Impurity formation is a major challenge due to the high reactivity of aniline and the harsh reaction conditions.
Possible Causes:
-
Oxidation of Aniline: The strong oxidizing nature of nitric acid can lead to the formation of polymeric, tar-like substances.[3]
-
Isomer Formation: As mentioned, direct nitration produces a mixture of ortho-, meta-, and para-isomers.[2] The anilinium ion formed in acidic media is meta-directing.[4]
-
Di-nitration: Under harsh conditions, a second nitro group can be added to the ring, leading to dinitroaniline impurities.
Solutions:
-
Amine Group Protection: Acetylation of the amine group is the most effective way to prevent both oxidation and the formation of the meta-isomer.[2]
-
Strict Temperature Control: Maintaining a low and stable reaction temperature is critical to suppress side reactions.[7] Gradual addition of the nitrating agent helps manage the exotherm.[1]
-
Purification Protocol:
-
Crystallization: The desired anilinium nitrate product can be purified via recrystallization, often from a water-ethanol mixture.[1]
-
Distillation: If purifying aniline itself, distillation under reduced pressure after drying with KOH is a common laboratory method.[11]
-
Double Salt Formation: For aniline purification, forming an insoluble double salt with zinc chloride can be used to separate it from impurities before regenerating the free aniline with a base.[12]
-
Problem 3: Difficulties with Thermal Management During Scale-Up
Q: We are concerned about thermal runaway as we move to a larger reactor. What are the best practices for managing the reaction exotherm?
A: Heat management is arguably the most critical factor for the safe scale-up of nitration reactions.[13]
Best Practices:
-
Slow Reagent Addition: The nitrating agent should be added slowly and incrementally to the aniline solution to allow the cooling system to dissipate the heat generated.[7]
-
Efficient Cooling: The reactor must be equipped with a high-efficiency cooling jacket and an effective heat transfer fluid. Ensure good agitation to promote uniform heat distribution and prevent localized hot spots.
-
Dilution: Performing the reaction in a suitable solvent can help absorb and dissipate heat. Sulfuric acid often serves this purpose in nitrations, but its concentration is critical.[7]
-
Continuous Flow Reactors: Microreactors or other continuous flow systems offer a superior surface-area-to-volume ratio, enabling highly efficient heat transfer that is difficult to achieve in large batch reactors.[6] This makes them an inherently safer option for highly exothermic processes.[6][10]
Data and Protocols
Table 1: Comparison of Batch vs. Continuous Flow Nitration
| Parameter | Batch Processing | Continuous Flow Processing | Reference(s) |
| Reaction Scale | Lab to Industrial | Lab to Industrial | [6] |
| Heat Transfer | Poor (low surface area-to-volume ratio) | Excellent (high surface area-to-volume ratio) | [6][10] |
| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volume at any given time | [6] |
| Mixing | Can be inefficient, leading to hot spots | Highly efficient and rapid mixing | [6] |
| Process Control | Difficult to control temperature and concentration profiles | Precise control over residence time, temperature, and stoichiometry | [6] |
| Yield & Purity | Often lower due to side reactions | Often higher and more consistent | [6][10] |
Experimental Protocol: Protection-Nitration-Deprotection of Aniline
This protocol describes the synthesis of p-nitroaniline via an acetanilide intermediate, a standard method to avoid the issues of direct nitration.
Step 1: Acetylation of Aniline to form Acetanilide
-
In a fume hood, add 10 mL of aniline to a 250 mL flask.
-
Prepare a solution of 12 mL of acetic anhydride in 20 mL of glacial acetic acid.
-
Add the acetic anhydride solution to the aniline in small portions with constant swirling and cooling in an ice bath to manage the exothermic reaction.
-
After the addition is complete, warm the mixture gently for 10-15 minutes.
-
Pour the warm mixture into 200 mL of ice-cold water while stirring.
-
Collect the precipitated acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from water or ethanol to purify.
Step 2: Nitration of Acetanilide
-
Add 5 g of dry acetanilide to 10 mL of glacial acetic acid in a flask and cool the mixture to 0-5°C in an ice bath.
-
Separately, prepare the nitrating mixture by slowly adding 10 mL of concentrated sulfuric acid to 3 mL of concentrated nitric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the acetanilide suspension while stirring vigorously and maintaining the temperature below 10°C.
-
After the addition is complete, let the mixture stand at room temperature for 30-60 minutes.
-
Pour the reaction mixture onto 100 g of crushed ice.
-
Filter the precipitated p-nitroacetanilide and wash thoroughly with cold water.
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Transfer the crude p-nitroacetanilide to a round-bottom flask.
-
Add 20 mL of a 10% sulfuric acid solution.
-
Heat the mixture under reflux for 20-30 minutes until the solid dissolves.
-
Cool the flask and slowly pour the contents into 100 mL of cold water.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the p-nitroaniline.
-
Collect the yellow solid by vacuum filtration, wash with water, and dry.
-
The final product can be purified by recrystallization from a water-ethanol mixture.
Process and Safety Visualizations
Caption: Troubleshooting workflow for this compound production scale-up.
Caption: Challenges of the direct nitration pathway of aniline.
Caption: Protected nitration workflow for selective synthesis.
Caption: Key safety protocol checklist for scaling up nitration reactions.
References
- 1. This compound | 542-15-4 | Benchchem [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US7012151B1 - Method for nitrating aniline derivatives - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. gov.uk [gov.uk]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Sciencemadness Discussion Board - Aniline purification without steam distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Aniline Salts: Aniline Nitrate, Hydrochloride, and Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of three common aniline salts: aniline nitrate, aniline hydrochloride, and aniline sulfate. The information presented is intended to assist researchers in selecting the appropriate aniline salt for their specific applications, with a focus on solubility, stability, and reactivity in common laboratory procedures.
I. Physicochemical Properties
The selection of an appropriate aniline salt often depends on its physical and chemical properties. The following table summarizes key quantitative data for this compound, aniline hydrochloride, and aniline sulfate.
Table 1: Comparison of Physicochemical Properties of Aniline Salts
| Property | This compound | Aniline Hydrochloride | Aniline Sulfate |
| Molecular Formula | C₆H₈N₂O₃ | C₆H₈ClN | (C₆H₅NH₃)₂SO₄ |
| Molecular Weight ( g/mol ) | 156.14 | 129.59 | 284.34 |
| Appearance | Crystalline solid | White to greenish crystalline solid[1] | White crystalline powder[2] |
| Melting Point (°C) | ~190 (estimate) | 196-202[1][3] | Decomposes at 180[2] |
| Boiling Point (°C) | ~280 (estimate) | 245[1][3] | Decomposes |
| Decomposition Temperature (°C) | Not precisely reported, but expected to be unstable upon heating | Decomposes on heating[3] | 155-205[4] |
| Solubility in Water | Soluble | 107 g/100 mL (at 20°C)[3] | 6.6 g/100 g (at 15°C)[4] |
| Solubility in Ethanol | Soluble | Soluble[1] | Sparingly soluble[4] |
| Solubility in Diethyl Ether | Information not available | Slightly soluble | Insoluble[4] |
II. Experimental Data and Protocols
A common and crucial reaction for aniline and its salts is diazotization, which serves as a gateway to a wide array of aromatic compounds. The reactivity of aniline salts in this reaction can be a key factor in their selection for synthesis.
A. Comparative Reactivity in Diazotization
Aniline and its salts react with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The general principle of this reaction is the conversion of the primary aromatic amine to a diazonium group (-N₂⁺).
B. Experimental Protocol: Diazotization of Aniline Salts
This protocol provides a general method for the diazotization of an aniline salt, which can be adapted for this compound, hydrochloride, or sulfate. The resulting diazonium salt solution can then be used in subsequent coupling reactions to synthesize azo dyes, for example.
Materials:
-
Aniline salt (nitrate, hydrochloride, or sulfate)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ice
-
Starch-iodide paper
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Aniline Salt Solution:
-
Dissolve a specific molar equivalent of the chosen aniline salt in a mixture of distilled water and concentrated hydrochloric acid in a beaker. The amount of acid should be sufficient to ensure a clear solution and maintain a low pH.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
-
Preparation of the Sodium Nitrite Solution:
-
Prepare a solution of sodium nitrite in distilled water in a separate beaker.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Diazotization Reaction:
-
Slowly add the cold sodium nitrite solution dropwise to the cold aniline salt solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
Monitor the reaction for the presence of excess nitrous acid by periodically testing a drop of the reaction mixture with starch-iodide paper. The appearance of a blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.
-
-
Use of the Diazonium Salt Solution:
-
The resulting diazonium salt solution should be used immediately for subsequent reactions (e.g., coupling reactions) as diazonium salts are generally unstable and can decompose, especially at elevated temperatures.
-
III. Visualizing the Process: Diazotization Workflow
The following diagram illustrates the general workflow for the diazotization of an aniline salt, a key experimental procedure in synthetic organic chemistry.
Caption: A flowchart illustrating the key steps in the laboratory preparation of an aryl diazonium salt from an aniline salt.
IV. Signaling Pathway: Mechanism of Diazotization
The diazotization reaction proceeds through a well-defined mechanism involving the formation of a nitrosonium ion as the key electrophile. Understanding this pathway is crucial for controlling the reaction and optimizing yields.
Caption: The reaction pathway for the formation of an aryl diazonium ion from aniline.[5]
V. Conclusion
The choice between this compound, aniline hydrochloride, and aniline sulfate depends on the specific requirements of the intended application. Aniline hydrochloride offers excellent water solubility, making it a suitable choice for aqueous reactions. Aniline sulfate, with its lower water solubility, might be preferred in non-aqueous systems or when a less hygroscopic salt is desired. While quantitative data for this compound is less common, its properties can be inferred from the general behavior of aniline salts, and it may be used when the nitrate counter-ion is required for subsequent reactions. The provided experimental protocol for diazotization offers a standardized method to compare the reactivity of these salts in a key synthetic transformation.
References
A Comparative Guide to the Nitration of Aniline: Direct vs. Acetylation Pathways
The synthesis of nitroanilines, particularly p-nitroaniline, is a cornerstone reaction in organic chemistry, providing essential intermediates for manufacturing dyes, pharmaceuticals, and other fine chemicals. The introduction of a nitro group onto the aniline ring can be approached in two primary ways: a direct, single-step reaction or a more controlled, multi-step pathway involving the protection of the amino group.
This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal synthetic route for their specific needs.
Method 1: Direct Nitration of Aniline
Direct nitration involves the reaction of aniline with a potent nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. While seemingly straightforward, this method is fraught with significant challenges that limit its practical application.
The primary drawbacks of direct nitration are severe oxidation and a lack of regioselectivity. The amino group (-NH₂) is highly activating, making the aniline ring extremely susceptible to oxidation by nitric acid, which often results in the formation of tarry, polymeric byproducts and a significantly reduced yield of the desired nitrated products.[1][2][3][4][5]
Furthermore, the strongly acidic reaction conditions lead to the protonation of the basic amino group, forming the anilinium ion (-NH₃⁺).[2][4][5][6][7][8] The anilinium ion is a meta-directing group, while the unprotonated amino group is ortho, para-directing. Consequently, the reaction yields a complex and difficult-to-separate mixture of ortho, meta, and para isomers.[2][6][8][9]
Data Presentation: Product Distribution in Direct Nitration
The direct nitration of aniline results in a mixture of products with poor selectivity. The separation of these isomers is challenging and economically unviable for producing a pure product.
| Product Isomer | Typical Yield (%) |
| p-Nitroaniline | ~51%[2][9][10] |
| m-Nitroaniline | ~47%[2][4][9] |
| o-Nitroaniline | ~2%[2][9][10] |
| Oxidation Byproducts | Variable (Significant)[3][5][11] |
Method 2: Acetylation-Nitration Pathway
To circumvent the issues of oxidation and poor selectivity, a multi-step approach involving the protection of the amino group is widely employed. This method involves three key stages: acetylation of aniline, nitration of the resulting acetanilide, and subsequent hydrolysis to yield the final product.[11][12]
-
Acetylation (Protection): Aniline is first reacted with acetic anhydride to form acetanilide.[13][14] The resulting acetamido group (-NHCOCH₃) is less activating than the amino group, which protects the aromatic ring from oxidation.[4][14][15]
-
Nitration: The nitration of acetanilide proceeds in a controlled manner. The acetamido group is still an ortho, para-director, but its steric bulk hinders the approach of the electrophile to the ortho positions, leading to the preferential formation of the para isomer.[1][9][12]
-
Hydrolysis (Deprotection): The separated p-nitroacetanilide is then hydrolyzed, typically under acidic conditions, to remove the acetyl group and yield high-purity p-nitroaniline.[13][16][17]
Data Presentation: Product Distribution in Acetylation-Nitration
This pathway offers excellent regioselectivity, yielding the p-nitroaniline isomer as the major product with high purity after the final hydrolysis step.
| Product Isomer (from Acetanilide Nitration) | Typical Yield (%) |
| p-Nitroacetanilide | Major Product[8][11] |
| o-Nitroacetanilide | Minor Product[12] |
| m-Nitroacetanilide | Negligible |
Visualizing the Reaction Pathways
The fundamental differences in reaction control and outcome between the two methods are illustrated below.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. collegedunia.com [collegedunia.com]
- 4. Why is nitration of aniline difficult? [vedantu.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. brainly.com [brainly.com]
- 7. Direct nitration of aniline is not carried out. Explain why? [allen.in]
- 8. brainly.in [brainly.in]
- 9. Khan Academy [khanacademy.org]
- 10. Given below are two statements:Statement I: Controlled nitration of aniline can be done conveniently by protecting group through acetylation.Statement II: Direct nitration of aniline yields ortho, meta and para derivatives.In the light of above statements, choose the most appropriate answer from the options given below: [infinitylearn.com]
- 11. (b) Nitration: Direct nitration of aniline yields tarry oxidation product.. [askfilo.com]
- 12. studylib.net [studylib.net]
- 13. scribd.com [scribd.com]
- 14. Acetylation of aniline before nitration [cnchemshop.com]
- 15. Why is acetylation performed before nitration of aniline? [vedantu.com]
- 16. azom.com [azom.com]
- 17. magritek.com [magritek.com]
Aniline nitrate as a nitrating agent compared to mixed acid
For researchers and professionals in drug development and organic synthesis, the nitration of aniline is a fundamental yet nuanced reaction. The introduction of a nitro group onto the aniline ring is a key step in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals. The choice of nitrating agent and methodology can significantly impact product distribution, yield, and purity. This guide provides a detailed comparison of the direct nitration of aniline using mixed acid versus a protection-deprotection strategy, supported by experimental data and protocols.
Direct Nitration with Mixed Acid: A Challenging Pathway
The conventional method for aromatic nitration involves a mixture of concentrated nitric acid and sulfuric acid. While effective for many substrates, the direct nitration of aniline with mixed acid presents significant challenges.
The primary issue arises from the basicity of aniline's amino group (-NH₂). In the strongly acidic environment of the nitrating mixture, the amino group is readily protonated to form the anilinium ion (-NH₃⁺).[1][2][3][4] This protonation has two major consequences:
-
Deactivation of the Aromatic Ring: The anilinium ion is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[5]
-
Shift in Regioselectivity: Unlike the ortho-, para-directing amino group, the anilinium group is meta-directing.[1][2][6][7]
These factors lead to a complex mixture of products, including a substantial amount of the meta-isomer, along with ortho- and para-nitroaniline. Furthermore, the strong oxidizing nature of nitric acid can lead to the formation of undesirable tarry byproducts through oxidation of the aniline.[1][8][9]
Experimental Data: Product Distribution in Direct Nitration
The nitration of aniline with a mixture of nitric acid and sulfuric acid typically yields a mixture of isomers. The exact distribution can vary with reaction conditions, but a representative outcome is detailed in the table below.
| Product | Percentage Yield |
| p-nitroaniline | ~51% |
| m-nitroaniline | ~47% |
| o-nitroaniline | ~2% |
Data sourced from typical experimental outcomes reported in organic chemistry literature.[6][7]
The Acetanilide Protection Strategy: A More Controlled Approach
To circumvent the issues of ring deactivation and meta-direction associated with the direct nitration of aniline, a common and more effective strategy involves the protection of the amino group. This is typically achieved by acetylation of aniline with acetic anhydride to form acetanilide.[10][11][12]
The acetyl group moderates the activating effect of the amino group and, due to its steric bulk, favors the formation of the para-nitro product. The acetanilide is then nitrated with mixed acid, and the resulting p-nitroacetanilide is subsequently hydrolyzed to yield p-nitroaniline.
Experimental Workflow
Caption: Acetanilide protection strategy workflow.
Experimental Protocols
Step 1: Synthesis of Acetanilide from Aniline
-
In a flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a short period.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 2: Nitration of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid or concentrated sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.
-
After the addition is complete, allow the mixture to stir at a low temperature for a specified time.
-
Pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide.
-
Filter, wash with cold water, and dry the product.
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Heat the p-nitroacetanilide with an aqueous solution of sulfuric acid or sodium hydroxide.
-
After the hydrolysis is complete, cool the solution.
-
If acid hydrolysis was used, neutralize with a base to precipitate the p-nitroaniline. If base hydrolysis was used, acidify the solution.
-
Collect the p-nitroaniline by filtration, wash with water, and recrystallize from a suitable solvent to purify.
Mechanistic Comparison
The difference in the outcomes of the two methods is rooted in the reaction mechanisms.
Direct Nitration of Aniline
In a highly acidic medium, the equilibrium between aniline and the anilinium ion dictates the reaction pathway. The nitration of the small amount of unprotonated aniline yields ortho- and para- isomers, while the nitration of the more abundant anilinium ion yields the meta- isomer.
References
- 1. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. organic chemistry - Why is Aniline a poor substrate for Nitration reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. Aromatic Nitration [cs.gordon.edu]
- 11. studylib.net [studylib.net]
- 12. Nitration - Wikipedia [en.wikipedia.org]
A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a molecule and its protonated form is critical. This guide provides a comprehensive spectroscopic comparison of aniline and its conjugate acid, the anilinium ion, supported by experimental data and detailed protocols.
The protonation of the amino group in aniline to form the anilinium ion results in significant changes to the molecule's electronic structure and, consequently, its spectroscopic properties. These changes, readily observable through UV-Vis, IR, and NMR spectroscopy, provide valuable insights into the chemical environment and reactivity of these species. This guide will objectively compare the spectroscopic characteristics of aniline and the anilinium ion, presenting quantitative data in accessible tables and outlining the experimental methodologies used to obtain this information.
Protonation of Aniline
The reversible reaction of aniline, a weak base, with an acid leads to the formation of the anilinium ion. This equilibrium is fundamental to understanding the spectroscopic differences between the two species.
Caption: Protonation of aniline to form the anilinium ion.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for aniline and the anilinium ion.
UV-Vis Spectroscopy
The UV-Vis spectra of aniline and the anilinium ion are markedly different due to the influence of the amino group on the benzene ring's π-system.
| Species | λmax (nm) | Molar Absorptivity (ε) | Solvent/Conditions |
| Aniline | ~230 | ~8600 | Ethanol |
| ~280 | ~1430 | Ethanol | |
| Anilinium Ion | ~203 | ~7500 | Dilute Aqueous Acid |
| ~254 | ~160 | Dilute Aqueous Acid |
The protonation of the nitrogen atom's lone pair of electrons in the anilinium ion removes its conjugation with the aromatic ring. This results in a spectrum that is very similar to that of benzene, with a significant hypsochromic (blue) shift of the primary absorption bands.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the vibrational modes of the N-H bonds in both species.
| Functional Group | Aniline (cm⁻¹) | Anilinium Ion (cm⁻¹) | Vibrational Mode |
| N-H Stretch | 3440, 3360 (two bands) | 3100-2800 (broad) | Asymmetric & Symmetric Stretch |
| N⁺-H Stretch | - | ~2600 | Stretch |
| N-H Bend (Scissoring) | 1620 | - | Bending |
| N⁺-H Bend (Asymmetric) | - | ~1580 | Bending |
| C-N Stretch | ~1280 | ~1200 | Stretch |
In aniline, the primary amine exhibits two characteristic N-H stretching bands. Upon protonation to the anilinium ion, these are replaced by a broad N⁺-H stretching absorption at lower wavenumbers. Additionally, new bending modes associated with the -NH₃⁺ group appear.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy reveal changes in the chemical environment of the protons and carbon atoms upon protonation.
¹H NMR Chemical Shifts (δ, ppm)
| Proton Position | Aniline (in CDCl₃) | Anilinium Ion (in DMSO-d₆) |
| -NH₂ / -NH₃⁺ | ~3.7 (broad s) | ~7.5 (broad s) |
| Ortho (C2, C6) | ~6.7 (d) | ~7.6 (d) |
| Meta (C3, C5) | ~7.2 (t) | ~7.7 (t) |
| Para (C4) | ~6.8 (t) | ~7.9 (t) |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Position | Aniline (in CDCl₃) | Anilinium Ion (in DMSO-d₆) |
| C1 (ipso) | ~146 | ~129 |
| C2, C6 (ortho) | ~115 | ~128 |
| C3, C5 (meta) | ~129 | ~131 |
| C4 (para) | ~118 | ~130 |
The protonation of the amino group leads to a significant downfield shift for all protons in the ¹H NMR spectrum, with the aromatic protons of the anilinium ion appearing in a narrower range compared to aniline. In the ¹³C NMR spectrum, the ipso-carbon (C1) experiences a notable upfield shift, while the other ring carbons shift downfield upon formation of the anilinium ion.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aniline and the anilinium ion.
General Experimental Workflow
Caption: Generalized workflow for spectroscopic analysis.
UV-Vis Spectroscopy
-
Sample Preparation:
-
Aniline: Prepare a dilute solution of aniline in a UV-transparent solvent (e.g., ethanol, cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Anilinium Ion: Prepare a similar concentration solution of aniline in a dilute aqueous acid (e.g., 0.1 M HCl).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent (for aniline) or the dilute acid solution (for the anilinium ion) to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).
FT-IR Spectroscopy
-
Sample Preparation (Liquid Aniline):
-
Place a drop of neat aniline between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.
-
-
Sample Preparation (Anilinium Salt):
-
If the anilinium salt is a solid (e.g., anilinium chloride), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded first.
NMR Spectroscopy
-
Sample Preparation:
-
Aniline: Dissolve approximately 5-10 mg of aniline in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Anilinium Ion: Dissolve a similar amount of an aniline salt (e.g., anilinium chloride) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a drop of DCl). The choice of solvent is crucial to ensure the compound remains in its protonated form.
-
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and locked to the deuterium signal of the solvent. Acquire the ¹H and ¹³C NMR spectra.
This guide provides a foundational understanding of the spectroscopic differences between aniline and its protonated form, the anilinium ion. The provided data and protocols serve as a valuable resource for researchers in their analytical and developmental work.
Efficacy of aniline nitrate in dye synthesis versus other intermediates
Efficacy of Aniline Derivatives in Dye Synthesis: A Comparative Guide
The synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants, predominantly relies on the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[1] Aniline and its derivatives are fundamental intermediates in this process. This guide provides a comparative analysis of the efficacy of aniline and substituted anilines, such as nitroanilines, in dye synthesis, supported by experimental data and detailed protocols. While "aniline nitrate" is a salt formed between aniline and nitric acid, the standard industrial and laboratory synthesis of diazonium salts—the key precursor for azo dyes—involves the reaction of an aniline derivative with a nitrous acid source (typically sodium nitrite) in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures.[2][3][4]
Comparative Efficacy of Aniline Intermediates
The choice of the aniline derivative as the diazo component significantly influences the properties of the resulting dye, including its color, stability, and affinity for substrates. Electron-withdrawing or electron-donating substituents on the aniline ring alter the reactivity of the intermediate diazonium salt and the electronic structure of the final azo compound.
-
Aniline: As the simplest aromatic amine, aniline is a versatile precursor for a wide range of dyes. Its diazotization is a standard, well-understood process. The resulting benzenediazonium salt is reactive and couples with various components like phenols and other amines to produce dyes in shades of yellow, orange, and red.[2][5]
-
Nitroanilines (o-, m-, p-): The presence of a nitro group (-NO2), a strong electron-withdrawing group, on the aniline ring has a profound effect. It increases the stability of the diazonium salt, which can be advantageous for the reaction.[1] Furthermore, the nitro group acts as a potent auxochrome, often leading to deeper and more intense colors in the final dye. For instance, dyes synthesized from p-nitroaniline can exhibit high exhaustion values when applied to fabrics.[6][7]
-
Sulfonated Anilines (e.g., Aniline-2-sulfonic acid): The inclusion of a sulfonic acid group (-SO3H) imparts water solubility to the dye, which is crucial for application in aqueous dyeing processes for textiles like cotton and wool.
Quantitative Data on Dye Synthesis
The yield and performance of dyes synthesized from different aniline intermediates can vary based on the specific reaction conditions, coupling components, and catalysts used.
| Diazo Intermediate | Coupling Component | Catalyst/Method | Yield (%) | Reference |
| p-Nitroaniline | Coumarin | Amberlyst-15 | 87% | [8] |
| o-, m-, p-Nitroaniline | Barbituric Acid Derivatives | p-Toluenesulfonic Acid (Grinding) | 50-80% | [9] |
| Aniline | 2-Naphthol | HCl / NaNO2 | 94.61% | |
| p-Nitroaniline | 1-Naphthylamine | HCl / NaNO2 | 73% (Exhaustion) | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for the synthesis of azo dyes using aniline and a substituted aniline derivative.
Protocol 1: Synthesis of 2-Naphthol Aniline Dye (Orange Azo Dye)
This protocol outlines the classic synthesis of an orange dye from aniline and 2-naphthol.[5]
Materials:
-
Aniline: 5 mL
-
Concentrated Hydrochloric Acid (HCl): 15 mL
-
Sodium Nitrite (NaNO2): 4 g
-
2-Naphthol: 8 g
-
Sodium Hydroxide (NaOH): 5 g
-
Distilled Water
-
Ice Bath
Procedure:
-
Diazotization of Aniline:
-
In a beaker, mix 5 mL of aniline with 15 mL of concentrated HCl.
-
Cool the mixture in an ice bath to between 0-5°C.
-
Separately, dissolve 4 g of sodium nitrite in 15 mL of water.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not exceed 5°C.[5] This forms the benzene diazonium chloride solution.
-
-
Preparation of Coupling Solution:
-
In a separate beaker, dissolve 8 g of 2-naphthol in a solution of 5 g of sodium hydroxide in 50 mL of water.
-
Cool this solution in an ice bath to 0-5°C.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.
-
Maintain stirring for approximately 30 minutes, keeping the temperature below 10°C.
-
An orange-colored azo dye, 2-naphthol aniline, will precipitate.[5]
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the crude sample thoroughly with cold water to remove soluble impurities.
-
Allow the solid to air dry.
-
Protocol 2: Synthesis of Azo Dye from 4-Nitroaniline and 2-Naphthol
This protocol demonstrates the use of a substituted aniline to produce a different colored dye.
Materials:
-
4-Nitroaniline: 0.7 g (5 mmol)
-
Concentrated Hydrochloric Acid (HCl): 1.5 mL
-
Sodium Nitrite (NaNO2): 0.38 g (5.5 mmol)
-
2-Naphthol: 0.74 g (5.1 mmol)
-
2.5 M Sodium Hydroxide (NaOH) solution: 10 mL
-
Distilled Water
-
Ice Bath
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a 25 mL round-bottom flask, combine 0.7 g of 4-nitroaniline, 0.38 g of sodium nitrite, and 1.5 mL of water. Stir the mixture rapidly.
-
In a separate test tube, mix 1.5 mL of water and 1.5 mL of concentrated HCl and cool it in an ice bath.
-
Place the flask containing the 4-nitroaniline mixture into the ice bath.
-
Add the cold HCl solution from the test tube to the flask and stir gently for 10 minutes to form the 4-nitrobenzenediazonium salt.
-
Filter the resulting solid through a small cotton plug to transfer the diazonium salt solution.
-
-
Preparation of Coupling Solution:
-
In another 25 mL flask, dissolve 0.74 g of 2-naphthol in 10 mL of 2.5 M aqueous NaOH.
-
Place this flask in an ice-water bath and stir.
-
-
Coupling Reaction:
-
Slowly add the filtered diazonium salt solution to the stirring, cold 2-naphthol solution.
-
A colored precipitate should form immediately. Continue stirring in the ice bath for an additional 10 minutes.
-
-
Isolation and Purification:
-
Collect the solid dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with approximately 5 mL of cold water.
-
Allow the product to air dry.
-
Visualized Workflows and Mechanisms
Diagrams help clarify the complex processes involved in dye synthesis.
Caption: General experimental workflow for the synthesis of azo dyes.
Caption: Chemical pathway of diazotization and azo coupling reactions.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Give the diazotization reaction of aniline. Also, give the chemical reaction involved in the preparation of red azo dye and light yellow azo dye. [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. abjournals.org [abjournals.org]
- 8. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
A Comparative Guide to the Validation of Aniline Concentration using Spectrophotometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectrophotometric methods for the quantification of aniline with alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental protocols and present a comparative analysis of their performance based on key validation parameters. This information is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Introduction to Aniline Quantification
Aniline is a primary aromatic amine widely used in the synthesis of pharmaceuticals, dyes, and polymers. Due to its potential toxicity and regulatory scrutiny, accurate and reliable quantification of aniline in various matrices is crucial. While spectrophotometry offers a simple and cost-effective approach, chromatographic methods like HPLC and GC-MS provide higher sensitivity and selectivity. The choice of method depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.
Comparative Performance of Analytical Methods
The performance of spectrophotometry, HPLC, and GC-MS for the determination of aniline was evaluated based on critical validation parameters. The data, summarized in the tables below, has been compiled from various studies to provide a clear comparison.
Table 1: Comparison of Method Performance for Aniline Quantification
| Parameter | UV-Vis Spectrophotometry (Direct) | UV-Vis Spectrophotometry (Colorimetric) | HPLC-UV | GC-MS |
| Linearity Range | 2.0 - 60 µg/mL[1] | 0.2 - 2.4 µg/mL[2] | 1 - 100 µg/L[3] | 0.5 - 200 µg/L[4] |
| Limit of Detection (LOD) | ~1.5 µg/kg[5] | Not explicitly found | 0.1 - 0.2 µg/L[3] | 0.07 - 0.29 µg/L[4] |
| Limit of Quantification (LOQ) | 0.0778 - 0.2073 µg/mL[1] | Not explicitly found | ≤ 0.2 µg/L[6] | Not explicitly found |
| Accuracy (Recovery %) | 87.51 - 101.35%[1] | Not explicitly found | 93 - 147%[3] | 77.3 - 115.6%[4] |
| Precision (RSD %) | 0.31 - 1.62%[1] | 1 - 2%[2] | ≤ 0.3%[3] | 2.9 - 8.6%[4] |
Table 2: Summary of Key Method Characteristics
| Feature | UV-Vis Spectrophotometry | HPLC-UV | GC-MS |
| Principle | Absorbance of light by aniline or its colored derivative. | Separation based on polarity, followed by UV detection. | Separation based on volatility and mass-to-charge ratio. |
| Selectivity | Low to moderate; susceptible to interference from other UV-absorbing compounds. | High; good separation of aniline from matrix components. | Very high; provides structural information for confirmation. |
| Sensitivity | Moderate. | High. | Very high. |
| Speed | Fast. | Moderate. | Slower, especially with sample preparation. |
| Cost | Low. | Moderate. | High. |
| Complexity | Simple. | Moderate. | Complex. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
UV-Vis Spectrophotometry (Colorimetric Method)
This protocol is based on the diazotization of aniline and subsequent coupling to form a colored azo dye.
Reagents:
-
Aniline standard solution
-
Hydrochloric acid (HCl), 1 M
-
Sodium nitrite (NaNO2) solution, 1% (w/v)
-
Ammonium sulfamate solution, 5% (w/v)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution, 0.1% (w/v)
-
Sodium hydroxide (NaOH), 1 M
Procedure:
-
Sample Preparation: Prepare a series of aniline standard solutions and the sample solution in deionized water.
-
Diazotization: To 10 mL of each standard and sample solution in a volumetric flask, add 1 mL of 1 M HCl and 1 mL of 1% NaNO2 solution. Mix well and allow to stand for 5 minutes in an ice bath.
-
Removal of Excess Nitrite: Add 1 mL of 5% ammonium sulfamate solution, mix, and let it stand for 2 minutes.
-
Coupling Reaction: Add 1 mL of 0.1% NED solution and mix. A colored complex will form.
-
pH Adjustment: Adjust the pH to the alkaline range by adding 1 M NaOH.
-
Measurement: Dilute the solution to a known volume with deionized water and measure the absorbance at the wavelength of maximum absorption (typically around 500-550 nm) against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of aniline in the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a typical reversed-phase HPLC method for aniline determination.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[7]
-
Flow Rate: 0.7 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: 190 nm.[7]
-
Column Temperature: 30 °C.[7]
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standard solutions of aniline in the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the aniline peak based on its retention time compared to the standard. Quantify the aniline concentration by comparing the peak area of the sample with the calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a common approach for aniline analysis in water samples, often involving a derivatization step to improve volatility and chromatographic performance.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min.[8]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-500.
Procedure:
-
Sample Extraction: Perform a liquid-liquid extraction of the water sample with a suitable organic solvent (e.g., dichloromethane) at an alkaline pH.
-
Derivatization (Optional but Recommended): Evaporate the solvent and derivatize the aniline with a reagent like acetic anhydride or a fluorinated anhydride to form a more volatile and stable derivative.
-
GC-MS Analysis: Inject the derivatized extract into the GC-MS system.
-
Quantification: Identify the aniline derivative peak based on its retention time and mass spectrum. Quantify the concentration using a calibration curve prepared from derivatized aniline standards.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for spectrophotometric analysis and a decision tree to aid in method selection.
References
- 1. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Rapid determination of anilines in water samples by dispersive liquid-liquid microextraction based on solidification of floating organic drop prior to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
A Comparative Analysis of Aniline Degradation by Diverse Pseudomonas Strains
For researchers, scientists, and professionals in drug development, understanding the microbial degradation of aniline is crucial for bioremediation strategies and the synthesis of novel compounds. This guide provides a comparative overview of the efficacy of different Pseudomonas strains in breaking down aniline, supported by experimental data and detailed protocols.
Various species within the Pseudomonas genus have demonstrated the ability to utilize aniline as a sole source of carbon and nitrogen, making them key players in the bioremediation of environments contaminated with this aromatic amine. Strains such as Pseudomonas putida, Pseudomonas fluorescens, and Pseudomonas acidovorans have been extensively studied for their aniline degradation capabilities. Their efficiency, however, varies depending on the strain and environmental conditions.
The primary mechanism of aerobic aniline degradation by Pseudomonas involves the conversion of aniline to catechol. This is followed by the cleavage of the aromatic ring, which can proceed via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, ultimately leading to intermediates that enter the central metabolic cycles.[1]
Comparative Performance of Pseudomonas Strains
The following table summarizes the aniline degradation performance of different Pseudomonas strains based on published experimental data.
| Strain | Initial Aniline Concentration (mg/L) | Degradation Efficiency (%) | Time (h) | Optimal pH | Optimal Temperature (°C) | Key Enzymes | Reference |
| Pseudomonas putida FW | 10-20 mM | Not specified | 48 | Not specified | Not specified | Not specified | [2] |
| Pseudomonas putida DPA1 | Not specified | Efficient degradation | Not specified | Not specified | Not specified | Biphenyl dioxygenase, Aniline dioxygenase | [3] |
| Pseudomonas fluorescens MC46 | 1-100 | 17-43 | Not specified | Not specified | Not specified | Not specified | [4] |
| Pseudomonas fluorescens 26-K | 170 (with glucose) | 100 | 48-72 | Not specified | 36 | Catechol 2,3-dioxygenase | |
| Pseudomonas acidovorans CA28 | Not specified | Complete mineralization | Not specified | Not specified | 25 | Aniline oxygenase, Catechol dioxygenases | |
| Pseudomonas sp. | 200 | Not specified | 96 | 6.0 | 30-37 | Not specified | [5][6] |
| Pseudomonas sp. K1 | Not specified | Metabolized concentrations as low as 50 nM | Not specified | Not specified | 30 | Catechol 2,3-oxygenase | [7] |
| Pseudomonas DL17 | 500 | 100 | 48 | 9.0 | 32 | Not specified | [8] |
Experimental Protocols
A generalized experimental workflow for studying aniline degradation by Pseudomonas strains is outlined below. Specific parameters should be optimized for each strain.
Bacterial Strain and Culture Conditions
-
Strain Isolation and Identification: Pseudomonas strains capable of degrading aniline can be isolated from contaminated soil or wastewater through enrichment culture techniques using a minimal salt medium (MSM) with aniline as the sole carbon and nitrogen source. Identification can be performed using 16S rRNA gene sequencing.
-
Inoculum Preparation: A single colony of the desired Pseudomonas strain is inoculated into a nutrient broth and incubated overnight at 30°C with shaking (150 rpm). The cells are then harvested by centrifugation, washed with sterile saline solution, and resuspended in MSM to a specific optical density (e.g., OD600 of 1.0).
Aniline Degradation Assay
-
Reaction Mixture: The degradation assay is typically performed in flasks containing MSM supplemented with a known concentration of aniline.
-
Inoculation: The prepared bacterial suspension is inoculated into the flasks. A control flask without the bacterial inoculum should be included to account for abiotic loss of aniline.
-
Incubation: The flasks are incubated under controlled conditions of temperature and shaking.
-
Sampling: Aliquots are withdrawn at regular intervals to measure the residual aniline concentration and bacterial growth (e.g., by measuring OD600).
Analytical Methods
-
Aniline Concentration: The concentration of aniline in the samples can be determined using High-Performance Liquid Chromatography (HPLC) or a spectrophotometer.[9][10]
-
Identification of Intermediates: Metabolic intermediates of aniline degradation, such as catechol and its cleavage products, can be identified using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-MS.[1][9]
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the common metabolic pathways for aniline degradation in Pseudomonas and a typical experimental workflow.
References
- 1. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of Aniline by Pseudomonas putida FW -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 3. Frontiers | Metabolic and Evolutionary Insights in the Transformation of Diphenylamine by a Pseudomonas putida Strain Unravelled by Genomic, Proteomic, and Transcription Analysis [frontiersin.org]
- 4. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The HSAB Principle in Action: A Comparative Guide to the Aniline-Nitrate Interaction
For Researchers, Scientists, and Drug Development Professionals
The Hard and Soft Acids and Bases (HSAB) theory provides a valuable framework for understanding and predicting the outcome of chemical reactions. This guide delves into the application of HSAB theory to the multifaceted interaction between aniline, a borderline soft base, and the nitrate ion, a borderline hard base, in the context of acid-base chemistry and electrophilic aromatic substitution. By examining quantitative data and detailed experimental protocols, we aim to provide a comprehensive resource for researchers in organic synthesis and drug development.
Unraveling the Dual Nature of the Aniline-Nitrate Interaction
Aniline's interaction with nitric acid is not a simple one-to-one reaction but rather a complex interplay of acid-base chemistry, electrophilic substitution, and oxidation-reduction processes. The course of the reaction is highly dependent on the reaction conditions, a phenomenon that can be rationalized through the lens of the HSAB principle.
Aniline is classified as a borderline base in the HSAB system.[1] The delocalization of the nitrogen's lone pair of electrons into the aromatic ring makes it "softer" than aliphatic amines like cyclohexylamine. The nitrate ion is also considered a borderline base. However, in the presence of a strong acid catalyst such as sulfuric acid, nitric acid acts as a source of the highly reactive nitronium ion (NO₂⁺), which is a hard electrophile (acid).
This duality leads to two primary reaction pathways:
-
Acid-Base Reaction: As a base, aniline can be protonated by strong acids to form the anilinium ion. This reaction is favored in highly acidic media.
-
Electrophilic Aromatic Substitution (Nitration): The electron-rich aromatic ring of aniline is susceptible to attack by electrophiles. The nitronium ion, generated from nitric acid, is a potent electrophile that leads to the formation of nitroanilines.
Quantitative Analysis: A Tale of Two Interactions
The competition between these pathways is dictated by the reaction environment. The following tables summarize key quantitative data that illustrate the principles of HSAB theory at play.
Table 1: Basicity and HSAB Parameters of Aniline and Related Species
| Species | pKa of Conjugate Acid | HSAB Classification | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Absolute Hardness (η) (eV) |
| Aniline | 4.6 | Borderline Base | 7.72[2][3] | ~ -0.98 (calculated)[4] | ~ 4.35 |
| Cyclohexylamine | 10.6 | Hard Base | - | - | - |
| Nitrate Radical (NO₃•) | - | Borderline Base | 12.57[5] | 3.937[6][7] | 4.3165 |
| Nitronium Ion (NO₂⁺) | - | Hard Acid | - | - | - |
Absolute Hardness (η) is calculated using the formula: η = (I - A) / 2. A higher value indicates greater hardness.
The lower pKa of the anilinium ion compared to the conjugate acid of cyclohexylamine quantitatively demonstrates that aniline is a weaker base.[8][9] This is attributed to the delocalization of the nitrogen's lone pair into the benzene ring, which, in HSAB terms, contributes to its "softer" character.
Table 2: Product Distribution in the Nitration of Aniline
| Product | Yield (%) |
| o-Nitroaniline | ~2% |
| m-Nitroaniline | ~47% |
| p-Nitroaniline | ~51% |
The product distribution in the nitration of aniline is a classic example of how reaction conditions can dramatically alter the outcome. The substantial formation of the meta isomer is a direct consequence of the acid-base equilibrium. In the strongly acidic nitrating medium, a significant portion of aniline is protonated to the anilinium ion. The -NH₃⁺ group is a strong deactivating and meta-directing group, leading to the observed high yield of m-nitroaniline. This illustrates the principle that the hard-hard interaction between the hard proton and the nitrogen of aniline significantly influences the subsequent soft-soft interaction between the aromatic ring and the electrophile.
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.
Experiment 1: Determination of the pKa of Aniline via Titration
This protocol describes the determination of the acid dissociation constant (pKa) of the anilinium ion, the conjugate acid of aniline.
Materials:
-
Aniline
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of aniline and dissolve it in a known volume of deionized water to create a solution of known concentration.
-
Add a stoichiometric excess of the standardized HCl solution to the aniline solution to ensure complete protonation to the anilinium ion.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker containing the anilinium ion solution on the magnetic stirrer and immerse the pH electrode.
-
Fill the burette with the standardized NaOH solution.
-
Begin the titration by adding the NaOH solution in small increments (e.g., 0.5 mL). Record the pH of the solution after each addition.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the graph (the midpoint of the steep rise in pH).
-
The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the anilinium ion.
Experiment 2: Nitration of Aniline
This protocol details the synthesis of nitroanilines from aniline. Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
Aniline
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Erlenmeyer flask
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Prepare a nitrating mixture by slowly adding a measured volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.
-
In a separate Erlenmeyer flask, place a measured amount of aniline.
-
Cool the aniline in an ice bath.
-
Slowly, and with constant stirring, add the cold nitrating mixture dropwise from the dropping funnel to the aniline. Maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes).
-
Pour the reaction mixture slowly onto a large amount of crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate the nitroaniline isomers.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water.
-
The different isomers can be separated and quantified using techniques such as column chromatography or fractional crystallization, followed by analysis (e.g., HPLC, GC-MS).
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed.
References
- 1. HSAB theory - Wikipedia [en.wikipedia.org]
- 2. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 3. Aniline [webbook.nist.gov]
- 4. Aniline - WEST [west-code.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Nitrate Radical [webbook.nist.gov]
- 7. Nitrate Radical [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aniline - Wikipedia [en.wikipedia.org]
Aniline's Central Role in Polyurethane Precursor Synthesis: A Comparative Guide to Manufacturing Methods
An objective comparison of the traditional phosgene-based synthesis of polyurethane precursors from aniline with emerging phosgene-free alternatives, supported by experimental data and detailed methodologies.
The synthesis of polyurethanes, a versatile class of polymers with wide-ranging applications in foams, elastomers, coatings, and adhesives, is critically dependent on the production of isocyanate precursors. Among these, methylene diphenyl diisocyanate (MDI) is a principal component, and its manufacturing journey invariably begins with aniline. While the user query mentioned aniline nitrate, extensive research indicates that aniline itself, not its nitrate salt, is the direct and pivotal raw material in all established industrial synthesis routes for MDI.
This guide provides a comprehensive comparison between the conventional, phosgene-based method of synthesizing MDI from aniline and prominent phosgene-free alternative routes. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the chemical pathways, experimental data, and the inherent advantages and disadvantages of each approach.
The Conventional Pathway: Aniline Condensation and Phosgenation
The traditional and most widely used industrial method for producing MDI is a two-step process.[1][2] First, aniline undergoes an acid-catalyzed condensation reaction with formaldehyde to produce a mixture of methylene diphenyl diamine (MDA) isomers and higher oligomers.[1][2][3] This crude MDA is then reacted with the highly toxic chemical phosgene to yield a mixture of MDI isomers and polymeric MDI (pMDI).[1]
The primary role of aniline in this process is as the foundational aromatic amine that forms the core structure of the resulting diisocyanate.[4][5] The purity of the initial aniline is a critical factor that directly influences the quality and properties of the final MDI product.[6]
The Drive for Alternatives: Phosgene-Free Synthesis Routes
The extreme toxicity of phosgene has propelled significant research into developing safer, phosgene-free manufacturing processes for isocyanates.[7] These alternative methods aim to replace phosgene with less hazardous reagents while maintaining competitive reaction yields and product quality. One of the most explored phosgene-free routes involves the synthesis and subsequent thermal decomposition of carbamate intermediates.[8]
In a typical non-phosgene process, aniline can undergo oxidative carbonylation to form a carbamate, such as ethyl phenylcarbamate (EPC). This intermediate then reacts with formaldehyde to produce a dicarbamate, which is subsequently thermally decomposed to yield MDI.[8]
Comparative Analysis of Synthesis Methods
The following tables provide a structured comparison of the key parameters for the conventional phosgene-based route and a representative phosgene-free (carbamate-based) method for MDI synthesis.
| Parameter | Conventional Phosgene-Based Method | Phosgene-Free (Carbamate Intermediate) Method |
| Primary Reactants | Aniline, Formaldehyde, Phosgene[1][2] | Aniline, Oxidizing Agent (e.g., O2), Carbon Monoxide or a Carbonyl Source (e.g., Dimethyl Carbonate), Formaldehyde[8] |
| Key Intermediates | Methylene Diphenyl Diamine (MDA)[1][4] | Carbamates (e.g., Ethyl Phenylcarbamate), Diphenylene Diurethane (MDU)[8] |
| Catalyst | Acid catalyst (e.g., HCl) for condensation[2] | Varies (e.g., metal complexes for carbonylation) |
| Byproducts | Hydrochloric Acid (HCl)[1] | Alcohols (e.g., Methanol or Ethanol)[8] |
| Key Hazard | Use of highly toxic and corrosive phosgene gas | Handling of flammable gases (e.g., CO), high pressures |
| Industrial Maturity | Well-established, large-scale industrial process | Less mature, under development for commercial scale |
Experimental Protocols
Key Experiment 1: Synthesis of Methylene Diphenyl Diamine (MDA) via Aniline-Formaldehyde Condensation (Conventional Route)
Objective: To synthesize the diamine intermediate for MDI production.
Methodology:
-
Aniline is reacted with a 25-35% hydrochloric acid solution to form aniline hydrochloride. This is an exothermic reaction.[2]
-
A 37% aqueous solution of formaldehyde is slowly added to the aniline hydrochloride solution at a controlled temperature of approximately 80°C.[2]
-
The condensation reaction is allowed to proceed for 1-2 hours.[2]
-
The temperature is then raised to around 100°C for approximately 1 hour to facilitate molecular rearrangement of the intermediates.[2]
-
The resulting product mixture is neutralized with a caustic soda solution to a slightly alkaline pH to yield crude MDA.[2]
-
The crude MDA, containing a mixture of isomers and oligomers, is then purified for the subsequent phosgenation step.
Key Experiment 2: Synthesis of MDI via a Phosgene-Free Carbamate Route
Objective: To produce MDI without the use of phosgene.
Methodology:
-
Carbamate Formation: Aniline undergoes oxidative carbonylation. In this step, aniline is reacted with an alcohol (e.g., ethanol) and carbon monoxide in the presence of an oxidizing agent and a suitable catalyst to form ethyl phenylcarbamate (EPC).
-
Condensation with Formaldehyde: The synthesized EPC is then reacted with formaldehyde in the presence of an acid catalyst. This reaction links two EPC molecules via a methylene bridge, forming diphenylene diurethane (MDU).[8]
-
Thermal Decomposition: The MDU is then subjected to high temperatures in the gas phase. This thermal decomposition breaks down the MDU to yield the final MDI product and regenerates the alcohol (ethanol), which can be recycled.[8]
Signaling Pathways and Experimental Workflows
Caption: Conventional MDI synthesis pathway.
Caption: Phosgene-free MDI synthesis via carbamate intermediates.
References
- 1. IBI Chematur [ibicengineering.com]
- 2. Synthesis of MDI-Sabtech [sabtechmachine.com]
- 3. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.mst.dk [www2.mst.dk]
- 8. cdn.intratec.us [cdn.intratec.us]
Purity Analysis of Aniline Nitrate: A Comparative Guide to Titrimetric and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of aniline nitrate, with a central focus on the widely used non-aqueous titration method. This document also explores alternative techniques, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and the Kjeldahl method, offering a critical evaluation of each to aid in selecting the most suitable approach for specific research and quality control needs.
Non-Aqueous Titration: The Gold Standard for Amine Salt Analysis
Non-aqueous titration is a classic and reliable method for the assay of weak bases and their salts, such as this compound. By using a non-aqueous solvent system, the basicity of the aniline moiety is enhanced, allowing for a sharp and accurate endpoint.
Experimental Protocol: Non-Aqueous Titration of this compound
Principle: The aniline portion of this compound is a weak base. In a non-aqueous acidic solvent like glacial acetic acid, its basicity is enhanced, allowing it to be titrated as a base with a strong acid, typically perchloric acid. The endpoint is determined potentiometrically or with a visual indicator.
Reagents and Equipment:
-
This compound sample
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid) or a pH meter with a suitable electrode for non-aqueous solutions
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid in a beaker.
-
Add 2-3 drops of Crystal Violet indicator to the solution. The solution will appear violet.
-
Titrate the solution with 0.1 N perchloric acid, stirring continuously.
-
The endpoint is reached when the color of the solution changes from violet to a blue-green. If using a potentiometric endpoint, the point of maximum inflection on the titration curve is the endpoint.
-
Perform a blank titration by titrating 50 mL of glacial acetic acid with the 0.1 N perchloric acid to the same endpoint.
-
Calculate the purity of the this compound based on the volume of titrant consumed, corrected for the blank.
Alternative Methods for Purity Determination
While non-aqueous titration is a robust method, other techniques offer advantages in terms of specificity, sensitivity, and automation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can resolve the analyte of interest from potential impurities, providing a highly specific and quantitative analysis.
Principle: The aniline is separated from other components on a reversed-phase HPLC column and quantified by a UV detector. The concentration is determined by comparing the peak area of the sample to that of a known standard.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard stock solution of aniline of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
Inject the standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of aniline in the sample solution from the calibration curve and calculate the purity of the this compound.
UV-Vis Spectrophotometry
Spectrophotometry offers a simpler and faster method for the quantification of aniline, although it is less specific than HPLC.
Principle: Aniline exhibits a characteristic UV absorption spectrum. The absorbance of a solution containing aniline is measured at a specific wavelength and is directly proportional to its concentration, following the Beer-Lambert law.
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Aniline standard
-
Solvent (e.g., ethanol or water)
Procedure:
-
Prepare a standard stock solution of aniline in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Determine the wavelength of maximum absorbance (λmax) for aniline by scanning a standard solution.
-
Accurately weigh the this compound sample and dissolve it in the solvent to a known concentration.
-
Measure the absorbance of the standards and the sample solution at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of aniline in the sample and calculate the purity.
Kjeldahl Method
The Kjeldahl method is a classical technique for the determination of total nitrogen content in a sample.[2][3][4][5][6] It is not specific for this compound but can be used to determine the overall nitrogen content.
Principle: The sample is digested with concentrated sulfuric acid to convert all organic nitrogen into ammonium sulfate. The ammonium is then liberated as ammonia by the addition of a strong base, distilled, and collected in a standard acid solution. The amount of ammonia is then determined by titration.
Procedure Outline:
-
Digestion: The this compound sample is heated with concentrated sulfuric acid, a catalyst (e.g., copper sulfate), and potassium sulfate (to elevate the boiling point).
-
Distillation: After digestion, the solution is made alkaline with sodium hydroxide, and the liberated ammonia is distilled into a known excess of standard acid (e.g., boric acid or hydrochloric acid).
-
Titration: The amount of unreacted acid is back-titrated with a standard base to determine the amount of ammonia that was distilled, which is then related to the nitrogen content of the original sample.
Data Presentation and Comparison
The performance of each method can be evaluated based on several key parameters, as summarized in the table below. The data presented are typical and may vary depending on the specific experimental conditions.
| Parameter | Non-Aqueous Titration | HPLC | UV-Vis Spectrophotometry | Kjeldahl Method |
| Principle | Acid-base reaction | Chromatographic separation | UV absorbance | Nitrogen determination |
| Specificity | Moderate (for basicity) | High | Low to Moderate | Low (total nitrogen) |
| Accuracy | High (typically >99%) | High (typically >99%) | Moderate to High | High (for total N) |
| Precision (RSD) | < 1% | < 2% | < 3% | < 2% |
| Sensitivity | Moderate | High | Moderate | Moderate |
| Analysis Time | Rapid | Moderate | Rapid | Slow |
| Cost per Sample | Low | High | Low | Moderate |
| Equipment Cost | Low | High | Moderate | Moderate |
| Automation | Possible | High | High | Possible |
Mandatory Visualizations
Experimental Workflow: Non-Aqueous Titration
Logical Relationship of Analytical Methods
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. Non-aqueous titration stands out as a cost-effective, rapid, and accurate method, particularly suitable for routine quality control where the primary interest is the content of the basic amine salt.
HPLC is the method of choice when high specificity is required, for instance, in the presence of other UV-active or basic impurities that might interfere with titration or spectrophotometry. UV-Vis spectrophotometry offers a quick and simple screening tool, but its lack of specificity should be considered. The Kjeldahl method , while accurate for total nitrogen, is indirect and less specific for assessing the purity of a single compound like this compound.
For a comprehensive purity assessment, a combination of methods may be employed. For example, titration or HPLC can be used to determine the aniline content, and a separate method, such as ion chromatography or a spectrophotometric method for nitrates, could be used to quantify the nitrate counter-ion, providing a complete picture of the sample's composition.
References
- 1. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.buffalostate.edu [staff.buffalostate.edu]
- 3. Determination of ammonia and primary amine compounds and Kjeldahl nitrogen in water samples with a modified Roth's fluorimetric method [pubmed.ncbi.nlm.nih.gov]
- 4. earthwormexpress.com [earthwormexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. msesupplies.com [msesupplies.com]
A Comparative Analysis of Aniline's Reactivity with Strong Acids
For Immediate Release
[City, State] – A comprehensive guide comparing the reactivity of aniline with various strong acids—hydrochloric acid (HCl), sulfuric acid (H2SO4), nitric acid (HNO3), and perchloric acid (HClO4)—has been developed for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the acid-base behavior of aniline, supported by experimental data and protocols, to facilitate a deeper understanding of its chemical properties in different acidic environments.
Aniline (C6H5NH2), a primary aromatic amine, acts as a weak base and readily reacts with strong acids in a protonation reaction to form the corresponding anilinium salt. This fundamental reactivity is crucial in various chemical syntheses and pharmaceutical applications. The nature of the strong acid used can influence the equilibrium, kinetics, and even the course of subsequent reactions, such as electrophilic aromatic substitution.
Quantitative Comparison of Aniline's Basicity
The basicity of aniline is quantified by the acid dissociation constant (pKa) of its conjugate acid, the anilinium ion (C6H5NH3+). While the pKa of the anilinium ion is generally cited as approximately 4.6, the specific counter-ion from the strong acid can have subtle effects on the equilibrium in solution. The following table summarizes the pKa values for the anilinium ion in the presence of different strong acid anions.
| Strong Acid | Anilinium Salt Formed | pKa of Anilinium Ion | Reference |
| Hydrochloric Acid (HCl) | Anilinium Chloride (C6H5NH3Cl) | 4.6 | [1][2] |
| Sulfuric Acid (H2SO4) | Anilinium Sulfate ((C6H5NH3)2SO4) | ~4.6 | [3] |
| Nitric Acid (HNO3) | Anilinium Nitrate (C6H5NH3NO3) | ~4.6 | |
| Perchloric Acid (HClO4) | Anilinium Perchlorate (C6H5NH3ClO4) | ~4.6 |
The reaction of aniline with strong acids is an exothermic process. The enthalpy of this neutralization reaction provides a direct measure of the energetic favorability of the proton transfer.
| Reaction | Enthalpy of Reaction (ΔH) |
| C6H5NH2(aq) + HCl(aq) → C6H5NH3Cl(aq) | Data not available |
| 2C6H5NH2(aq) + H2SO4(aq) → (C6H5NH3)2SO4(aq) | Data not available |
| C6H5NH2(aq) + HNO3(aq) → C6H5NH3NO3(aq) | Data not available |
| C6H5NH2(aq) + HClO4(aq) → C6H5NH3ClO4(aq) | Data not available |
Directly comparable experimental data for the enthalpy of reaction of aniline with each of these strong acids under the same conditions is not available in the reviewed literature. However, the reactions are all expected to be exothermic.
Experimental Protocols
To quantitatively assess the reactivity of aniline with different strong acids, two primary experimental techniques can be employed: conductometric titration and UV-Vis spectroscopy.
Conductometric Titration
This method relies on the change in electrical conductivity of a solution as the titration progresses. The principle is based on the replacement of ions with different ionic mobilities.
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of aniline (e.g., 0.01 M) in a suitable solvent (e.g., deionized water or an ethanol-water mixture).
-
Prepare standard solutions of the strong acids (HCl, H2SO4, HNO3, HClO4) of a higher concentration (e.g., 0.1 M).
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 50 mL) of the aniline solution into a beaker.
-
Immerse a calibrated conductivity probe into the solution.
-
Record the initial conductivity of the aniline solution.
-
Add the strong acid titrant in small, precise increments (e.g., 0.5 mL) from a burette.
-
After each addition, stir the solution and record the conductivity once the reading stabilizes.
-
Continue the titration well beyond the equivalence point.
-
-
Data Analysis:
-
Plot the measured conductivity (y-axis) against the volume of the added strong acid (x-axis).
-
The plot will consist of two lines with different slopes. The equivalence point is the volume of acid at the intersection of these two lines.[4][5]
-
The shape of the titration curve provides information about the reaction. Initially, the conductivity will increase as the anilinium salt is formed. After the equivalence point, the conductivity will rise more sharply due to the presence of excess highly mobile H+ ions from the strong acid.
-
UV-Vis Spectroscopy
This technique can be used to monitor the protonation of aniline by observing changes in its ultraviolet-visible absorption spectrum. Aniline exhibits characteristic absorption bands that are altered upon protonation.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of aniline in a non-acidic solvent (e.g., ethanol or deionized water).
-
Prepare a series of solutions with a constant concentration of aniline and varying concentrations of each strong acid (HCl, H2SO4, HNO3, HClO4).
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of the aniline solution without any acid. Aniline typically shows absorption maxima around 230 nm and 280 nm.[6][7]
-
Record the UV-Vis spectra of the aniline solutions containing different concentrations of each strong acid.
-
In an acidic medium, the absorption spectrum of aniline changes significantly. The peak around 280 nm decreases, and a new peak, characteristic of the anilinium ion, appears at a shorter wavelength (around 254 nm), which is similar to that of benzene.[6][8] This shift is due to the loss of conjugation of the nitrogen lone pair with the benzene ring upon protonation.
-
-
Data Analysis:
-
By analyzing the changes in absorbance at specific wavelengths as a function of acid concentration, the equilibrium constant for the protonation reaction can be determined.
-
The extent of the spectral shift and the acid concentration required to achieve complete protonation can be used to compare the relative reactivity of aniline with the different strong acids.
-
Reaction Mechanisms and Logical Relationships
The fundamental reaction between aniline and a strong acid (HA) is a proton transfer, as depicted in the following diagram.
References
- 1. Solved Anilinium chloride (C6H5NH3Cl) is a weak acid with a | Chegg.com [chegg.com]
- 2. brainly.com [brainly.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tau.ac.il [tau.ac.il]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. askfilo.com [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of aniline and its derivatives is critical in pharmaceutical development, environmental monitoring, and industrial quality control due to their potential toxicity and use as synthetic precursors. The validation of analytical methods used for their determination is a regulatory requirement and essential for ensuring data integrity. Cross-validation, the process of comparing two or more analytical methods, provides the highest level of assurance of a method's reliability and reproducibility.
This guide offers an objective comparison of common analytical methods for aniline derivatives, supported by experimental data, to assist researchers in selecting and validating the most appropriate method for their application.
Principles of Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines that outline the key parameters to be evaluated.[1][2][3]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Methods for Aniline Derivatives
The most common techniques for the analysis of aniline and its derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).[4][5] The choice of method depends on the specific aniline derivative, the sample matrix, and the required sensitivity.
While HPLC is often preferred for polar and thermolabile aniline derivatives as it typically does not require derivatization, GC-MS offers excellent selectivity and sensitivity, though a derivatization step may be necessary for some compounds.[5][6] A direct comparison of GC/MS, GC/MS-MS, and LC/MS-MS for the analysis of aniline and 19 of its derivatives in groundwater revealed that all three methods provided results deviating less than 15% from the reference values in an interlaboratory comparison.[1][3] The GC/MS and GC/MS-MS results deviated by less than 10% from each other, demonstrating good agreement between these two gas chromatography-based methods.[1]
Quantitative Performance Data
The following tables summarize typical performance data for HPLC and GC-based methods for the analysis of aniline and its derivatives, compiled from various validation studies.
Table 1: Performance Characteristics of HPLC Methods for Aniline Derivatives
| Analyte(s) | Method | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOQ | Reference |
| Aniline, Aminophenols, Phenol | RP-HPLC-PDA | 0.9987 - 0.9999 | 87.51 - 101.35 | 0.31 - 1.62 | 0.0778 - 0.2073 µg/mL | [7] |
| Aniline, Nitroanilines | On-line SPE-HPLC-UV | > 0.9999 | 98 - 108 | ≤ 0.3 | 0.1 - 0.2 µg/L | [5] |
| Aniline, N-methylaniline | HPLC-UV | > 0.999 | Not Specified | Not Specified | Not Specified | [8] |
| Aniline and 2-nitroaniline | Derivative Spectrophotometry | 0.9991 - 0.9999 | 96.67 - 102.22 | < 4.83 | 0.25 - 0.57 µg/mL | [9] |
Table 2: Performance Characteristics of GC-MS Methods for Aniline Derivatives
| Analyte(s) | Method | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOD | Reference |
| Methyl aniline compounds | GC-MS | Not Specified | 85 - 103 | < 2.5 | 1.0 mg/L | [10] |
| Aniline | GC-MS (after derivatization) | Not Specified | Not Specified | 3.8 (within-run), 5.8 (between-run) | 0.1 mg/L | [11] |
| Aniline | ASE/GC-MS | 0.999 | 81.4 - 109 | 2.09 | 1.5 µg/kg | [12] |
| Aniline and 19 derivatives | GC/MS and GC/MS-MS | Not Specified | Deviations < 15% from reference | Similar precision for both methods | GC/MS-MS has 10-fold higher sensitivity | [1][3] |
Experimental Workflows and Logical Relationships
Visualizing the workflows for method validation and cross-validation can aid in understanding the processes.
Caption: Workflow for analytical method validation.
Caption: Logical relationship in cross-validation.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of aniline derivatives by HPLC-UV and GC-MS. These should be adapted and validated for specific applications.
HPLC-UV Method for Aniline and its Degradation Products
This protocol is based on a method for the simultaneous determination of aniline, aminophenols, and phenol.[7]
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.
-
Column: C4 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Acetate buffer (10 mM, pH 5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of aniline and its derivatives in methanol. Further dilute with the mobile phase to create a series of calibration standards (e.g., 2.0 to 60 µg/mL).
-
Sample Preparation: For wastewater samples, filter through a 0.45 µm membrane filter before injection. Dilute if necessary to fall within the calibration range.
-
Validation:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention times of the analytes.
-
Linearity: Inject the calibration standards and plot the peak area against concentration. Calculate the correlation coefficient (should be > 0.99).
-
Accuracy: Spike a blank matrix with known concentrations of the analytes at three different levels (low, medium, high) and calculate the percent recovery.
-
Precision: Perform replicate injections (n=6) of a standard solution and calculate the RSD of the peak areas. For intermediate precision, have a different analyst perform the analysis on a different day.
-
GC-MS Method for Methyl Aniline Compounds in Gasoline
This protocol is based on a method for determining various methyl aniline compounds.[10]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-IMS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each analyte (e.g., m/z 107, 120).
-
-
Standard Preparation: Prepare stock solutions of the methyl aniline compounds in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solution.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of gasoline sample.
-
Perform a liquid-liquid extraction with a 10% hydrochloric acid solution.
-
Neutralize the acidic extract and then extract the anilines into an organic solvent (e.g., dichloromethane).
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent for GC-MS analysis.
-
-
Validation:
-
Linearity: Establish a calibration curve over the expected concentration range (e.g., 100-300 mg/L).
-
Accuracy: Perform standard addition experiments by spiking samples with known amounts of analytes and calculate the recovery.
-
Precision: Analyze replicate samples to determine the reproducibility and calculate the RSD.
-
Conclusion
The cross-validation of analytical methods is a crucial step in ensuring the reliability and comparability of data, particularly in regulated environments. Both HPLC and GC-MS are powerful techniques for the analysis of aniline derivatives, each with its own advantages. HPLC is often simpler for polar compounds, while GC-MS provides high sensitivity and selectivity. The choice of method should be based on the specific analytical needs, and a thorough validation according to ICH guidelines is essential. When multiple methods are used within a project or across different laboratories, a formal cross-validation study is highly recommended to ensure data consistency.
References
- 1. d-nb.info [d-nb.info]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-b-f.eu [e-b-f.eu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Environmental Impact of Aniline Nitrate and Other Nitrogen Compounds
This guide provides a detailed comparison of the environmental impact of aniline nitrate and other common nitrogen compounds, namely ammonium nitrate and urea. As data for this compound as a distinct salt is limited in environmental literature, this guide will assess its impact by examining its constituent ions upon dissociation in an aqueous environment: the aniline cation and the nitrate anion. The comparison focuses on ecotoxicity, environmental fate, and key environmental impacts, supported by quantitative data and standardized experimental methodologies.
Environmental Fate and Impact Profiles
When introduced into the environment, particularly in aquatic systems, this compound is expected to dissociate into aniline and nitrate ions. The overall environmental impact is therefore a composite of the distinct effects of these two components.
-
Aniline (C₆H₅NH₂): Aniline is an aromatic amine used in the synthesis of various products, including dyes, polymers, and pharmaceuticals. In the environment, its fate is governed by biodegradation and photolysis.[1][2] It is not expected to significantly bioaccumulate in aquatic organisms.[3] However, aniline is recognized for its toxicity to aquatic life and is classified as a probable human carcinogen.
-
Nitrate (NO₃⁻): The nitrate ion is a common form of nitrogen in the environment. While an essential nutrient for plants, excessive concentrations from sources like agricultural runoff lead to significant environmental issues.[4] The primary concern is eutrophication of water bodies, where an overabundance of nutrients causes excessive algal growth (algal blooms).[4] This process can lead to oxygen depletion (hypoxia), harming or killing aquatic animals and creating "dead zones".[5]
-
Ammonium Nitrate (NH₄NO₃): A widely used nitrogen fertilizer, ammonium nitrate provides nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms.[6] Its primary environmental impact is similar to that of nitrate, contributing to eutrophication when it enters waterways through runoff.[4][7] It can also lead to soil acidification and the emission of nitrous oxide (N₂O), a potent greenhouse gas, through denitrification.[4][6]
-
Urea (CO(NH₂)₂): Urea is the most common nitrogen fertilizer due to its high nitrogen content.[8] In the soil, it is converted to ammonium and then nitrate. Its environmental impacts include the potential for nitrate leaching into groundwater and contributing to eutrophication.[9] A key issue with urea is the risk of ammonia (NH₃) volatilization if not incorporated into the soil, which can contribute to air pollution.[9] Like other nitrogen fertilizers, its use can also lead to nitrous oxide emissions.[5][8]
The logical pathway for the environmental release and impact of this compound is illustrated in the diagram below.
Comparative Summary of Environmental Impacts
The following table summarizes the primary environmental concerns associated with each nitrogen compound.
| Compound/Ion | Primary Environmental Impact(s) | Key Concerns |
| Aniline | Aquatic Ecotoxicity | Toxic to fish, invertebrates, and algae at relatively low concentrations. Classified as a probable human carcinogen. |
| Nitrate | Eutrophication | Causes algal blooms, leading to oxygen depletion and harm to aquatic ecosystems.[4] Can contaminate drinking water. |
| Ammonium Nitrate | Eutrophication, Greenhouse Gas Emissions | Contributes to nutrient pollution in water bodies.[4] Can lead to nitrous oxide (N₂O) emissions from soil.[6] |
| Urea | Eutrophication, Ammonia Volatilization, Greenhouse Gas Emissions | Contributes to nutrient pollution.[9] Potential for significant nitrogen loss to the atmosphere as ammonia gas.[9] Can lead to N₂O emissions.[8] |
Quantitative Ecotoxicity Data
The following table presents acute toxicity data for aniline, ammonium nitrate, and urea on representative aquatic organisms. The data is primarily presented as the LC50 (the concentration lethal to 50% of test organisms) or EC50 (the concentration that causes a specific effect in 50% of test organisms) over a defined period.
| Compound | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference(s) |
| Aniline | Oreochromis mossambicus (Tilapia) | 96-h LC50 | 69.4 | [10] |
| Daphnia magna (Water Flea) | 48-h EC50 (Immobilisation) | 0.275 - 0.315 | ||
| Moina micrura (Cladoceran) | 96-h LC50 | 0.6 | [10] | |
| Pseudokirchneriella subcapitata (Green Algae) | 72-h EC50 (Growth Inhibition) | 1.9 - 154 | [3] | |
| Ammonium Nitrate | Fish (Various) | 96-h LC50 | 65 - 100 | [11] |
| Daphnia magna (Water Flea) | 48-h EC50 | 490 | [11] | |
| Algae (Various) | 96-h EC50 | > 1,700 | ||
| Urea | Fish (Various) | 96-h LC50 | 6,810 | [12] |
| Daphnia magna (Water Flea) | 48-h EC50 | 22,998 | [12] | |
| Algae (Various) | 72-h ErC50 | 5,001 | [12] |
Note: Toxicity can vary based on species, water quality parameters (pH, hardness), and specific test conditions.
Experimental Protocols for Aquatic Toxicity Testing
The ecotoxicity data presented are typically generated following standardized guidelines to ensure reproducibility and comparability. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted protocols for testing the effects of chemicals on aquatic organisms.
The general workflow for conducting these standardized tests is outlined below.
Key OECD Test Protocols:
-
OECD 203: Fish, Acute Toxicity Test: This test evaluates the lethal concentration of a substance for fish over a 96-hour exposure period.[13][14][15] Fish, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), are exposed to the test substance in a series of concentrations.[13] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.[15]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This protocol assesses the toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[16][17] Young daphnids (<24 hours old) are exposed to various concentrations of the substance for 48 hours.[18] The endpoint is immobilisation, defined as the inability to swim after gentle agitation.[19] The EC50 for immobilisation is determined at 24 and 48 hours.[17]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test measures the effect of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata).[20][21][22] Exponentially growing algal cultures are exposed to the test substance for 72 hours.[23] The inhibition of growth is measured by cell counts or another biomass surrogate, and the EC50 for growth rate inhibition is calculated.[20][24]
Conclusion
The environmental impact of this compound is twofold, driven by its constituent ions.
-
The aniline component poses a direct ecotoxicological threat to aquatic organisms, demonstrating high toxicity even at low concentrations.
-
The nitrate component contributes to nutrient pollution, with the primary risk being eutrophication of aquatic ecosystems, a problem shared with other nitrogen fertilizers like ammonium nitrate and urea.
When compared to common nitrogen fertilizers, the aniline portion of this compound introduces a distinct and more severe direct toxicity profile. While ammonium nitrate and urea are primarily of concern for their contribution to eutrophication and greenhouse gas emissions, aniline's inherent toxicity to aquatic life makes this compound a substance of greater ecotoxicological concern. Therefore, the management and control of potential releases of this compound into the environment require consideration of both acute toxicity and nutrient loading effects.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Mechanisms and pathways of aniline elimination from aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccme.ca [ccme.ca]
- 4. ck12.org [ck12.org]
- 5. Why Urea and Chemical Fertilisers are on the Nose [bioiq.com.au]
- 6. growcycle.com [growcycle.com]
- 7. yarafert.com [yarafert.com]
- 8. olimpum.com [olimpum.com]
- 9. loyalfertilizer.com [loyalfertilizer.com]
- 10. Effects of aniline--an aromatic amine to some freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ammonium nitrate | H3N.HNO3 | CID 22985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. agricocanada.com [agricocanada.com]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 15. oecd.org [oecd.org]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. fera.co.uk [fera.co.uk]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 22. oecd.org [oecd.org]
- 23. fera.co.uk [fera.co.uk]
- 24. eurofins.com.au [eurofins.com.au]
A Comparative Analysis of the Basicity of Aniline and Aliphatic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the basicity of aniline, a simple aromatic amine, and various aliphatic amines. Understanding the differences in basicity is crucial in many areas of chemical research and drug development, as it influences reaction mechanisms, compound stability, and physiological activity. This document presents quantitative data, detailed experimental protocols for basicity determination, and a visual representation of the underlying chemical principles.
Quantitative Comparison of Basicity
The basicity of an amine is quantified by its base dissociation constant (K_b) or, more commonly, its pK_b value (pK_b = -log_10 K_b). A higher K_b value and a lower pK_b value indicate a stronger base. The following table summarizes the K_b and pK_b values for aniline and a selection of common aliphatic amines at 25°C.
| Amine | Chemical Formula | K_b | pK_b |
| Aniline | C₆H₅NH₂ | 7.4 x 10⁻¹⁰ | 9.13[1] |
| Methylamine | CH₃NH₂ | 4.2 x 10⁻⁴ | 3.34[1][2] |
| Ethylamine | C₂H₅NH₂ | 4.3 x 10⁻⁴ | 3.35[1][2] |
| Dimethylamine | (CH₃)₂NH | 5.9 x 10⁻⁴ | 3.27[1][2] |
| Diethylamine | (C₂H₅)₂NH | 6.9 x 10⁻⁴ | 3.00[2][3] |
Note: Values are sourced from publicly available data, with specific citations noted. Minor variations may exist between different sources.
Factors Influencing Basicity: A Comparative Overview
The significant difference in basicity between aniline and aliphatic amines can be attributed to two primary electronic effects: the resonance effect in aniline and the inductive effect in aliphatic amines.
Aniline: The lone pair of electrons on the nitrogen atom in aniline is delocalized into the aromatic π-system of the benzene ring through resonance.[4][5][6] This delocalization makes the lone pair less available to accept a proton, thus rendering aniline a much weaker base than aliphatic amines.[4][5][6]
Aliphatic Amines: In contrast, the alkyl groups attached to the nitrogen atom in aliphatic amines are electron-donating.[6][7] They exert a positive inductive effect (+I), pushing electron density towards the nitrogen atom.[7] This increased electron density on the nitrogen makes the lone pair more available for protonation, resulting in higher basicity compared to aniline.[6][7]
The following diagram illustrates the key factors governing the basicity of these two classes of amines.
Caption: Factors influencing the basicity of aniline and aliphatic amines.
Experimental Determination of Basicity
The pK_b values presented in this guide are typically determined experimentally. Potentiometric titration is a common and accurate method for this purpose.
Experimental Protocol: Potentiometric Titration for pK_b Determination
This protocol outlines the steps for determining the pK_b of an amine. The pK_a of the conjugate acid is first determined, and then the pK_b is calculated using the relationship pK_a + pK_b = 14 at 25°C.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solution of the amine of known concentration (e.g., 0.1 M)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately measure a known volume of the amine solution into a beaker and dilute with deionized water.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized strong acid solution above the beaker.
-
Initial Measurement: Record the initial pH of the amine solution.
-
Titration: Add the strong acid titrant in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Equivalence Point: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).
-
Determine the volume of titrant at the equivalence point.
-
The pH at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added) is equal to the pK_a of the conjugate acid of the amine.
-
-
Calculation of pK_b: Calculate the pK_b using the formula: pK_b = 14 - pK_a.
A second derivative plot of the titration curve can be used to more accurately determine the equivalence point.
The following diagram outlines the experimental workflow for determining the pK_b of an amine via potentiometric titration.
Caption: Workflow for pKb determination by potentiometric titration.
References
- 1. Appendix D: Dissociation Constants and pKb Values for Bases at 25°C [2012books.lardbucket.org]
- 2. Basicity Constant (Kb) for Some Basic Substances | Secondary | Alloprof [alloprof.qc.ca]
- 3. xaktly.com [xaktly.com]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Anilines: Acid-base properties [qorganica.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
Performance of Aniline-Derived Dyes Versus Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of aniline-derived dyes, specifically focusing on Aniline Blue, against common commercial standards used in biological imaging. The information presented is based on available experimental data to assist researchers in making informed decisions for their specific applications.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance indicators for Aniline Blue and a widely used commercial standard, 4',6-diamidino-2-phenylindole (DAPI). This data has been compiled from various studies to provide a comparative overview.
| Parameter | Aniline-Derived Dye (Aniline Blue) | Commercial Standard (DAPI) |
| Excitation Max (nm) | ~405[1] | ~360[2] |
| Emission Max (nm) | 430-550[1] | ~460[2] |
| Quantum Yield (Φ) | Data not readily available | ~0.4 (bound to DNA) |
| Photostability | Prone to photobleaching with UV light[1] | Known to photobleach upon extended UV exposure[3] |
| Cytotoxicity | Aniline, the parent compound, shows cytotoxicity in a concentration-dependent manner[4][5] | Generally low cytotoxicity at working concentrations |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Fluorescence Staining of Cellular Nuclei
This protocol outlines a general procedure for staining mammalian cells with Aniline Blue for fluorescence microscopy.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Aniline Blue solution (0.01% w/v in PBS)[2]
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)[1]
Procedure:
-
Cell Culture and Fixation:
-
Culture mammalian cells on glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Incubate the fixed cells with 0.01% Aniline Blue solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove excess stain.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope equipped with a UV laser (e.g., 405 nm) and a spectral detection range of 430-550 nm[1].
-
Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the comparative method for determining the fluorescence quantum yield of a dye using a reference standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Test dye solution of unknown quantum yield
-
Reference standard solution with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Solvent (appropriate for both test dye and reference standard)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of five dilutions for both the test dye and the reference standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the test dye and the reference standard at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the test dye and the reference standard at the same excitation wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the reference standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the test dye (Φₓ) using the following equation: Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²) Where:
-
Φₛₜ is the quantum yield of the reference standard.
-
Slopeₓ and Slopeₛₜ are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test dye and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test dye and the standard, respectively (if different).
-
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of a dye on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test dye at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Remove the culture medium and add fresh medium containing various concentrations of the test dye. Include a vehicle control (medium without the dye).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Plot the cell viability against the dye concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are viable).
-
Mandatory Visualization
Experimental Workflow for Evaluating a Novel Fluorescent Dye
Caption: Workflow for the comprehensive evaluation of a novel aniline-derived fluorescent dye.
References
Safety Operating Guide
Proper Disposal of Aniline Nitrate: A Guide for Laboratory Professionals
Aniline nitrate, a potent oxidizing agent and toxic substance, necessitates stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate risks of fire, explosion, and toxic exposure.
Immediate Safety and Handling Precautions
Before handling this compound waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood.[1][2][3][4]
Required PPE:
-
Gloves: Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended. Nitrile gloves are not recommended for handling aniline.[1]
-
Eye Protection: Chemical splash goggles are mandatory.[1][4]
-
Lab Coat: A fully-buttoned, full-length lab coat should be worn.[1][4]
-
Footwear: Closed-toe shoes are required.[4]
Waste Characterization and Segregation
This compound waste is classified as hazardous due to its dual nature:
-
Toxicity: Aniline is toxic if inhaled, ingested, or absorbed through the skin and is a suspected carcinogen.[2][4][5]
-
Oxidizing Properties: As a nitrate compound, it can react violently with combustible and flammable materials, posing a significant fire and explosion risk.[6][7]
Segregation is a critical step in safe disposal:
-
Separate Containers: Collect this compound waste in a dedicated, clearly labeled, and compatible container, such as a polyethylene container.[1]
-
Avoid Incompatibles: Store this compound waste away from strong acids, strong bases, flammable and combustible materials, and oxidizers.[1][3][4][6] It is crucial to prevent mixing with any organic material.[7]
On-Site Waste Storage
Proper storage of this compound waste pending disposal is essential to prevent accidents:
-
Designated Area: Store waste containers in a designated, secure, cool, and well-ventilated area, away from direct sunlight and sources of ignition.[1][3]
-
Secondary Containment: It is recommended to use secondary containment, such as a polypropylene tub, to mitigate leaks or spills.[1]
-
Container Integrity: Ensure waste containers are kept tightly closed when not in use and are in good condition.[3][8]
Disposal Protocol: Hazardous Waste Collection
The primary and mandated method for the disposal of this compound is through a licensed chemical waste contractor.[7]
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1][9]
Procedure for Hazardous Waste Pickup:
-
Containerization: Ensure the waste is in a properly sealed and labeled container. The label should clearly state "Hazardous Waste," "this compound," and list its hazardous properties (Oxidizer, Toxic).
-
Request Pickup: Complete a chemical waste pickup request form as per your institution's Environmental Health and Safety (EH&S) department's procedures.[3]
-
Documentation: Maintain a record of the waste generated and its disposal date.
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is crucial.
Small Spills (Can be cleaned up in under 10 minutes by trained personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Restrict Access: Secure the area to prevent entry.
-
PPE: Don the appropriate PPE as described above.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[1][6][10]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[1][10]
-
Decontaminate: Wipe down the spill area.
-
Dispose: Label the container and dispose of it as hazardous waste.[1]
Large Spills:
-
Alert Authorities: Contact your institution's EH&S department and emergency services (e.g., 911).[1][2][8]
-
Secure Area: Prevent re-entry to the contaminated area.
Quantitative Safety Data
The following table summarizes key quantitative data relevant to the safe handling of aniline, a primary component of this compound.
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) - TWA | 5 ppm | [4][6] |
| ACGIH Threshold Limit Value (TLV) - TWA | 2 ppm | [4][6] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 100 ppm | [5] |
| Small Spill Isolation Distance | 60 meters (200 feet) | [6] |
| Large Spill Isolation Distance | 270 meters (900 feet) | [6] |
This compound Waste Management Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound waste.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. scribd.com [scribd.com]
- 3. purdue.edu [purdue.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. d-nb.info [d-nb.info]
- 6. nj.gov [nj.gov]
- 7. otago.ac.nz [otago.ac.nz]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
